3-Amino-2-(hydroxymethyl)propanoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(aminomethyl)-3-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c5-1-3(2-6)4(7)8/h3,6H,1-2,5H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNJPIGFDWGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-3-Amino-2-(hydroxymethyl)propanoic acid: A Versatile Chiral Building Block for Drug Discovery
(R)-3-Amino-2-(hydroxymethyl)propanoic acid is a non-proteinogenic, chiral amino acid that has emerged as a significant building block in medicinal chemistry and pharmaceutical development. Its unique trifunctional structure, featuring a primary amine, a carboxylic acid, and a primary alcohol, all organized around a defined stereocenter, provides a versatile scaffold for creating complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The utility of (R)-3-Amino-2-(hydroxymethyl)propanoic acid begins with its fundamental physicochemical properties. The presence of both acidic (carboxyl) and basic (amino) groups, along with a polar hydroxymethyl side chain, dictates its solubility and reactivity. Its defined (R)-stereochemistry is crucial for applications in asymmetric synthesis and for creating enantiomerically pure pharmaceuticals, which can significantly enhance therapeutic efficacy and reduce off-target side effects.[1]
| Property | Value | Source |
| IUPAC Name | (2R)-2-(aminomethyl)-3-hydroxypropanoic acid | [2] |
| Synonyms | (R)-3-Amino-2-(hydroxymethyl)propionic acid | [3][4] |
| CAS Number | 1217700-75-8 | [2][5][6] |
| Molecular Formula | C₄H₉NO₃ | [2][3][5] |
| Molecular Weight | 119.12 g/mol | [2][3][4] |
| Appearance | White to off-white solid/powder | [7] |
| Storage Temperature | 2-8°C | [3][5] |
| Solubility | Soluble in water | [8][9] |
| Melting Point | Data not readily available | [10] |
| Boiling Point | Data not readily available | [10][11] |
Synthesis and Chirality Control
The synthesis of enantiomerically pure compounds like (R)-3-Amino-2-(hydroxymethyl)propanoic acid is a critical consideration. While specific, publicly documented industrial synthesis routes are proprietary, general strategies for producing chiral amino alcohols and acids are well-established in organic chemistry. A common conceptual approach involves asymmetric synthesis starting from achiral precursors or the resolution of a racemic mixture.
A plausible synthetic strategy could involve an asymmetric aminohydroxylation or an Evans asymmetric aldol reaction followed by functional group manipulations. The causality behind choosing such a pathway lies in the high degree of stereocontrol offered by these methods, which is paramount for producing a single enantiomer required for pharmaceutical applications.
Below is a conceptual workflow illustrating a potential synthetic logic.
Caption: Conceptual workflow for asymmetric synthesis.
Key Applications in Drug Development
This molecule's structural features make it a valuable tool in several areas of research and pharmaceutical development.
Peptide Synthesis and Peptidomimetics
As a derivative of β-alanine, this compound is used as a building block for synthesizing peptides and biopharmaceuticals.[3] The hydroxymethyl group offers a unique point for modification or for influencing the peptide's secondary structure, which is critical for biological activity. Its incorporation can introduce conformational constraints or serve as an attachment point for polyethylene glycol (PEGylation) to improve a drug's pharmacokinetic profile.
Neuroscience Research
The core structure of (R)-3-Amino-2-(hydroxymethyl)propanoic acid is related to neurotransmitters like GABA. This makes it a valuable precursor for synthesizing novel compounds targeting neurological pathways. It has been investigated as a potential neurotransmitter precursor and is valuable in studies related to brain function and neurodegenerative diseases.[3] For instance, derivatives have been explored for their potential to modulate neurotransmitter systems, which could lead to new treatments for various neurological disorders.[1]
Antimicrobial Drug Discovery
Recent research has highlighted that derivatives of unnatural amino acids can be promising scaffolds for antimicrobial agents that target multidrug-resistant pathogens.[12] The unique functionality of (R)-3-Amino-2-(hydroxymethyl)propanoic acid makes it an attractive starting point for developing novel classes of antibiotics that may circumvent existing resistance mechanisms.
Drug Formulation
Beyond its role as a synthetic building block, the compound can be used in drug formulation to enhance the stability and solubility of active pharmaceutical ingredients (APIs), thereby improving the overall therapeutic efficacy of a medication.[3]
Experimental Protocol: Incorporation into a Peptide via SPPS
The trustworthiness of a synthetic protocol relies on its self-validating nature, where each step is designed to proceed with high fidelity. Below is a detailed, generalized methodology for incorporating (R)-3-Amino-2-(hydroxymethyl)propanoic acid into a peptide chain using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Prerequisites: The amino acid must be appropriately protected for SPPS. A common protection scheme would be Fmoc on the amine (Fmoc-(R)-3-Amino...), a tert-butyl (tBu) or similar group on the hydroxyl, and activation of the carboxylic acid for coupling.
Step-by-Step Methodology:
-
Resin Preparation:
-
Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).
-
Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing chain.
-
Drain and repeat the treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve 3-5 molar equivalents of the protected (R)-3-Amino-2-(hydroxymethyl)propanoic acid and a suitable activating agent (e.g., HBTU/HOBt or HATU) in DMF.
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the activation mixture. The choice of activating agent is critical; HATU is often chosen for hindered couplings to prevent racemization and ensure high yield.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Post-Coupling Wash:
-
Drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.
-
-
Monitoring and Capping (Optional but Recommended):
-
Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.
-
If the coupling is incomplete (blue beads), either re-couple or cap the unreacted free amines using acetic anhydride to prevent the formation of deletion sequences.
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Caption: Workflow for a single coupling cycle in SPPS.
Safety and Handling
As with any chemical reagent, proper handling of (R)-3-Amino-2-(hydroxymethyl)propanoic acid is essential. The following guidelines are based on standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10] Use a dust mask (e.g., N95 or P1) if handling the powder form creates airborne dust.
-
Handling: Avoid contact with skin and eyes and prevent dust formation.[13] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place.[13] Keep the container tightly sealed and store at the recommended temperature of 2-8°C to ensure stability.[3][5]
First Aid Measures:
| Exposure | Procedure | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention. | [10][14] |
| Skin Contact | Wash off immediately with soap and plenty of water. | |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [14] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. |
Conclusion
(R)-3-Amino-2-(hydroxymethyl)propanoic acid is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its unique chiral structure provides a foundation for developing novel peptides, neuroactive compounds, and potential antimicrobial agents. For researchers and drug development professionals, understanding its properties, synthetic utility, and proper handling is the first step toward leveraging its full potential to create the next generation of therapeutics.
References
- (R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524 - PubChem. [Link]
- (R)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)) - Amerigo Scientific. [Link]
- MSDS of (R)-3-Amino-2-(hydroxymethyl)propanoic-acid. [Link]
- Showing Compound (R)
- Synthesis of 3-((4-Hydroxyphenyl)amino)
Sources
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- 4. (R)-3-amino-2-(hydroxymethyl)propanoic acid [sigmaaldrich.com]
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- 12. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to (S)-3-Amino-2-(hydroxymethyl)propanoic Acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
(S)-3-Amino-2-(hydroxymethyl)propanoic acid (CAS No. 930784-11-5) , a non-proteinogenic β-amino acid, has emerged as a valuable chiral building block in medicinal chemistry. Its unique structural features, including a primary amine, a carboxylic acid, a hydroxyl group, and a defined stereocenter, offer a versatile scaffold for the synthesis of complex molecules with tailored pharmacological properties. This guide provides a comprehensive overview of its synthesis, characterization, and burgeoning applications, with a focus on empowering researchers in the field of drug development.
Physicochemical Properties and Structural Attributes
(S)-3-Amino-2-(hydroxymethyl)propanoic acid is a white to off-white powder with a molecular weight of 119.12 g/mol . Its structure combines the key functional groups of both serine and β-alanine, bestowing upon it unique conformational properties.
| Property | Value | Source(s) |
| CAS Number | 930784-11-5 | |
| Molecular Formula | C4H9NO3 | |
| Molecular Weight | 119.12 g/mol | |
| Appearance | Powder | |
| Optical Rotation | [α]/D -5.0±0.5°, c = 1 in 5 M HCl | |
| Storage Temperature | 2-8°C |
The presence of the hydroxymethyl group enhances its solubility and provides an additional site for chemical modification. The β-amino acid backbone is of particular interest as it can impart increased resistance to enzymatic degradation when incorporated into peptides, a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics.[1]
Synthesis and Chiral Resolution: A Strategic Approach
The stereoselective synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid is a key challenge, often requiring multi-step procedures to establish the desired chirality. While a definitive, publicly available, step-by-step protocol is not extensively documented in readily accessible literature, a general and logical synthetic strategy can be inferred from established methodologies for related β-amino acids. A plausible and efficient approach involves the stereoselective synthesis followed by a chiral resolution step to ensure high enantiomeric purity.
A general inventive process for producing 3-amino-2-hydroxypropionic acid derivatives involves the treatment of an N-protected-3-amino-2-hydroxypropionic acid derivative with a leaving group-introducing agent, followed by treatment with a basic substance to invert the stereochemistry at the C2 position.[2] This general strategy can be adapted for the specific synthesis of the (S)-enantiomer.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid.
Experimental Protocol: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers with high selectivity under mild conditions. Lipases and acylases are commonly employed for the resolution of amino acid derivatives. The following is a generalized protocol based on established principles for the enzymatic resolution of amino acids.
Principle: A racemic mixture of an N-acylated derivative of 3-amino-2-(hydroxymethyl)propanoic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the N-acyl group from one enantiomer (e.g., the R-enantiomer), leaving the N-acylated S-enantiomer intact. The resulting free amino acid and the unreacted N-acyl amino acid can then be separated based on their different physicochemical properties.
Step-by-Step Methodology:
-
N-Acetylation of Racemic this compound:
-
Dissolve the racemic amino acid in a suitable solvent (e.g., aqueous sodium bicarbonate).
-
Add acetic anhydride dropwise at a controlled temperature (e.g., 0-5°C).
-
Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the solution and extract the N-acetylated product.
-
Purify the product by recrystallization or column chromatography.
-
-
Enzymatic Hydrolysis:
-
Prepare a buffered solution (e.g., phosphate buffer, pH 7-8) containing the racemic N-acetyl-3-amino-2-(hydroxymethyl)propanoic acid.
-
Add a suitable acylase (e.g., Acylase I from Aspergillus sp.). The choice of enzyme and its concentration should be optimized for the specific substrate.
-
Incubate the mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the progress of the reaction by measuring the formation of the free amino acid using a suitable analytical technique (e.g., chiral HPLC).
-
-
Separation and Isolation:
-
Once approximately 50% conversion is achieved, stop the reaction by denaturing the enzyme (e.g., by heating or pH change).
-
Separate the free (S)-3-amino-2-(hydroxymethyl)propanoic acid from the unreacted N-acetyl-(R)-amino acid. This can be achieved by ion-exchange chromatography or by adjusting the pH to selectively precipitate one of the components.
-
The isolated (S)-enantiomer can be further purified by recrystallization.
-
-
Chiral Purity Analysis:
-
Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of (S)-3-Amino-2-(hydroxymethyl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the aminomethyl (-CH₂-NH₂), hydroxymethyl (-CH₂-OH), and the methine (-CH-) groups. The chemical shifts and coupling patterns provide crucial information about the connectivity of the molecule.
High-Performance Liquid Chromatography (HPLC)
-
Reversed-Phase HPLC: Can be used to assess the purity of the compound.
-
Chiral HPLC: Essential for determining the enantiomeric purity. This is typically performed using a chiral stationary phase (CSP). The choice of the chiral column and mobile phase is critical for achieving good separation of the enantiomers.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule, and the expected [M+H]⁺ ion would be at m/z 120.1.
Applications in Drug Development and Medicinal Chemistry
The incorporation of (S)-3-Amino-2-(hydroxymethyl)propanoic acid and other β-amino acids into peptide-based drugs is a promising strategy to overcome some of the inherent limitations of natural peptides, such as poor metabolic stability.
Enhancing Peptide Stability and Pharmacokinetics
Peptides composed of β-amino acids, known as β-peptides, can adopt stable secondary structures and are significantly more resistant to degradation by proteases.[1] The inclusion of (S)-3-Amino-2-(hydroxymethyl)propanoic acid into a peptide sequence can therefore prolong its half-life in vivo, leading to improved pharmacokinetic profiles and potentially less frequent dosing regimens.
Modulating Biological Activity
The unique conformational constraints imposed by β-amino acids can lead to peptides with altered and sometimes enhanced biological activity. By replacing a natural α-amino acid with (S)-3-Amino-2-(hydroxymethyl)propanoic acid, it is possible to fine-tune the binding affinity and selectivity of a peptide for its target receptor. This can lead to the development of more potent and specific therapeutic agents with reduced off-target effects.
Logical Flow of β-Amino Acid Incorporation in Drug Design
Caption: Rationale for incorporating β-amino acids in peptide drug design.
While a direct link to currently marketed GLP-1 receptor agonists like liraglutide and semaglutide is not apparent from their published structures, the building block is listed as a reagent for GLP-1 synthesis by major chemical suppliers, suggesting its utility in the research and development of novel analogs in this class.[4][5][6][7][8] The exploration of β-amino acid-containing peptides as antimicrobial agents is another active area of research.[9]
Safety and Handling
(S)-3-Amino-2-(hydroxymethyl)propanoic acid is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-3-Amino-2-(hydroxymethyl)propanoic acid is a chiral building block with significant potential in the field of drug discovery and development. Its unique structural features offer opportunities to enhance the stability and modulate the activity of peptide-based therapeutics. While detailed, publicly available protocols for its synthesis and analysis are somewhat limited, this guide provides a comprehensive overview of the key considerations for researchers working with this promising molecule. As the demand for more stable and effective peptide drugs continues to grow, the importance of non-proteinogenic amino acids like (S)-3-Amino-2-(hydroxymethyl)propanoic acid is set to increase, making it a valuable tool in the arsenal of medicinal chemists.
References
- Process for producing 3-amino-2-hydroxypropionic acid derivatives. US20060135784A1.
- Synthesis method of (S) -2-hydroxy-3-o-methylpropanoic acid. CN113968781A.
- Short hybrid peptides incorporating β- and γ-amino acids as antimicrobial agents. PubMed.
- Building Blocks for Manufacturing Liraglutide and Semaglutide. Iris Biotech GmbH.
- Processes for the preparation of 3-amino-2-(5-methoxy-1H-indol-3-yl) propionic acid monohydrate. US4803284A.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate.
- US Patent No. 8829195. Regulations.gov.
- Enhancing the Pharmaceutical Properties of Peptides. Celerion.
- (R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524. PubChem.
- Physicochemical properties of the synthetic peptides. ResearchGate.
- (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). Amerigo Scientific.
- 2-Amino-3-hydroxy-2-hydroxymethyl-propanoic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health.
- Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1. Justia Patents.
- Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC. Agilent.
- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. PMC.
- Special Issue : Bioactive Peptides, Synthesis, Properties, and Medical Applications. MDPI.
- Chemo-enzymatic synthesis of semaglutide, liraglutide and GLP-1. Justia Patents.
- The Discovery and Development of Liraglutide and Semaglutide. PMC.
- low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. Doc Brown's Chemistry.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI.
- Fabrication of chiral amino acid ionic liquid modified magnetic multifunctional nanospheres for centrifugal chiral chromatography separation of racemates. PMC.
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An In-depth Technical Guide to the Synthesis of Isoserine from Simple Precursors
Abstract
Isoserine (3-amino-2-hydroxypropanoic acid), a non-proteinogenic β-amino acid, is a valuable chiral building block for the synthesis of numerous pharmaceutical compounds, including peptidomimetics and bioactive natural products. Its unique structural motif, featuring vicinal amino and hydroxyl groups, imparts valuable properties to these molecules. This technical guide provides an in-depth exploration of the primary synthetic routes to isoserine from simple, readily available precursors. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of both classical chemical methods and modern biocatalytic approaches. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of isoserine synthesis to inform their research and development endeavors.
Introduction
The demand for enantiomerically pure β-amino acids has grown significantly in medicinal chemistry. Isoserine, as a fundamental chiral synthon, offers a strategic entry point to more complex molecules. The ability to efficiently and stereoselectively synthesize isoserine is therefore of paramount importance. This guide will focus on two principal synthetic strategies: the chemical conversion of L-asparagine and the asymmetric Henry (nitroaldol) reaction, alongside an increasingly relevant enzymatic approach utilizing L-threonine deaminase. Each method will be evaluated based on its efficiency, stereochemical control, scalability, and practical considerations.
Part 1: Chemical Synthesis of Isoserine
Chemical synthesis offers robust and scalable methods for the production of isoserine. We will explore two of the most effective and well-documented routes.
Synthesis of (S)-Isoserine from L-Asparagine
This classical and reliable two-step approach leverages the readily available and inexpensive chiral pool starting material, L-asparagine. The synthesis proceeds via a diazotization reaction followed by a Hofmann rearrangement, which ingeniously retains the stereochemistry of the starting material.
Scientific Rationale: The choice of L-asparagine as a precursor is strategic due to its inherent chirality at the α-carbon, which is transformed into the β-carbon of the final isoserine product. The diazotization selectively converts the α-amino group to a hydroxyl group while leaving the amide functionality intact. The subsequent Hofmann rearrangement of the amide is a key step; it is an intramolecular reaction that proceeds with complete retention of configuration at the migrating carbon, thus preserving the enantiopurity of the molecule.[1][2]
Reaction Pathway:
}
Figure 1: Synthetic pathway from L-Asparagine to (S)-Isoserine.
Experimental Protocol: Synthesis of (S)-Isoserine from L-Asparagine
Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid) [3]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and immersed in an ice bath, dissolve 5.0 g of L-asparagine in 20% aqueous acetic acid.
-
Reagent Addition: While stirring vigorously, add a solution of 3.45 g of sodium nitrite in 100 mL of water. The temperature should be maintained at 0-5 °C.
-
Reaction: Continue stirring in the ice bath for one hour, then allow the reaction to proceed overnight at room temperature.
-
Work-up and Purification:
-
Evaporate the solvent under reduced pressure to obtain a solid residue.
-
Dissolve the residue in water and load it onto an IRA-400 (OH⁻ form) ion-exchange resin column (200 mL).
-
Wash the column with 600 mL of water.
-
Elute the product with 5% acetic acid.
-
Collect the fractions containing L-β-malamidic acid and evaporate the solvent.
-
Recrystallize the solid from 90% aqueous ethanol to yield pure L-β-malamidic acid.
-
Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement [3][4]
-
Reaction Setup: Prepare an alkaline solution of sodium hypochlorite.
-
Reaction: Treat the L-β-malamidic acid obtained in Step 1 with the sodium hypochlorite solution.
-
Purification:
-
Purify the reaction mixture using ion-exchange resin chromatography.
-
Recrystallize the product from aqueous ethanol to obtain pure (S)-isoserine.
-
Synthesis of Isoserine via Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction provides a powerful C-C bond-forming strategy for the synthesis of β-nitro alcohols, which are versatile precursors to β-amino alcohols like isoserine.[5][6] The reaction involves the addition of a nitroalkane to a carbonyl compound. For isoserine synthesis, this translates to the reaction of nitromethane with a glyoxylic acid derivative. The key challenge is controlling the stereochemistry of the newly formed chiral center.
Scientific Rationale: The use of chiral catalysts, particularly organocatalysts such as Cinchona alkaloids or chiral metal complexes, allows for high enantioselectivity in the Henry reaction.[5][6] These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. The nitro group in the product is an excellent synthetic handle that can be readily reduced to the primary amine of isoserine. This method is highly convergent and allows for the synthesis of either enantiomer of isoserine by selecting the appropriate catalyst enantiomer.
Reaction Pathway:
}
Figure 2: Asymmetric Henry reaction pathway to Isoserine.
Experimental Protocol: Asymmetric Synthesis of Isoserine (General Procedure)
This protocol is a general representation based on known asymmetric Henry reactions.[7][8][9] Optimization of the catalyst, solvent, and temperature is crucial for achieving high yield and enantioselectivity.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral catalyst (e.g., a Cinchona alkaloid derivative, 5-20 mol%) in a suitable solvent (e.g., toluene, THF, or ethanol).
-
Reagent Addition: Add the glyoxylic acid ester and nitromethane to the catalyst solution. The reaction is often performed at low temperatures (e.g., -20 °C to room temperature) to enhance stereoselectivity.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl) and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude β-nitro-α-hydroxypropionate by column chromatography.
-
Reduction: Dissolve the purified product in a suitable solvent (e.g., methanol or ethanol) and subject it to catalytic hydrogenation (e.g., using H₂ gas and a Pd/C catalyst) to reduce the nitro group to an amine.
-
Hydrolysis: Hydrolyze the resulting isoserine ester using standard acidic or basic conditions to obtain the final isoserine product.
-
Final Purification: Purify the final product by recrystallization or ion-exchange chromatography.
Part 2: Enzymatic Synthesis of L-Isoserine
Biocatalysis offers an attractive alternative to chemical synthesis, often providing high specificity, mild reaction conditions, and a reduced environmental footprint. The enzymatic synthesis of L-isoserine from L-threonine is a promising approach.
Scientific Rationale: The enzyme L-threonine deaminase (also known as threonine ammonia-lyase) catalyzes the conversion of L-threonine to α-ketobutyrate and ammonia.[4][10] While this is the primary physiological reaction, under certain conditions, the enzyme can be utilized for the synthesis of other amino acids. By providing a suitable amino acceptor, the reaction can be directed towards the formation of L-isoserine. The high stereospecificity of the enzyme ensures the production of the L-enantiomer exclusively.
Reaction Pathway:
}
Figure 3: Enzymatic synthesis of L-Isoserine from L-Threonine.
Experimental Protocol: Enzymatic Synthesis of L-Isoserine (Conceptual Workflow)
This workflow outlines the key steps in a biocatalytic process for L-isoserine production.
-
Enzyme Preparation:
-
Obtain L-threonine deaminase, either commercially or through recombinant expression in a suitable host (e.g., E. coli).
-
For enhanced stability and reusability, immobilize the enzyme on a solid support (e.g., porous beads).
-
-
Bioreactor Setup:
-
Prepare a buffered aqueous solution containing the substrate, L-threonine, and any necessary cofactors.
-
Introduce the immobilized enzyme into a bioreactor (e.g., a packed-bed or stirred-tank reactor).
-
-
Bioconversion:
-
Maintain optimal reaction conditions (pH, temperature) for the enzyme's activity.
-
Continuously monitor the conversion of L-threonine to L-isoserine using analytical techniques such as HPLC.
-
-
Downstream Processing and Purification: [11]
-
Separate the enzyme from the reaction mixture (e.g., by filtration if immobilized).
-
Use membrane filtration (e.g., ultrafiltration) to remove any remaining proteins or high molecular weight impurities.
-
Employ ion-exchange chromatography to isolate and purify L-isoserine from the reaction broth.
-
Concentrate the purified L-isoserine solution and induce crystallization to obtain the final solid product.
-
Part 3: Comparative Analysis and Data
The choice of synthetic route depends on several factors, including the desired scale, stereochemical requirements, and available resources.
| Parameter | Synthesis from L-Asparagine | Asymmetric Henry Reaction | Enzymatic Synthesis |
| Starting Material | L-Asparagine | Glyoxylic acid derivative, Nitromethane | L-Threonine |
| Stereocontrol | Excellent (retention of configuration) | Excellent (catalyst-controlled) | Excellent (enzyme-controlled) |
| Key Transformation | Diazotization, Hofmann Rearrangement | Nitroaldol Reaction, Reduction | Deamination/Amino Group Transfer |
| Typical Yield | Good to Excellent (e.g., ~83% for the first step)[3] | Moderate to Good (highly dependent on substrate and catalyst)[8] | Variable (dependent on enzyme activity and process optimization) |
| Scalability | Well-established and scalable | Scalable, but catalyst cost can be a factor | Potentially highly scalable for industrial production |
| Advantages | Inexpensive starting material, reliable stereochemistry | Convergent, access to both enantiomers | High stereospecificity, mild conditions, "green" process |
| Disadvantages | Use of potentially hazardous reagents (e.g., nitrite) | Requires optimization of catalyst and conditions | Enzyme stability and cost can be challenging |
Characterization Data for Isoserine:
-
Appearance: White crystalline powder.[12]
-
Molecular Formula: C₃H₇NO₃
-
Molar Mass: 105.09 g/mol [12]
-
¹H NMR (D₂O): δ 4.28 (1H, dd, J=7.5, 4.8 Hz), 3.42 (1H, dd, J=13.0, 4.8 Hz), 3.10 (1H, dd, J=13.0, 7.5 Hz).[4]
-
IR (KBr, cm⁻¹): Characteristic peaks for O-H, N-H, and C=O stretching.
Conclusion
The synthesis of isoserine from simple precursors can be effectively achieved through several distinct methodologies. The choice of the optimal route is a strategic decision that balances factors such as cost, scale, stereochemical requirements, and environmental considerations. The chemical synthesis from L-asparagine remains a robust and cost-effective method for producing (S)-isoserine, benefiting from a readily available chiral starting material. The asymmetric Henry reaction offers greater flexibility, providing access to both enantiomers of isoserine through the judicious selection of a chiral catalyst, making it a powerful tool for medicinal chemistry applications. Finally, the enzymatic approach using L-threonine deaminase represents the forefront of green chemistry, offering unparalleled stereospecificity and the potential for sustainable, large-scale production. As the demand for enantiomerically pure isoserine and its derivatives continues to grow, the further refinement and optimization of these synthetic strategies will be crucial for advancing drug discovery and development.
References
- Miyazawa, T., Akita, E., & Ito, T. (1976). Synthesis of (S)-Isoserine. Agricultural and Biological Chemistry, 40(8), 1651-1652. [Link]
- Li, H., Wang, B., & Deng, L. (2006). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. Journal of the American Chemical Society, 128(3), 732-733. [Link]
- PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT.
- Wikipedia. (2023). Henry reaction.
- Wikipedia. (2023). Hofmann rearrangement.
- Alvarez-Casao, Y., Marqués-López, E., & Herrera, R. P. (2011). Organocatalytic Enantioselective Henry Reactions. Symmetry, 3(2), 220-245. [Link]
- Buchler GmbH. (n.d.). Enantioselective Henry Reaction (Nitroaldol Reaction).
- Wikipedia. (2023). Isoserine.
- Miyazawa, T., Akita, E., & Ito, T. (1976). Synthesis of (S)-Isoserine. Agricultural and Biological Chemistry, 40(8), 1651-1652. [Link]
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements.
- YouTube. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines.
- MDPI. (2011). Organocatalytic Enantioselective Henry Reactions.
- Slideshare. (n.d.). Hofman rearrangement.
- Taylor & Francis Online. (2011). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors.
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- SynArchive. (n.d.). Henry Reaction.
- Google Patents. (n.d.). Process for the purification of l-serine.
- Google Patents. (n.d.). Synthesis method of D-threonine.
- Wikipedia. (2023). Threonine ammonia-lyase.
- PubMed. (2011). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors.
- Google Patents. (n.d.). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- MDPI. (2021). Advances in Enzymatic Synthesis of D-Amino Acids.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Wikipedia. (2023). Threonine ammonia-lyase.
- ResearchGate. (n.d.). A review on the synthesis of (S)-isoserine.
- ResearchGate. (n.d.). Separation and purification of L-serine in enzymatic production.
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A Technical Guide to the Biological Activity of Isoserine Derivatives
Executive Summary
Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, serves as a pivotal structural motif in a diverse array of biologically active molecules.[1][2] Its unique stereochemical and functional properties, differing from its common isomer serine, make it a valuable building block in medicinal chemistry and drug discovery. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of isoserine derivatives. We will delve into their roles as potent anticancer agents, specific enzyme inhibitors, and novel antimicrobial compounds. Furthermore, this document offers detailed, field-proven experimental protocols for assessing their biological efficacy, complete with data interpretation guidelines and workflow visualizations to empower researchers, scientists, and drug development professionals in this dynamic field.
Introduction: The Isoserine Scaffold in Medicinal Chemistry
Isoserine, or 3-amino-2-hydroxypropanoic acid, is a structural isomer of the proteinogenic amino acid serine.[2][3] While serine has the amino group at the α-position (C2), isoserine features it at the β-position (C3). This seemingly subtle shift has profound implications for the molecule's conformational properties and its utility in constructing complex bioactive compounds.
As a β-amino acid, isoserine can be incorporated into peptides to create peptidomimetics with altered secondary structures and enhanced stability against proteolytic degradation.[4] This characteristic is highly sought after in drug design. The chiral nature of isoserine further allows for the stereoselective synthesis of complex molecules, providing a scaffold to build compounds with precise three-dimensional arrangements crucial for specific biological interactions.[4][5]
The significance of isoserine derivatives is perhaps best exemplified by their presence in blockbuster natural products. The side chain of Paclitaxel (Taxol®), one of the most successful anticancer drugs, is a substituted phenylisoserine.[6][7][8] This component is essential for its mechanism of action, which involves the stabilization of microtubules and subsequent cell cycle arrest.[7][8] This precedent has spurred extensive research into synthesizing novel isoserine derivatives to explore a wide range of therapeutic applications.
General Workflow for Isoserine Derivative Drug Discovery
The process of identifying and validating novel isoserine-based therapeutic agents follows a structured, multi-stage workflow. This begins with the chemical synthesis of a library of derivatives, followed by a cascade of in vitro biological assays to screen for desired activities, and culminates in mechanistic studies to understand their mode of action.
Caption: Isoserine Derivative Drug Discovery Workflow.
Core Biological Activities and Therapeutic Applications
Isoserine derivatives have demonstrated a remarkable breadth of biological activities. This section will focus on three primary areas where these compounds show significant therapeutic promise: anticancer activity, enzyme inhibition, and antimicrobial effects.
Anticancer Activity
The role of the phenylisoserine side chain in Taxol has established isoserine derivatives as a cornerstone of anticancer research.[6][7] Beyond Taxol analogues, novel isoserine-containing compounds are being developed to target various hallmarks of cancer.
Mechanism of Action: Many isoserine-based anticancer agents function as antimitotic drugs, interfering with the dynamics of microtubules, which are essential for cell division.[8] Others induce apoptosis (programmed cell death) through various signaling pathways, such as the generation of reactive oxygen species (ROS) or the inhibition of key survival proteins.[9][10] For example, certain isatin-isoserine hybrids have been shown to induce apoptosis by generating ROS and inhibiting kinases like MARK4.[9][11]
Key Examples & Efficacy: Research has focused on modifying the phenylisoserine side chain of Taxol to improve its efficacy and overcome resistance. For instance, derivatives with substitutions on the phenyl rings, such as N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine, have shown cytotoxicity against B16 melanoma cells comparable to Taxol itself.[7] Other studies have explored isatin-hydrazone derivatives incorporating amino acid moieties, which have demonstrated potent cytotoxic effects in both 2D and 3D cancer models, with some compounds showing significant inhibition of colony formation in melanoma (A375) and colon cancer (HT-29) cell lines.[12]
Data Summary: Cytotoxicity of Isoserine Derivatives
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Taxol Analogue (p-chloro) | B16 Melanoma | Comparable to Taxol | [7] |
| L-Isoserine Tripeptide | A549 (Lung) | 30.2 ± 1.9 | [13] |
| L-Isoserine Dipeptide | Human Cancer Lines | 12.2 | [14] |
| Isatin-Hydrazone (Cpd 20) | A375 (Melanoma) | < 25 (Qualitative) | [12] |
| Isatin-Hydrazone (Cpd 20) | HT-29 (Colon) | < 25 (Qualitative) | [12] |
Enzyme Inhibition
The structural analogy of isoserine to natural amino acids makes its derivatives ideal candidates for designing enzyme inhibitors.[15] These inhibitors can act through competitive, non-competitive, or irreversible mechanisms to modulate the activity of enzymes implicated in disease.[15][16]
2.2.1. Aminopeptidase N (APN/CD13) Inhibition
Biological Relevance: Aminopeptidase N (APN), also known as CD13, is a cell-surface metalloprotease that is over-expressed in various cancer cells. It plays a crucial role in tumor invasion, angiogenesis, and metastasis, making it a prime target for anticancer therapy.[13][17]
Inhibitor Design and Efficacy: L-isoserine has been used as a scaffold to design potent APN inhibitors. Both dipeptide and tripeptide derivatives have been synthesized and evaluated.[14][17] One tripeptide derivative, compound 16l , demonstrated an IC₅₀ of 2.51 ± 0.2 µM, which is more potent than the well-known APN inhibitor Bestatin (IC₅₀ = 6.25 ± 0.4 µM).[13][17] The design of these inhibitors often mimics the binding mode of natural substrates, where the hydroxyl and carbonyl groups of the isoserine moiety can chelate the active site zinc ion.[13]
2.2.2. Serine Racemase Inhibition
Biological Relevance: Serine racemase (SR) is the enzyme responsible for converting L-serine to D-serine in the brain.[18][19] D-serine is a crucial co-agonist of the NMDA receptor, which is central to synaptic plasticity, learning, and memory.[19][20] However, over-activation of NMDA receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases and stroke.[20][21] Inhibiting SR can therefore reduce D-serine levels and protect neurons from excitotoxic damage.[20][21]
Mechanism of Inhibition: Isoserine itself has been shown to be a competitive inhibitor of several serine-metabolizing enzymes, including serine-pyruvate transaminase (Ki = 8.7 x 10⁻³ M) and, to a lesser extent, serine dehydrase.[22] While specific isoserine derivatives targeting SR are an emerging area, the principle is to design molecules that bind to the enzyme's active site but cannot be turned over, thereby blocking the conversion of L-serine. The inhibition of SR is a promising therapeutic strategy for conditions like cerebral ischemia.[21]
Caption: Inhibition of Serine Racemase by Isoserine Derivatives.
Antimicrobial Activity
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents.[23][24] Isoserine derivatives, particularly when incorporated into peptides or heterocyclic structures, have shown promising activity against a range of pathogens.[24][25][26]
Mechanism of Action: The primary mechanism for many antimicrobial peptides is the disruption of the bacterial cell membrane.[24] Cationic and amphipathic peptides containing isoserine can preferentially interact with the negatively charged bacterial membranes, leading to pore formation, leakage of cytoplasmic contents, and cell death. Other derivatives, such as those based on isoquinoline or isoxazole scaffolds, may inhibit essential bacterial enzymes or interfere with DNA synthesis.[26][27][28]
Key Examples & Efficacy: While direct studies on simple isoserine derivatives are emerging, the incorporation of isoserine-like structures into larger molecules is a known strategy. For example, replacing cysteine with serine (an isomer of isoserine) in certain antimicrobial peptides has been shown to enhance activity against ESKAPE pathogens, indicating that the hydroxyl group is key to its function.[25] Novel isoquinoline derivatives have demonstrated potent activity against drug-resistant Gram-positive bacteria, including MRSA, with MICs as low as 4 µg/mL.[27]
Key Experimental Protocols for Activity Assessment
Scientific integrity requires robust and reproducible methodologies. This section provides detailed, step-by-step protocols for the primary in vitro assays used to evaluate the biological activities of isoserine derivatives.
Protocol: MTT Assay for General Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[29] It is a fundamental first-pass screen for anticancer compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[30] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom sterile plates
-
Test isoserine derivative (stock solution in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cancer cell line of interest (e.g., A549, HT-29)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[31]
-
Compound Treatment: Prepare serial dilutions of the isoserine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO, concentration matched to the highest test concentration) and a blank control (medium only).[31]
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[31]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[31]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[31]
-
Solubilization: Carefully remove the MTT-containing medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[30][31]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol: Broth Microdilution for Antimicrobial Susceptibility (MIC)
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent.[23][31] The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[32][33]
Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of the isoserine derivative in a liquid broth medium. Growth is assessed by visual inspection of turbidity after a defined incubation period.
Materials:
-
96-well sterile microtiter plates
-
Test isoserine derivative
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
0.5 McFarland turbidity standard
-
Sterile diluent (e.g., DMSO, water)
-
Incubator (35-37°C)
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[32]
-
Working Inoculum: Dilute the adjusted inoculum in the broth medium to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[31]
-
Compound Dilution: Prepare a stock solution of the test compound. Perform two-fold serial dilutions of the compound in broth directly in the 96-well plate. A typical volume is 50 µL per well.
-
Inoculation: Add 50 µL of the working bacterial inoculum to each well containing the compound dilutions, bringing the final volume to 100 µL.[31]
-
Controls:
-
Positive Control: Well with broth and inoculum, but no compound.
-
Negative Control (Sterility): Well with broth only.
-
Positive Drug Control: Well with inoculum and a standard antibiotic (e.g., ciprofloxacin).[32]
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[32]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (a sign of bacterial growth). The MIC is the lowest concentration of the isoserine derivative at which there is no visible growth.[31][32]
Future Directions and Conclusion
The field of isoserine chemistry is ripe with opportunity. The inherent biological relevance of the isoserine scaffold, validated by its presence in powerful natural products, ensures its continued exploration in drug discovery.[1][6] Future research will likely focus on several key areas:
-
Expansion of Chemical Diversity: Development of novel synthetic methodologies to create more complex and diverse libraries of isoserine derivatives will be crucial for discovering new biological activities.[4][34]
-
Target Deconvolution: For derivatives identified through phenotypic screening (e.g., cytotoxicity assays), identifying the specific molecular target is a critical next step for lead optimization and understanding the mechanism of action.
-
Improving Pharmacokinetic Properties: While in vitro potency is essential, future work must also address the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds to translate them into effective in vivo therapeutics.
-
Combination Therapies: Exploring the synergistic effects of isoserine derivatives with existing drugs, particularly in cancer chemotherapy, could lead to more effective treatment regimens that overcome drug resistance.
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A Guide to the Synthetic Amino Acid: 3-Amino-2-(hydroxymethyl)propanoic Acid in Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2-(hydroxymethyl)propanoic acid, a non-proteinogenic β-amino acid, represents a class of synthetically derived building blocks gaining traction in medicinal chemistry and peptide design. This technical guide addresses the fundamental question of its natural occurrence, concluding from available scientific literature that it is a synthetic molecule not found in natural biological systems. We delve into the context of unnatural versus natural amino acids, explore the synthetic strategies for its parent compound, isoserine, and by extension, this compound itself. Furthermore, this guide highlights its applications as a versatile scaffold in the development of novel therapeutics and peptidomimetics, providing researchers with a comprehensive understanding of its properties and potential.
Addressing the Core Question: The Natural Occurrence of this compound
A thorough review of scientific literature and chemical databases indicates that this compound is not a naturally occurring compound. It is considered a synthetic or "unnatural" amino acid.[1][2] Its parent isomer, isoserine (3-amino-2-hydroxypropanoic acid), is also recognized as a non-proteinogenic amino acid that has only been produced synthetically.[3]
The distinction between natural, non-proteinogenic, and unnatural amino acids is critical for drug development. While over 140 non-proteinogenic amino acids are found in nature (but not incorporated into proteins via the genetic code), thousands more are created in laboratories.[4] These synthetic amino acids, like this compound, are designed to introduce novel chemical functionalities, conformational constraints, and metabolic stability into peptides and other drug candidates.[2][5]
Caption: Classification of Amino Acids.
Physicochemical Characteristics
As a synthetic compound, this compound is typically supplied as a solid powder. Its properties are crucial for its application in synthesis and formulation. The compound exists as two enantiomers, (R) and (S), each with distinct stereochemistry.
| Property | (R)-3-Amino-2-(hydroxymethyl)propanoic acid | (S)-3-Amino-2-(hydroxymethyl)propanoic acid |
| Molecular Formula | C₄H₉NO₃[6] | C₄H₉NO₃[7] |
| Molecular Weight | 119.12 g/mol [6] | 119.12 g/mol [7] |
| CAS Number | 1217700-75-8[6] | 930784-11-5[7] |
| Appearance | Solid Powder | Powder[7] |
| Storage Temperature | 2-8°C[8] | 2-8°C[7] |
| Optical Activity | Not specified in results | [α]/D -5.0±0.5°, c = 1 in 5 M HCl[7] |
Synthesis Strategy: A Conceptual Workflow
The synthesis of this compound is not extensively detailed in the provided results, but a logical approach can be inferred from the synthesis of its parent compound, isoserine, and general organic chemistry principles. One plausible route for synthesizing (S)-isoserine involves the Hofmann reaction of L-malamidic acid.[9] A general strategy for producing derivatives like this compound often involves starting from a chiral precursor and employing protecting group chemistry to control reactivity at the amino, carboxyl, and hydroxyl functional groups.
A conceptual workflow for synthesizing a protected form of this compound suitable for peptide synthesis could involve the following steps:
-
Starting Material Selection: Begin with a suitable chiral starting material, such as a derivative of aspartic acid or serine.
-
Protecting Group Installation: Protect the amine (e.g., with Boc or Fmoc) and carboxylic acid (e.g., as a methyl or benzyl ester) functionalities.
-
Functional Group Manipulation: Chemically modify the side chain to introduce the hydroxymethyl group. This could involve reduction of a carboxylic acid or ester.
-
Deprotection/Purification: Selectively remove protecting groups as needed and purify the final compound.
Caption: Conceptual Synthetic Workflow.
Applications in Drug Discovery and Peptide Synthesis
The utility of this compound lies in its role as a versatile building block for creating complex molecules with therapeutic potential.[8] Its non-natural structure can impart desirable properties to peptide-based drugs.
Peptide and Peptidomimetic Synthesis
Incorporating this β-amino acid into a peptide chain alters the backbone structure compared to natural α-amino acids. This modification can:
-
Enhance Proteolytic Stability: The altered backbone is less susceptible to degradation by proteases, increasing the in vivo half-life of the peptide drug.
-
Induce Secondary Structures: β-amino acids can promote the formation of stable helical or turn structures, which can be crucial for binding to a biological target.
-
Serve as a Scaffold: The molecule can be used as a starting point for creating peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacological properties.[10]
Both the (R) and (S) enantiomers are used in solution-phase peptide synthesis.[7][8]
Chiral Building Block in Medicinal Chemistry
Beyond peptides, this compound serves as a chiral auxiliary in asymmetric synthesis, helping to control the stereochemistry of subsequent reactions.[8] Its functional groups (amine, hydroxyl, carboxyl) provide multiple points for chemical modification, allowing for the construction of diverse molecular libraries for screening against various drug targets.[8] Recent studies have explored derivatives of 3-aminopropanoic acid as scaffolds for novel anticancer and antimicrobial agents, highlighting the therapeutic potential of this chemical class.[11][12]
Conclusion
While this compound is not a product of natural biosynthesis, its value to the scientific community is significant. As a synthetic, non-proteinogenic amino acid, it provides a powerful tool for medicinal chemists and drug developers. Its incorporation into peptides can enhance stability and confer specific structural properties, while its versatile chemical nature makes it an attractive scaffold for the development of a wide range of therapeutic agents. Understanding its synthetic origin is paramount for appreciating its role in expanding the chemical space available for modern drug discovery.
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An In-depth Technical Guide to the Discovery and History of Isoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoserine (3-amino-2-hydroxypropanoic acid), a structural isomer of the proteinogenic amino acid serine, represents a fascinating case study in the realms of synthetic chemistry, natural product discovery, and medicinal chemistry. Initially considered a purely synthetic curiosity, its discovery in natural products has unveiled its biological significance and potential as a versatile building block for novel therapeutics. This guide provides a comprehensive technical overview of the discovery, history, synthesis, and biological importance of isoserine, tailored for professionals in the scientific and pharmaceutical fields.
Introduction: A Tale of Isomeric Distinction
Isoserine is a non-proteinogenic α-hydroxy-β-amino acid, distinguishing itself from its well-known α-amino-β-hydroxy counterpart, L-serine, by the switched positions of its amino and hydroxyl groups.[1][2] This seemingly subtle isomeric difference has profound implications for its chemical reactivity, biological activity, and metabolic stability, making it a molecule of significant interest. While L-serine is a fundamental component of proteins and numerous metabolic pathways, isoserine has carved its own niche as a valuable chiral synthon and a constituent of bioactive natural products.[2]
This guide will navigate the historical milestones of isoserine's discovery, from its first laboratory synthesis to its identification in nature. It will delve into the evolution of its synthetic methodologies, providing detailed protocols for key chemical and enzymatic approaches. Finally, it will explore the burgeoning understanding of its biological roles, with a particular focus on its application in the development of novel therapeutic agents.
The Genesis of Isoserine: A Historical Perspective
A Synthetic Beginning: The First Documented Synthesis
Contrary to many biomolecules that were first isolated from natural sources, isoserine was initially a product of chemical synthesis.[1] The first documented laboratory synthesis of (S)-isoserine was achieved by Miyazawa and his colleagues in 1976.[2][3] Their work was driven by the need for an efficient route to this novel amino acid, which had shown promise as a component in modified antibiotics.[2]
The motivation for Miyazawa's synthesis stemmed from the discovery that the (S)-isoseryl side-chain, when incorporated into the aminoglycoside antibiotic butirosin, conferred high activity against both Gram-positive and Gram-negative bacteria.[2] This finding underscored the potential of isoserine as a valuable pharmacophore and catalyzed further research into its synthesis and applications.
Unveiling Nature's Design: The Discovery of Isoserine in a Natural Product
For a considerable period, isoserine was believed to be a purely synthetic compound.[1] However, this perception was challenged with the discovery of the antibiotic tatumine, produced by the bacterium Bacillus brevis Vm4.[4] Chemical analysis of tatumine revealed that isoserine is one of its constituent amino acids, alongside spermidine and glycine.[4] This discovery was a pivotal moment, confirming that nature also utilizes this unique β-amino acid and opening new avenues for investigating its biosynthesis and biological function.
The Art of Creation: Synthetic Methodologies for Isoserine
The demand for enantiomerically pure isoserine in research and drug development has spurred the development of diverse synthetic strategies. These can be broadly categorized into chemical and enzymatic methods.
Chemical Synthesis: Building from the Bench
The pioneering synthesis by Miyazawa et al. provided a robust and efficient route to (S)-isoserine starting from the readily available chiral precursor, L-asparagine.[2][3] This method leverages the differential reactivity of the primary amino and amide groups of L-asparagine towards sodium nitrite.[3]
Experimental Protocol: Synthesis of (S)-Isoserine from L-Asparagine [3]
-
Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid.
-
To a solution of L-asparagine (1 mole) in aqueous acetic acid, add a solution of sodium nitrite (1-2 moles) dropwise with vigorous stirring in an ice bath.
-
Maintain the reaction in the ice bath for one hour.
-
Purify the reaction mixture by resin column chromatography.
-
Recrystallize the product from aqueous ethanol to yield (S)-3-Carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid) with a reported yield of 83%.[3]
-
-
Step 2: Hofmann Rearrangement to (S)-Isoserine.
-
Treat the (S)-3-Carbamoyl-2-hydroxypropionic acid with sodium hypochlorite in an alkaline solution.
-
Purify the resulting (S)-isoserine by resin column chromatography.
-
Recrystallize from aqueous ethanol to obtain the final product.
-
More contemporary chemical syntheses often employ advanced techniques to achieve high stereoselectivity and yield. One notable method involves the stereoselective alkylation of isoserine derivatives. For instance, chiral bicyclic N,O-acetal derivatives of isoserine can be synthesized and subsequently alkylated at the α-position with high diastereoselectivity.[5][6] Acidic hydrolysis of these alkylated intermediates then affords enantiopure α-substituted isoserine derivatives.[6]
Another powerful strategy utilizes chiral auxiliaries. For example, the KF-promoted addition of nitromethane to (-)-8-phenylmenthyl glyoxylate monohydrate has been reported to produce optically pure (-)-S-isoserine in approximately 50% yield after a single purification step.[4]
Table 1: Comparison of Selected Chemical Synthesis Methods for Isoserine
| Starting Material | Key Reagents/Method | Reported Yield | Reference |
| L-Asparagine | NaNO₂, NaOCl (Hofmann Rearrangement) | 83% (for intermediate) | [3] |
| Protected L-Isoserine | Acid-catalyzed tandem N,O-acetalization/intramolecular transcarbamoylation, followed by alkylation and hydrolysis | 55% and 32% (for diastereomeric intermediates) | [6] |
| (-)-8-phenylmenthyl glyoxylate monohydrate | Nitromethane, KF | ~50% | [4] |
| Glyoxylic acid | Nitromethane, Hydrogenolysis (Pd/C) | High Yield | [4] |
Biocatalysis: Nature's Synthetic Machinery
Enzymatic and microbial methods offer green and highly specific alternatives to chemical synthesis.
A common and highly specific enzymatic method for producing L-isoserine is the conversion of L-threonine using L-threonine deaminase (also known as threonine ammonia-lyase).[7] This enzyme catalyzes the deamination of L-threonine to α-ketobutyrate and ammonia, a key step in the biosynthesis of isoleucine.[8][9] Under specific conditions, the enzyme can also catalyze the formation of isoserine.
Experimental Protocol: Conceptual Enzymatic Synthesis of L-Isoserine
-
Enzyme Preparation: Obtain or prepare a highly active and stable L-threonine deaminase, either as a purified enzyme or in whole-cell form (e.g., from engineered E. coli).[9]
-
Reaction Setup: In a buffered aqueous solution, combine L-threonine as the substrate with the prepared L-threonine deaminase. The reaction is typically carried out under mild conditions (e.g., controlled pH and temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of L-threonine and the formation of L-isoserine using techniques such as HPLC.
-
Product Isolation: Once the reaction reaches completion, separate the L-isoserine from the reaction mixture using methods like ion-exchange chromatography.
Microbial fermentation presents a promising avenue for the large-scale production of isoserine. This approach involves utilizing microorganisms, such as bacteria or fungi, that have been engineered or selected to overproduce the desired compound from simple carbon and nitrogen sources.[7] While still in the experimental stages for isoserine, the principles of microbial amino acid production are well-established for other amino acids like L-serine.[10][11]
A typical microbial fermentation process would involve:
-
Strain Development: Engineering a microbial host (e.g., Corynebacterium glutamicum or Escherichia coli) to enhance the metabolic flux towards isoserine production. This may involve overexpressing key biosynthetic enzymes and deleting genes for competing pathways.
-
Fermentation Process Optimization: Cultivating the engineered strain in a bioreactor under optimized conditions of temperature, pH, aeration, and nutrient feeding to maximize isoserine titer and yield.
-
Downstream Processing: Isolating and purifying the isoserine from the fermentation broth.
The Biological Significance and Applications of Isoserine
The unique structural features of isoserine have made it a valuable molecule in medicinal chemistry and drug development.
A Building Block for Novel Therapeutics
Isoserine serves as a crucial building block for the synthesis of peptidomimetics and other complex molecules with therapeutic potential. Its β-amino acid structure can impart increased stability against enzymatic degradation compared to peptides composed of α-amino acids.
A Potent Inhibitor of Aminopeptidase N (APN/CD13)
One of the most significant biological activities of isoserine is its ability to inhibit aminopeptidase N (APN), also known as CD13.[12][13] APN is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and plays a critical role in tumor invasion, angiogenesis, and metastasis.[7][13] Therefore, inhibitors of APN are promising candidates for anticancer therapies.
L-isoserine itself exhibits inhibitory activity against APN, with a reported IC₅₀ value of 563 μM.[12] This has prompted the design and synthesis of numerous L-isoserine derivatives with enhanced potency. By incorporating other amino acid residues to form dipeptides and tripeptides, researchers have developed highly potent APN inhibitors.[12][13]
Table 2: Inhibitory Activity of Selected L-Isoserine Derivatives against Aminopeptidase N (APN)
| Compound | Structure | APN IC₅₀ (µM) | Reference |
| L-Isoserine | - | 563 | [12] |
| Bestatin (positive control) | - | 7.3 | [12] |
| Compound 14b (dipeptide derivative) | L-Isoserine dipeptide | 12.2 | [12] |
| Compound 16l (tripeptide derivative) | L-Isoserine tripeptide | 2.51 ± 0.2 | [13] |
The inhibitory mechanism of isoserine-based compounds against APN is believed to involve the chelation of the catalytic zinc ion in the enzyme's active site by the hydroxyl and carbonyl groups of the isoserine moiety.[13] The amino group can also form important interactions with residues in the active site, such as glutamic acid.[13]
Future Perspectives and Conclusion
The journey of isoserine from a synthetic novelty to a naturally occurring bioactive molecule is a testament to the continuous evolution of our understanding of the chemical world. The conflicting reports on its natural occurrence, with some sources stating it is purely synthetic[1] and others confirming its presence in natural products like tatumine,[4] highlight the importance of ongoing research in natural product discovery.
Future research will likely focus on several key areas:
-
Elucidation of Biosynthetic Pathways: A deeper understanding of the enzymatic machinery responsible for isoserine biosynthesis in organisms like Bacillus brevis could pave the way for novel biocatalytic production methods.
-
Optimization of Production Methods: Further development of both enzymatic and microbial synthesis routes will be crucial for the cost-effective and sustainable production of isoserine.
-
Expansion of Therapeutic Applications: The proven activity of isoserine derivatives as APN inhibitors warrants further investigation into their potential as anticancer agents. Moreover, the unique properties of isoserine may lead to its incorporation into other classes of therapeutics.
References
- L-Isoserine: A Promising Compound for Pharmaceutical and Biotechnological Applic
- Isoserine - Wikipedia. [Link]
- Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-10.
- Wang, Y., et al. (2013). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 717-26.
- Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Tre
- A review on the synthesis of (S)
- Miyazawa, T., Akita, E., & Ito, T. (1976). Synthesis of (S)-Isoserine. Agricultural and Biological Chemistry, 40(8), 1651-1652.
- Synthesis of (S)-Isoserine - J-Stage. [Link]
- Genome mining reveals the distribution of biosynthetic gene clusters in Alternaria and related fungal taxa within the family Pleosporaceae - PMC - PubMed Central. [Link]
- Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates | The Journal of Organic Chemistry - ACS Public
- Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamid
- Microbial Production of l-Serine from Renewable Feedstocks - PubMed. [Link]
- Isomerase's Microbial Fermentation Services: From Strain Design to Scalable Process. [Link]
- Method of producing l-serine by fermentation - Google P
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- Threonine Deaminase (Crude Enzyme)(EC 4.3.1.19). (URL not available)
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3-Amino-2-(hydroxymethyl)propanoic acid solubility data
An In-depth Technical Guide to the Solubility of 3-Amino-2-(hydroxymethyl)propanoic acid
Foreword
As a Senior Application Scientist, I have frequently observed that a fundamental understanding of a compound's physicochemical properties is the bedrock of successful research and development. Among these properties, solubility stands out as a critical parameter that dictates everything from reaction kinetics to bioavailability. This guide is dedicated to providing a comprehensive, in-depth exploration of the solubility of this compound. Our objective is to move beyond mere data presentation and delve into the causality behind its solubility profile, offering actionable insights for researchers, scientists, and drug development professionals. This document is structured to be a self-validating resource, grounding its claims in established scientific principles and verifiable references.
Molecular Structure and its Influence on Solubility
This compound, a derivative of the amino acid serine, possesses a molecular architecture that is key to understanding its behavior in various solvents. Its structure consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a hydroxymethyl group (-CH2OH).
The presence of the amino and carboxyl groups allows the molecule to exist as a zwitterion, or inner salt, in aqueous solutions over a wide pH range. The amino group is protonated (-NH3+) and the carboxyl group is deprotonated (-COO-). This ionic character, coupled with the polar hydroxymethyl group, facilitates strong hydrogen bonding with water molecules, making it readily soluble in aqueous solutions. Conversely, these same polar characteristics hinder its solubility in nonpolar organic solvents.
Aqueous Solubility Profile
The solubility of this compound in water is significantly influenced by both temperature and pH.
Effect of Temperature
Generally, the solubility of this compound in water increases with temperature. This is because the dissolution process is typically endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards the dissolution of more solute.
Table 1: Temperature-Dependent Aqueous Solubility of this compound
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | Approximately 22 |
| 40 | Data not readily available |
| 60 | Data not readily available |
| 80 | Data not readily available |
Note: Precise, cited data for a range of temperatures is not consistently available in public literature, highlighting a potential area for further experimental investigation. The value at 20°C is a commonly cited approximation.
Effect of pH
The pH of the aqueous solution has a profound impact on the net charge of the this compound molecule, and consequently, its solubility. At its isoelectric point (pI), the molecule has a net charge of zero, and its solubility is at a minimum due to the increased intermolecular electrostatic interactions that favor crystallization over dissolution. As the pH moves away from the pI, either by becoming more acidic or more basic, the molecule acquires a net positive or negative charge, respectively. This increased charge enhances its interaction with polar water molecules, leading to a significant increase in solubility.
An In-Depth Technical Guide to the Stereoisomers of Isoserine and Their Distinct Characteristics
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unraveling the Stereochemical Nuances of a Non-Proteinogenic Amino Acid
Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, stands as a molecule of significant interest in the realms of organic synthesis, medicinal chemistry, and neurobiology. As a structural isomer of the proteinogenic amino acid serine, isoserine's unique arrangement of functional groups imparts distinct chemical and biological properties. The presence of a chiral center at the α-carbon gives rise to two enantiomers, (S)-isoserine (L-isoserine) and (R)-isoserine (D-isoserine), each with its own stereospecific interactions and physiological effects. This guide provides a comprehensive exploration of the stereoisomers of isoserine, detailing their synthesis, resolution, and divergent characteristics, with a focus on their applications in scientific research and drug development.
The Isoserine Molecule: A Structural Overview
Isoserine, chemically known as 3-amino-2-hydroxypropanoic acid, is a constitutional isomer of serine, differing in the positions of the amino and hydroxyl groups. While serine is an α-amino acid, isoserine is a β-amino acid, a distinction that profoundly influences its biological roles. The presence of a stereocenter at the C2 carbon results in two enantiomeric forms: L-isoserine and D-isoserine.
Caption: Diagram illustrating the relationship between the stereoisomers of isoserine.
Physicochemical Properties: A Comparative Analysis
The stereochemical differences between L-isoserine, D-isoserine, and the racemic mixture (DL-isoserine) give rise to distinct physicochemical properties. While enantiomers share many identical physical properties in an achiral environment, they differ in their interaction with plane-polarized light.
| Property | L-Isoserine ((S)-Isoserine) | D-Isoserine ((R)-Isoserine) | DL-Isoserine (Racemic) |
| CAS Number | 632-13-3[1] | 632-11-1[1] | 565-71-9[2], 632-12-2[3] |
| Molecular Formula | C₃H₇NO₃[1] | C₃H₇NO₃ | C₃H₇NO₃[2] |
| Molecular Weight | 105.09 g/mol [1] | 105.09 g/mol | 105.09 g/mol |
| Appearance | White to almost white crystalline powder[1] | Assumed to be a white crystalline powder | White crystalline powder |
| Melting Point | 199-201 °C[4] | No specific data found, but expected to be identical to L-isoserine. | 235 °C (decomposes)[5][6] |
| Specific Rotation ([α]D) | -14.8° (c=1, H₂O) | Expected to be +14.8° (c=1, H₂O)[7] | 0° (optically inactive) |
| Solubility | Slightly soluble in water[1] | Assumed to be slightly soluble in water | Soluble in water[3] |
Note: The specific rotation of D-isoserine is inferred based on the principle that enantiomers rotate plane-polarized light to an equal but opposite degree.
Synthesis and Chiral Resolution: Pathways to Enantiopure Isoserine
The production of enantiomerically pure isoserine is crucial for its application in stereospecific synthesis and biological studies. This typically involves the synthesis of the racemic mixture followed by chiral resolution.
Synthesis of DL-Isoserine
The racemic mixture of isoserine can be synthesized through various chemical routes. A common laboratory-scale synthesis involves the reaction of glycidol with an ammonia source.
Caption: A simplified workflow for the synthesis of racemic isoserine.
Chiral Resolution of DL-Isoserine
The separation of the racemic mixture into its constituent enantiomers is a critical step. Diastereomeric salt crystallization is a widely used and effective method.
This protocol outlines a general procedure for the resolution of DL-isoserine using a chiral resolving agent, such as a tartaric acid derivative. The choice of resolving agent and solvent is critical and often requires empirical optimization. For the separation of DL-serine, the resolving agent 2,3-dibenzoyl-D-tartaric acid has been proposed, and a similar approach can be adapted for isoserine.[8][9]
Principle: The racemic mixture of isoserine (a base) is reacted with an enantiomerically pure chiral acid (e.g., (+)-dibenzoyl-D-tartaric acid) to form a pair of diastereomeric salts.[10] These diastereomers have different solubilities, allowing for their separation by fractional crystallization.[10]
Materials:
-
DL-Isoserine
-
(+)-Dibenzoyl-D-tartaric acid (or another suitable chiral resolving agent)
-
Methanol (or other suitable solvent)
-
Distilled water
-
Sodium hydroxide solution (for liberation of the free amine)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Salt Formation: Dissolve DL-isoserine in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of (+)-dibenzoyl-D-tartaric acid in hot methanol.
-
Crystallization: Combine the two solutions. The mixture may become cloudy as the diastereomeric salts begin to precipitate.[10] Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to maximize the crystallization of the less soluble diastereomer.[10]
-
Isolation of Diastereomer: Collect the precipitated crystals by filtration. These crystals will be enriched in one diastereomer (e.g., D-isoserine-(+)-dibenzoyl-D-tartrate). The mother liquor will be enriched in the other diastereomer (L-isoserine-(+)-dibenzoyl-D-tartrate).
-
Recrystallization: To improve the diastereomeric purity, the collected crystals can be recrystallized from a fresh portion of the solvent.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add a sodium hydroxide solution to liberate the free amine (the isoserine enantiomer).
-
Isolation of the Enantiomer: The chiral resolving agent can be recovered from the aqueous solution by acidification. The isoserine enantiomer can then be isolated from the aqueous solution by techniques such as ion-exchange chromatography or crystallization.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process of liberation and isolation.
Self-Validation: The enantiomeric purity of the resolved isoserine should be determined at each stage using techniques such as polarimetry to measure the specific rotation or chiral High-Performance Liquid Chromatography (HPLC).
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[11] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[12] Polysaccharide-based CSPs are widely used due to their broad applicability.[1][12]
Principle: The isoserine enantiomers are passed through an HPLC column containing a chiral stationary phase. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation and quantification.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak®)
-
Mobile phase solvents (e.g., hexane, ethanol, isopropanol)
-
Isoserine sample (racemic or enantiomerically enriched)
Procedure:
-
Column Selection: Choose a suitable polysaccharide-based chiral stationary phase column. The selection may require screening of different columns to find the one that provides the best resolution.
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents in the desired ratio. The mobile phase composition is a critical parameter for achieving good separation and needs to be optimized.
-
Sample Preparation: Dissolve the isoserine sample in the mobile phase.
-
Chromatographic Analysis: Inject the sample onto the HPLC system. The enantiomers will be separated as they pass through the column and detected by the UV detector.
-
Data Analysis: The retention times of the two peaks will correspond to the two enantiomers. The area under each peak can be used to determine the enantiomeric ratio and enantiomeric excess (ee).
Self-Validation: The method should be validated for linearity, accuracy, and precision. The identity of the peaks can be confirmed by injecting standards of the pure enantiomers if available.
Distinct Biological Activities and Mechanisms of Action
The stereochemistry of isoserine plays a pivotal role in its biological activity, with the L- and D-enantiomers often exhibiting different, and sometimes opposing, effects.
L-Isoserine: A Modulator of Neurological and Oncological Pathways
L-isoserine has emerged as a compound with significant biological activity, particularly in the fields of neuroscience and oncology.
L-isoserine and its derivatives have been identified as inhibitors of Aminopeptidase N (APN), also known as CD13.[13][14][15] APN is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and is involved in tumor invasion, angiogenesis, and metastasis.[15] The inhibitory mechanism is believed to involve the chelation of the zinc ion in the active site of the enzyme by the isoserine molecule.[16] By inhibiting APN, L-isoserine derivatives have shown potential as anticancer agents.[13][14][15]
Caption: L-isoserine derivatives inhibit Aminopeptidase N, a key enzyme in tumor progression.
L-isoserine acts as a substrate for the GABA transporter 3 (GAT3), a protein responsible for the uptake of the inhibitory neurotransmitter GABA from the synaptic cleft.[8] Studies have shown that L-isoserine can upregulate the expression of GAT3.[8][17][18][19] This increased expression and activity of GAT3 can lead to a reduction in ambient GABA levels, thereby dampening tonic inhibition in the brain.[8][17] This mechanism is of particular interest in the context of stroke recovery, where excessive tonic inhibition can impair functional recovery.[18] By modulating GAT3, L-isoserine has shown promise in promoting functional recovery after ischemic stroke in animal models.[8][17][18][19]
Downstream Physiological Effects of GAT3 Upregulation by L-Isoserine:
-
Reduced Tonic Inhibition: Increased GABA uptake by GAT3 lowers the extrasynaptic GABA concentration, leading to a decrease in the persistent activation of extrasynaptic GABA receptors.[8][17]
-
Enhanced Neuroplasticity: By reducing excessive inhibition, L-isoserine may create a more permissive environment for synaptic plasticity and cortical remapping, which are crucial for functional recovery after brain injury.
-
Improved Motor Function: In preclinical stroke models, L-isoserine treatment has been associated with significant improvements in motor performance.[18]
D-Isoserine: An Area of Emerging Research
The biological activities of D-isoserine are less well-characterized compared to its L-enantiomer. However, the distinct roles of other D-amino acids, such as D-serine as a co-agonist of NMDA receptors, suggest that D-isoserine may also possess unique biological functions.[20] Further research is needed to elucidate the specific targets and mechanisms of action of D-isoserine.
Spectroscopic Characterization: Distinguishing the Enantiomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. While enantiomers have identical NMR spectra in an achiral solvent, they can be distinguished using chiral solvating agents or chiral derivatizing agents.[5][6][17][21][22]
Principle of Chiral NMR Spectroscopy: A chiral solvating agent forms transient diastereomeric complexes with the enantiomers of the analyte.[5][6][17] These diastereomeric complexes are no longer mirror images and will have slightly different chemical shifts in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers.[5][17]
Expected ¹H NMR Spectral Differences: In the presence of a suitable chiral solvating agent, the proton signals of D- and L-isoserine are expected to show chemical shift non-equivalence. The protons closest to the chiral center, such as the α-proton, are likely to exhibit the most significant separation in their signals. The degree of separation will depend on the specific chiral solvating agent used and the experimental conditions.
Conclusion: The Significance of Stereochemistry in Isoserine's Profile
The stereoisomers of isoserine, L-isoserine and D-isoserine, though structurally similar, exhibit distinct physicochemical properties and biological activities. L-isoserine has demonstrated significant potential as a modulator of key biological pathways, with implications for the treatment of cancer and neurological disorders. The biological role of D-isoserine remains an area ripe for investigation. The ability to synthesize and separate these enantiomers through methods like diastereomeric salt crystallization and chiral HPLC is fundamental to advancing our understanding of their unique properties and harnessing their therapeutic potential. As research continues, a deeper appreciation for the stereochemical nuances of isoserine will undoubtedly unlock new avenues for drug discovery and development.
References
- ScienceDirect. (n.d.). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents.
- Lie, M., et al. (2019). GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. Journal of Cerebral Blood Flow & Metabolism, 39(1), 74-88.
- Tovillas, P., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamides. The Journal of Organic Chemistry, 87(14), 8975-8987.
- Lie, M., et al. (2017). GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. Journal of Cerebral Blood Flow & Metabolism, 39(1), 74-88.
- MDPI. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds.
- ACS Publications. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
- Study.com. (n.d.). Naturally occurring (S)-serine has alphaD = -6.83 degrees. What specific rotation do you expect for (R)-serine?.
- Wikipedia. (n.d.). Serine.
- Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310.
- Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310.
- ACS Publications. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry.
- Zhang, L., et al. (2019). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1256-1264.
- Lie, M., et al. (2017). GAT3 selective substrate l-isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice. Journal of Cerebral Blood Flow & Metabolism, 39(1), 74–88.
- ResearchGate. (2017). GAT3 selective substrate l -isoserine upregulates GAT3 expression and increases functional recovery after a focal ischemic stroke in mice.
- MDPI. (2022). Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds.
- ChemistryViews. (2010). Application of Classical Resolution for Separation of DL-Serine.
- J-STAGE. (n.d.). Synthesis of (S)-Isoserine.
- Springer. (n.d.). Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases.
- SCIRP. (n.d.). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- NIST. (n.d.). Isoserine.
- MDPI. (n.d.). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance.
- NCBI. (n.d.). Aminopeptidase N.
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An In-depth Technical Guide on 3-Amino-2-(hydroxymethyl)propanoic Acid: A Versatile Scaffold in Neuropharmacology Drug Discovery
Abstract
3-Amino-2-(hydroxymethyl)propanoic acid, a versatile amino acid derivative, represents a significant scaffold in the landscape of medicinal chemistry and drug development. While its direct neuropharmacological activity remains an area of nascent exploration, its structural attributes make it a valuable building block for the synthesis of novel therapeutic agents with potential applications in neuroscience. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the neuropharmacological potential of this compound, as evidenced by the biological activity of its derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of new central nervous system (CNS) therapeutics.
Introduction: The Untapped Potential of a Versatile Building Block
In the quest for novel neuropharmacological agents, the focus often lies on complex heterocyclic structures. However, the utility of simpler, versatile scaffolds like this compound should not be underestimated. This compound, with its chiral center, amino group, hydroxyl group, and carboxylic acid moiety, offers multiple points for chemical modification, allowing for the creation of diverse chemical libraries. Its value is particularly noted in its role as a precursor in the synthesis of bioactive compounds and its use as a building block for peptides and proteins, which is essential for researchers in drug discovery and development.[1] While direct evidence of its intrinsic neuroactivity is limited, the documented effects of its derivatives in the CNS provide a compelling rationale for its further investigation. This guide will delve into the known aspects of this compound and explore the neuropharmacological avenues opened up by its derivatives.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a scaffold is paramount for its effective utilization in drug design.
| Property | Value | Source |
| Molecular Formula | C₄H₉NO₃ | [2] |
| Molecular Weight | 119.12 g/mol | [2] |
| Synonyms | (S)-3-Amino-2-(hydroxymethyl)propanoic acid | [2] |
| Appearance | Powder | [2] |
| Storage Temperature | 2-8°C | [2] |
The synthesis of this compound and its derivatives can be achieved through various synthetic routes. The presence of multiple functional groups necessitates the use of protecting group strategies to achieve regioselective modifications.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of this compound.
Neuropharmacological Potential: Insights from Derivatives
The true neuropharmacological potential of the this compound scaffold is illuminated by the biological activities of its derivatives. These examples underscore the scaffold's ability to serve as a foundation for molecules targeting key CNS receptors.
Glutamatergic System Modulation
The excitatory neurotransmitter glutamate plays a crucial role in synaptic plasticity, learning, and memory. However, excessive glutamate activity can lead to excitotoxicity and neuronal death, implicating it in various neurological disorders.
One notable derivative, YM872 , an α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor antagonist, has demonstrated significant neuroprotective effects in a rat model of permanent middle cerebral artery occlusion. This suggests that the propanoic acid backbone can be effectively utilized to design potent glutamate receptor modulators.
GABAergic System: A Comparative Perspective
While no direct GABAergic activity has been reported for this compound, its structural similarity to GABAergic compounds warrants a comparative analysis. Isoguvacine , a selective GABA-A receptor agonist, features a tetrahydropyridine ring with a carboxylic acid group.[3][4][5] This rigidified analog of GABA highlights how conformational constraint of a flexible molecule can lead to potent and selective receptor interaction.
Caption: Comparative logic of GABA-A agonism by Isoguvacine and the derivatization potential of the core scaffold.
This comparison serves as a valuable lesson in drug design: the flexible this compound scaffold could potentially be constrained or modified to target various receptor subtypes with high affinity and selectivity.
Antioxidant and Neuroprotective Properties
Recent studies have explored the antioxidant properties of derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid.[6] Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. The ability of these derivatives to act as antioxidants suggests a potential neuroprotective role. This opens up an exciting avenue for the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.
Experimental Protocols for Neuropharmacological Evaluation
To aid researchers in exploring the potential of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for GABA-A Receptors
This protocol is foundational for determining if a compound interacts with the GABA-A receptor.
Objective: To assess the binding affinity of a test compound to GABA-A receptors in brain tissue.
Materials:
-
Rat or mouse brain tissue (cortex or cerebellum)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]GABA or [³H]Muscimol
-
Test Compound (e.g., a derivative of this compound)
-
Non-specific binding control: High concentration of unlabeled GABA
-
Scintillation cocktail and liquid scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of membrane protein (e.g., 100-200 µg).
-
Add increasing concentrations of the test compound.
-
Add the radioligand at a concentration near its Kd.
-
For non-specific binding wells, add a high concentration of unlabeled GABA.
-
Incubate at 4°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters rapidly with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This assay provides a rapid screen for the antioxidant potential of newly synthesized derivatives.
Objective: To determine the free radical scavenging activity of a test compound.
Materials:
-
Test compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate reader
Methodology:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
Future Directions and Conclusion
This compound stands as a promising, yet underexplored, scaffold in neuropharmacology. While its direct biological activity requires further investigation, the demonstrated neuropharmacological effects of its derivatives provide a strong impetus for continued research.
Future research should focus on:
-
Systematic Pharmacological Profiling: A comprehensive screening of the parent compound against a broad panel of CNS targets is necessary to uncover any intrinsic activity.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of focused libraries of derivatives will help to elucidate the key structural features required for activity at specific neuro-receptors.
-
In Vivo Efficacy Studies: Promising derivatives should be advanced to in vivo models of neurological and psychiatric disorders to assess their therapeutic potential.
References
- Wikipedia. Isoguvacine.
- Grybaitė, B., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. International Journal of Molecular Sciences, 25(13), 7137.
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A Comprehensive Technical Guide to Foundational Research on Isoserine-Containing Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoserine, a non-proteinogenic α-hydroxy-β-amino acid, represents a fascinating and increasingly important building block in medicinal chemistry and biotechnology. As a structural isomer of the ubiquitous amino acid L-serine, isoserine offers unique stereochemical and physiological properties that are being leveraged to create novel therapeutics and biomaterials.[1][2][3] This guide provides an in-depth exploration of the foundational research on isoserine-containing compounds, covering their synthesis, analysis, biological activities, and applications. We will delve into the causality behind experimental choices, providing field-proven insights for researchers seeking to harness the potential of this versatile molecule.
The Isoserine Scaffold: Fundamental Properties and Significance
Isoserine, or 3-amino-2-hydroxypropanoic acid, is distinguished from its proteinogenic counterpart, serine (2-amino-3-hydroxypropanoic acid), by the relative positions of its amino and hydroxyl groups.[1][2] This seemingly subtle structural difference has profound implications for the molecule's chemical reactivity, conformational preferences, and biological stability. While not incorporated into proteins via the genetic code, isoserine can be found in some natural products, such as the peptide tatumine produced by Bacillus brevis Vm4, and can be synthesized through various chemical and enzymatic routes.[1][4]
The primary impetus for the growing interest in isoserine lies in its utility as a building block for peptidomimetics—compounds that mimic the structure and function of peptides but possess enhanced stability and improved pharmacokinetic profiles.[5] The incorporation of isoserine into peptide sequences can confer resistance to enzymatic degradation, a critical hurdle in the development of peptide-based drugs.[6]
Physicochemical Properties
A thorough understanding of isoserine's physicochemical properties is essential for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₃H₇NO₃ | [1] |
| Molecular Weight | 105.09 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5][7] |
| Melting Point | 207-210 °C | [5] |
| Solubility | Soluble in water, slightly soluble in ethanol | [5][7] |
| Optical Activity (L-Isoserine) | Specific Rotation: -14.8° (c=1, H₂O) | [5] |
| CAS Number | 565-71-9 (DL-Isoserine), 632-13-3 (L-Isoserine) | [1][5][7] |
Synthesis of Isoserine and Its Derivatives: A Methodological Deep Dive
The availability of high-purity isoserine is a prerequisite for its use in any application. Several synthetic strategies have been developed, each with its own advantages and considerations.
Chemical Synthesis of (S)-Isoserine from L-Asparagine
A robust and high-yield method for synthesizing (S)-isoserine proceeds from the readily available starting material L-asparagine.[8][9] This two-step process is advantageous due to its mild reaction conditions and the avoidance of highly toxic reagents like hydrogen cyanide, which is used in other chemical synthesis routes.[5]
Rationale: The key to this synthesis is the differential reactivity of the primary amino group and the primary amide group of L-asparagine towards sodium nitrite. The amino group is more susceptible to diazotization and subsequent conversion to a hydroxyl group under controlled acidic conditions, leaving the amide group intact.[8][9] The subsequent Hofmann rearrangement of the resulting L-β-malamidic acid efficiently converts the amide to a primary amine, yielding the desired (S)-isoserine.[8]
Experimental Protocol:
Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid)
-
Dissolve 1 mole of L-asparagine in aqueous acetic acid (e.g., 20%).
-
Cool the solution in an ice bath.
-
With vigorous stirring, slowly add a solution of 1-2 moles of sodium nitrite in water.
-
Continue stirring in the ice bath for one hour, then allow the reaction to proceed overnight at room temperature.
-
Evaporate the solution to a solid residue.
-
Dissolve the residue in water and purify by ion-exchange column chromatography (e.g., IRA-400 OH⁻ form).
-
Elute the product with a weak acid (e.g., 5% acetic acid).
-
Evaporate the fractions containing the product and recrystallize from aqueous ethanol to obtain L-β-malamidic acid. A typical yield is around 83%.[9]
Step 2: Synthesis of (S)-Isoserine via Hofmann Rearrangement
-
Treat the L-β-malamidic acid from Step 1 with sodium hypochlorite in an alkaline solution.
-
Purify the reaction mixture using resin column chromatography.
-
Recrystallize the product from aqueous ethanol to yield pure (S)-isoserine.[8]
Workflow for the Chemical Synthesis of (S)-Isoserine:
Sources
- 1. Isoserine - Wikipedia [en.wikipedia.org]
- 2. CAS 565-71-9: Isoserine | CymitQuimica [cymitquimica.com]
- 3. CAS 632-12-2: Isoserine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Substituting isoserine for serine in the thrombin receptor activation peptide SFLLRN confers resistance to aminopeptidase M-induced cleavage and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Methodological & Application
Synthesis of 3-Amino-2-(hydroxymethyl)propanoic Acid: A Detailed Guide for Researchers
Introduction: The Significance of 3-Amino-2-(hydroxymethyl)propanoic Acid
This compound, a structural isomer of serine also known as isoserine, is a non-proteinogenic β-amino acid.[1] Its unique structure, featuring both a primary amine and a primary alcohol, makes it a versatile chiral building block in synthetic organic chemistry and drug development. This valuable molecule serves as a precursor in the synthesis of various biologically active compounds, including peptide and protein analogs, enzyme inhibitors, and other therapeutic agents.[2] For instance, derivatives of isoserine have been investigated as potent inhibitors of aminopeptidase N (APN/CD13), an enzyme implicated in cancer progression.[3][4] The development of efficient and stereoselective synthetic routes to access this compound is therefore of significant interest to the scientific community.
This document provides detailed application notes and protocols for two distinct and effective methods for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, with explanations grounded in established chemical principles.
Method 1: Chemical Synthesis via Stereoselective Alkylation of an Isoserine Derivative
This chemical synthesis approach leverages the principles of stereoselective control to achieve the desired product. The rationale behind this multi-step synthesis is to construct the chiral center and introduce the necessary functional groups in a controlled manner, starting from a readily available precursor. This method offers high control over the stereochemistry of the final product.
Scientific Principle
The core of this method involves the diastereoselective alkylation of a bicyclic N,O-acetal derivative of isoserine. The rigid bicyclic structure effectively shields one face of the molecule, directing the incoming electrophile (in this case, a methyl group as an example for the synthesis of a derivative) to the opposite face, thus ensuring high stereoselectivity. Subsequent hydrolysis of the protecting groups and the ester yields the target amino acid.
Experimental Workflow Diagram
Caption: Workflow for the chemical synthesis of a this compound derivative.
Detailed Protocol
Part A: Formation of Bicyclic N,O-Acetal Isoserine Derivative [5][6]
-
Reagent Preparation:
-
Dissolve (S)-N-Boc-isoserine methyl ester (1.0 eq) in toluene.
-
Prepare a solution of 2,2-dimethoxypropane (2.0 eq).
-
Have camphorsulfonic acid (CSA·H₂O) (0.2 eq) ready as a catalyst.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, add the solution of (S)-N-Boc-isoserine methyl ester.
-
Add 2,2-dimethoxypropane to the flask.
-
Finally, add the catalytic amount of CSA·H₂O.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the bicyclic N,O-acetal.
-
Part B: Diastereoselective Alkylation [6]
-
Reagent Preparation:
-
Dissolve the bicyclic N,O-acetal from Part A (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Prepare a solution of lithium hexamethyldisilazide (LHMDS) (1.1 eq) in THF.
-
Have methyl iodide (1.2 eq) ready.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the solution of the bicyclic N,O-acetal.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reaction Execution:
-
Slowly add the LHMDS solution to the flask and stir for 30 minutes at -78 °C.
-
Add methyl iodide and continue stirring at -78 °C.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the α-methylated derivative.
-
Part C: Hydrolysis and Deprotection to Yield the Final Product
-
Reaction Setup:
-
Dissolve the purified alkylated intermediate from Part B in a mixture of methanol and aqueous hydrochloric acid (e.g., 6 M HCl).
-
-
Reaction Execution:
-
Heat the reaction mixture at reflux.
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate under reduced pressure to remove the methanol.
-
Wash the aqueous residue with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities.
-
The aqueous solution containing the hydrochloride salt of the final product can be further purified by ion-exchange chromatography or crystallization.
-
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Typical Yield | Purity (diastereomeric ratio) |
| A | (S)-N-Boc-isoserine methyl ester | 2,2-dimethoxypropane, CSA·H₂O | 50-60% | >98:2 |
| B | Bicyclic N,O-acetal | LHMDS, Methyl iodide | ~95% | 83:17 |
| C | Alkylated Intermediate | Aqueous HCl | High | >99% |
Method 2: Enzymatic Synthesis via Aldol Condensation
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. This approach utilizes an enzyme to catalyze the key bond-forming reaction, often with high stereospecificity and under mild reaction conditions.
Scientific Principle
This method employs a genetically engineered enzyme, such as a Y265A mutant of alanine racemase, which functions as a D-threonine aldolase.[7] This enzyme catalyzes the pyridoxal phosphate (PLP)-dependent aldol condensation of glycine with an aldehyde. By using formaldehyde as the aldehyde, the enzyme facilitates the formation of this compound. The enzyme's active site provides a chiral environment that directs the stereochemical outcome of the reaction, leading to an enantiomerically enriched product. Another enzymatic approach involves the use of serine hydroxymethyltransferase for the condensation of glycine and an aldehyde.[8]
Experimental Workflow Diagram
Caption: Workflow for the enzymatic synthesis of this compound.
Detailed Protocol
-
Enzyme and Reagent Preparation:
-
Prepare a purified solution of the engineered aldolase enzyme (e.g., Y265A mutant of alanine racemase).
-
Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.5) containing pyridoxal phosphate (PLP) as a cofactor.
-
Prepare stock solutions of glycine and formaldehyde.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the buffered solution containing PLP.
-
Add glycine to the desired final concentration.
-
Initiate the reaction by adding the enzyme solution.
-
-
Reaction Execution:
-
Add formaldehyde solution to the reaction mixture, potentially in a controlled manner (e.g., via a syringe pump) to maintain a low steady-state concentration and minimize potential side reactions.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the formation of the product over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Terminate the reaction by denaturing the enzyme, for example, by adding a strong acid (e.g., trichloroacetic acid) or by heat treatment, followed by centrifugation to remove the precipitated protein.
-
The supernatant containing the product can be purified using techniques such as ion-exchange chromatography. The product, being an amino acid, will bind to a cation-exchange resin and can be eluted with a pH or salt gradient.
-
Quantitative Data Summary
| Parameter | Value |
| Enzyme | Engineered Aldolase (e.g., alrY265A) |
| Substrates | Glycine, Formaldehyde |
| Cofactor | Pyridoxal Phosphate (PLP) |
| Reaction pH | 7.0 - 8.0 |
| Temperature | 25 - 37 °C |
| Typical Conversion | High |
| Enantiomeric Excess (ee) | >99% |
Conclusion and Future Perspectives
Both the chemical and enzymatic routes presented offer robust methods for the synthesis of this compound and its derivatives. The choice of method will depend on the specific requirements of the researcher, including the desired scale of synthesis, stereochemical purity, and available resources. The chemical synthesis provides versatility for producing a wide range of derivatives, while the enzymatic approach offers a more sustainable and highly stereoselective route to the parent amino acid. As the demand for chiral building blocks in drug discovery continues to grow, the development of even more efficient and scalable syntheses for molecules like this compound will remain an active area of research.
References
- Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Tovillas, P., Navo, C. D., Oroz, P., Avenoza, A., Corzana, F., Zurbano, M. M., Jiménez-Osés, G., Busto, J. H., & Peregrina, J. M. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry.
- Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health.
- Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Taylor & Francis Online.
- Isoserine. Wikipedia.
- Fesko, K., & Giger, L. (2008). Synthesis of beta-hydroxy-alpha-amino acids with a reengineered alanine racemase. Chemical Communications.
- Process for preparing .beta.-hydroxy-.alpha. amino acids. University of Notre Dame.
- Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents.
Sources
- 1. Isoserine - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of beta-hydroxy-alpha-amino acids with a reengineered alanine racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Process for preparing .beta.-hydroxy-.alpha. amino acids - University of Notre Dame - Figshare [curate.nd.edu]
Application Notes & Protocols: A Guide to Solid-Phase Peptide Synthesis Using Fmoc-Isoserine
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic and drug development research. Isoserine (α-hydroxy-β-alanine), a structural isomer of serine, offers unique conformational constraints and functional possibilities. However, its integration via standard Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS) presents distinct challenges not encountered with its α-amino acid counterpart. This guide provides a comprehensive overview of the critical considerations and detailed protocols for the successful incorporation of Fmoc-isoserine into synthetic peptides. We delve into the mechanistic underpinnings of common side reactions, such as dehydration and piperidine-catalyzed rearrangements, and present field-proven strategies for their mitigation through optimized protecting group schemes, coupling methodologies, and deprotection conditions.
The Isoserine Paradigm: Opportunities and Obstacles
Isoserine is a β-amino acid, meaning its amino group is attached to the β-carbon relative to the carboxyl group. This structural shift has profound implications for peptide chemistry and biology. The inclusion of an isoserine residue can induce unique secondary structures, such as helices and turns, and can enhance proteolytic stability by disrupting the recognition sites of common proteases.
Despite these advantages, the β-amino acid structure, combined with the adjacent hydroxyl group, creates a landscape of potential synthetic pitfalls during Fmoc-SPPS. Direct application of standard serine protocols often leads to low yields and a mixture of undesirable byproducts. The primary challenges stem from two key side reactions:
-
Dehydration: The β-hydroxyl group is susceptible to elimination, particularly during the carboxylic acid activation step of coupling, leading to the formation of a dehydroalanine (Dha) residue. This irreversible modification alters the peptide's structure and function.
-
Piperidine-Catalyzed Rearrangement: During the Fmoc-deprotection step, the piperidine base can catalyze an acyl migration, leading to backbone rearrangement.
Understanding and controlling these pathways are paramount for achieving high-purity isoserine-containing peptides.
Figure 1: General Fmoc-SPPS workflow highlighting critical steps where side reactions can occur during isoserine incorporation.
Strategic Mitigation of Side Reactions
Successful synthesis hinges on a multi-faceted strategy that addresses protection, activation, and deprotection with the unique reactivity of isoserine in mind.
The Crucial Role of Hydroxyl Protection
While some hydroxyl-containing amino acids can be incorporated with minimal protection in specific contexts, the β-hydroxyl of isoserine is too reactive to be left unprotected.[1] The choice of protecting group is the first line of defense against dehydration.
-
Tert-butyl (tBu) Group: The Fmoc-L-Isoserine(tBu)-OH derivative is the most commonly used and recommended building block. The tert-butyl ether is robustly stable to the basic conditions of Fmoc removal but is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage step.[2] Its steric bulk provides excellent protection against O-acylation and significantly reduces the likelihood of β-elimination during activation.[2]
-
Other Protecting Groups: While groups like Benzyl (Bzl) are used in other strategies, they are generally not recommended for Fmoc-SPPS due to the harsh cleavage conditions (e.g., HF) required for their removal, which are incompatible with the overall Fmoc/tBu scheme.[2]
Optimizing the Coupling Reaction
The coupling step is where dehydration is most likely to occur. The goal is to achieve rapid amide bond formation, minimizing the time the activated carboxylic acid has to participate in side reactions.
Causality: Slower coupling reactions increase the lifetime of the highly reactive activated ester. This provides a larger window of opportunity for an intramolecular or base-catalyzed elimination of the β-hydroxyl group (or its protected form), resulting in the undesired dehydroalanine residue.
Figure 2: Competing reaction pathways during the coupling of activated Fmoc-Isoserine.
Recommended Coupling Reagents: Uronium/aminium-based coupling reagents are strongly recommended over carbodiimides like DIC for isoserine incorporation due to their higher reactivity and lower propensity to cause side reactions.[3]
| Reagent | Class | Key Advantages for Isoserine Coupling |
| HATU | Uronium Salt | Extremely high reactivity, leading to rapid coupling and minimal dehydration risk. The formation of the HOAt active ester is particularly effective for hindered couplings.[4] |
| HBTU | Uronium Salt | A highly effective and common coupling reagent. Slightly less reactive than HATU but a robust choice for most isoserine couplings. |
| COMU | Uronium Salt | Offers high reactivity similar to HATU with the advantage of having a more soluble urea byproduct, simplifying purification.[5] |
Base Selection: The choice of base is also critical. While N,N-Diisopropylethylamine (DIPEA) is standard, it can sometimes promote epimerization and other side reactions.[4] For particularly sensitive sequences, the use of a weaker, non-nucleophilic base like 2,4,6-collidine is recommended to minimize base-catalyzed side reactions.[4]
Managing Fmoc Deprotection
Standard deprotection with 20% piperidine in DMF is generally effective.[6] However, for long peptides or sequences prone to aggregation, incomplete Fmoc removal can be an issue.[4] If repeated deprotection cycles are needed, it's crucial to monitor for potential piperidine-catalyzed rearrangements, although the tBu protecting group on the hydroxyl offers some steric hindrance against this.
Experimental Protocols
The following protocols are designed for manual SPPS but the principles are directly applicable to automated synthesizers.
Protocol 1: Manual SPPS of a Test Peptide (e.g., Ac-Ala-IsoSer(tBu)-Ala-NH₂) on Rink Amide Resin
Materials:
-
Rink Amide MBHA Resin (substitution ~0.5 mmol/g)
-
Fmoc-L-Alanine (Fmoc-Ala-OH)
-
Fmoc-L-Isoserine(tBu)-OH
-
Solvents: Peptide synthesis grade N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection: 20% (v/v) piperidine in DMF
-
Coupling Reagent: HATU
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Capping: Acetic anhydride, DIPEA in DMF (for N-terminal acetylation)
-
Washing: Methanol (MeOH)
-
Cleavage: Reagent B: TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%)[7]
-
Precipitation: Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin (~0.1 mmol scale) in a fritted reaction vessel.
-
Swell the resin in DMF for 30 minutes, then drain.[8]
-
-
First Amino Acid Coupling (Fmoc-Ala-OH):
-
Fmoc Deprotection: Treat the resin with 20% piperidine/DMF for 3 min, drain. Repeat with a 10 min treatment, then drain.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Ala-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in DMF. Allow to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1 hour.
-
Monitoring: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), continue coupling for another 30-60 minutes.[9]
-
Washing: Wash the resin with DMF (3 x 1 min).
-
-
Incorporation of Fmoc-Isoserine(tBu)-OH:
-
Fmoc Deprotection: Repeat step 2 (Fmoc Deprotection).
-
Washing: Repeat step 2 (Washing).
-
Isoserine Activation: In a separate vial, dissolve Fmoc-Isoserine(tBu)-OH (4 eq, 0.4 mmol), HATU (3.9 eq, 0.39 mmol), and DIPEA (8 eq, 0.8 mmol) in DMF. Pre-activate for 2 minutes.
-
Coupling: Add the activated isoserine solution to the resin. Agitate for 2 hours . (Note: A longer coupling time is recommended for the hindered β-amino acid).
-
Monitoring & Washing: Perform a Kaiser test and wash as described above.
-
-
Final Alanine Coupling and Acetylation:
-
Repeat the deprotection and coupling cycle for the final Fmoc-Ala-OH.
-
After the final Fmoc deprotection and washing, add a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF to the resin. Agitate for 30 minutes to cap the N-terminus.
-
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
Safety Note: Perform this procedure in a certified fume hood. TFA is highly corrosive.
-
Place the dry, peptide-bound resin in a reaction vessel.
-
Add 2 mL of pre-chilled Cleavage Reagent B to the resin.[7]
-
Agitate at room temperature for 2 hours.
-
Filter the cleavage solution into a centrifuge tube, collecting the filtrate.
-
Concentrate the TFA solution to a small volume (~0.5 mL) using a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing 10 mL of cold diethyl ether.
-
Centrifuge the mixture (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the resulting white peptide pellet under vacuum.
Analytical Characterization and Troubleshooting
4.1. Analysis of Crude Peptide
-
RP-HPLC: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water + 0.1% TFA). Analyze using a C18 column with a standard water/acetonitrile gradient. The primary peak should correspond to the desired product. Look for potential side-product peaks, particularly a peak at M-18 Da relative to the expected mass, which would indicate dehydration.[10]
-
Mass Spectrometry (LC-MS or MALDI-TOF): Confirm the molecular weight of the main HPLC peak. The observed mass should match the calculated average or monoisotopic mass of the target peptide.
4.2. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Coupling | 1. Insufficient coupling time for the hindered isoserine residue. 2. Ineffective coupling reagent. 3. Peptide aggregation on the resin.[11] | 1. Increase coupling time for Fmoc-Isoserine(tBu)-OH to 2-4 hours. 2. Ensure use of a high-reactivity reagent like HATU or COMU. 3. Consider using a more polar solvent mixture (e.g., DMF/NMP) or a resin known to reduce aggregation (e.g., ChemMatrix®). |
| Presence of M-18 Da Peak in MS | Dehydration of the isoserine residue during coupling.[10] | 1. Double-check that the tBu protected version of isoserine was used. 2. Ensure rapid pre-activation and coupling; do not let the activated amino acid sit for extended periods before adding to the resin. 3. Consider lowering the coupling temperature slightly if using microwave synthesis. |
| Multiple Unidentified Peaks | 1. Incomplete Fmoc deprotection. 2. Piperidine-catalyzed rearrangement. 3. Racemization during activation.[12] | 1. Extend Fmoc deprotection time or perform a second treatment. 2. Ensure full tBu protection of the hydroxyl group. 3. Use 2,4,6-collidine instead of DIPEA as the base during coupling to minimize base-catalyzed side reactions. |
Conclusion
The successful solid-phase synthesis of isoserine-containing peptides is readily achievable with careful consideration of the unique chemical properties of this β-amino acid. The cornerstone of a successful strategy is the use of a robust side-chain protecting group, such as tert-butyl, to prevent dehydration. This must be paired with a highly efficient coupling protocol, utilizing potent activators like HATU to ensure rapid amide bond formation and outcompete potential side reactions. By implementing these specialized protocols and maintaining rigorous analytical oversight, researchers can confidently harness the unique structural and functional benefits of isoserine for the development of novel peptide therapeutics and research tools.
References
- M. J. D. C. S. L. G. V. V. D. M. S. V. P. T. G. J.-O. P. J. M., "Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates," National Institutes of Health, 2022. [Online]. Available: [Link]
- K. Burger, E. Windeisen, and R. Pires, "New Efficient Strategy for the Incorporation of (S)-Isoserine into Peptides," American Chemical Society, 1995. [Online]. Available: [Link]
- M. J. D. C. S. L. G. V. V. D. M. S. V. P. T. G. J.-O. P. J. M., "Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates," ACS Publications, 2022. [Online]. Available: [Link]
- J.-C. Gesquiere, "Methods and protocols of modern solid phase peptide synthesis," HAL Open Science, 2014. [Online]. Available: [Link]
- J. T. Varkey, "Fmoc Solid-Phase Peptide Synthesis," PubMed, 2024. [Online]. Available: [Link]
- "Coupling Reagents," Aapptec Peptides. [Online]. Available: [Link]
- "Minimal Protection Strategies for SPPS," DriveHQ. [Online]. Available: [Link]
- A. G. Kaye, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)," UCI Department of Chemistry. [Online]. Available: [Link]
- J. H. Viles, "Advances in Fmoc solid-phase peptide synthesis," National Institutes of Health, 2015. [Online]. Available: [Link]
- E. Jaeger et al., "[Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]," PubMed, 1993. [Online]. Available: [Link]
- R. J. B. K. Sohma, "Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis," National Institutes of Health, 2017. [Online]. Available: [Link]
- J. T. Varkey, "Fmoc Solid-Phase Peptide Synthesis," Springer Nature Experiments, 2024. [Online]. Available: [Link]
- K. Scott, "Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry," Journal of Chemical and Pharmaceutical Research, 2024. [Online]. Available: [Link]
- A. Isidro-Llobet, "Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis," Luxembourg Bio Technologies, 2013. [Online]. Available: [Link]
- S. Singh, "Synthesis of peptides rich in serines?
- J. M. Bland, "Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases," PubMed. [Online]. Available: [Link]
- "5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them," GenScript, 2024. [Online]. Available: [Link]
- M. Ghaffari, "Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them," Brieflands, 2023. [Online]. Available: [Link]
- "Amino Acid Derivatives for Peptide Synthesis," AAPPTec. [Online]. Available: [Link]
- S. N. M. Y. J. M. Z. N. S. A. A. A. B. H., "Epimerisation in Peptide Synthesis," MDPI, 2021. [Online]. Available: [Link]
- F. Albericio, "Safety-Catch Linkers for Solid-Phase Peptide Synthesis," MDPI, 2023. [Online]. Available: [Link]
- C. Schöne, "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides," National Institutes of Health, 2020. [Online]. Available: [Link]
- "What are the Sustainability Challenges in Peptide Synthesis and Purification?
- S. R. T. S. M. V. G. A. S., "Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry," PubMed, 2014. [Online]. Available: [Link]
- M. A. Jeandet, "Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices," MDPI, 2022. [Online]. Available: [Link]
- J. A. M. H. F. J. P. D. S. S. J. C., "Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent," National Institutes of Health, 2025. [Online]. Available: [Link]
- M. G. D. C. A. C. S. G. P. R. M. F. A. D. C. M. L. G. G. J. M. M. M. R., "Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?," MDPI, 2021. [Online]. Available: [Link]
- W. A. R. R. A. S. R., "Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine," MDPI, 2021. [Online]. Available: [Link]
Sources
- 1. drivehq.com [drivehq.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. chempep.com [chempep.com]
- 5. biomatik.com [biomatik.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Note: Analytical Methods for 3-Amino-2-(hydroxymethyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-(hydroxymethyl)propanoic acid, a derivative of propanoic acid, is a compound of interest in various fields, including pharmaceutical development, due to its structural similarity to naturally occurring amino acids. Accurate and robust analytical methods are crucial for its quantification in research and quality control settings. This guide provides an in-depth overview of the primary analytical techniques and detailed protocols for the analysis of this compound.
The inherent chemical properties of this compound, specifically its high polarity and lack of a significant chromophore, present challenges for direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection.[1] Consequently, derivatization is a key strategy to enhance its detectability and chromatographic behavior.
Core Analytical Strategies: Overcoming Detection Challenges
The primary analytical hurdles for this compound are its poor retention on reversed-phase HPLC columns and its invisibility to UV detectors. To address these, two main strategies are employed:
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This is the most common approach. The analyte is chemically modified before injection into the HPLC system to introduce a fluorescent or UV-absorbing tag.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and selectivity but requires derivatization to make the analyte volatile and thermally stable for gas-phase analysis.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC coupled with fluorescence detection after pre-column derivatization is a highly sensitive and specific method for quantifying amino acids and their derivatives.[2][3]
Causality Behind Experimental Choices:
-
Why Pre-column Derivatization? Direct analysis is impractical due to the compound's lack of a native chromophore.[1] Derivatization introduces a fluorophore, allowing for highly sensitive detection.
-
Why o-Phthalaldehyde (OPA)? OPA is a widely used derivatizing agent that reacts rapidly with primary amines, like the one in this compound, in the presence of a thiol to form a highly fluorescent isoindole derivative.[2][3] The reaction is quick and proceeds at room temperature.
-
Why 3-Mercaptopropionic Acid (3-MPA)? 3-MPA is used as the thiol in the OPA reaction because it forms more stable derivatives compared to other thiols like 2-mercaptoethanol. The additional carboxyl group in 3-MPA also enhances the polarity of the derivative, which can be advantageous for chromatographic separation.
-
Why Reversed-Phase C18 Column? C18 columns are versatile and provide excellent separation for a wide range of derivatized amino acids based on their hydrophobicity.
Experimental Workflow: HPLC with OPA Derivatization
Caption: Workflow for HPLC analysis with pre-column OPA derivatization.
Detailed Protocol: HPLC with OPA/3-MPA Derivatization
I. Reagent Preparation:
-
Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid and bring the final volume to 50 mL with 0.1 M borate buffer (pH 10.4). This reagent should be prepared fresh daily and protected from light.
II. Sample Preparation:
-
For biological samples (e.g., plasma), precipitate proteins by adding an equal volume of 10% trichloroacetic acid.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for the derivatization step.
III. Derivatization Procedure:
-
In an autosampler vial, mix 10 µL of the sample supernatant (or standard solution) with 45 µL of the OPA/3-MPA reagent.[2]
-
Allow the reaction to proceed for exactly 1 minute at room temperature before injection.[2]
IV. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Sodium Acetate, pH 6.8 |
| Mobile Phase B | Methanol |
| Gradient | Start with a low percentage of B, ramp up to elute the derivatized analyte. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
V. Data Analysis and Quantification:
-
Construct a calibration curve using a series of known concentrations of this compound standards that have undergone the same derivatization procedure.
-
Quantify the analyte in the samples by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific alternative for the analysis of this compound. This method requires derivatization to increase the volatility and thermal stability of the analyte.[4][5]
Causality Behind Experimental Choices:
-
Why Derivatization? The polar nature and low volatility of the analyte make it unsuitable for direct GC analysis. Derivatization with a silylating agent like BSTFA replaces active hydrogens on the amino, hydroxyl, and carboxyl groups with non-polar trimethylsilyl (TMS) groups.
-
Why GC-MS? The mass spectrometer provides definitive identification based on the unique mass spectrum of the derivatized analyte and allows for highly sensitive quantification using selected ion monitoring (SIM).
Experimental Workflow: GC-MS with Silylation
Caption: Workflow for GC-MS analysis with silylation derivatization.
Detailed Protocol: GC-MS with BSTFA Derivatization
I. Sample Preparation:
-
The sample containing this compound should be free of water. Lyophilization (freeze-drying) of aqueous samples is recommended.
-
To the dried sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
II. Derivatization Procedure:
-
To the dried sample, add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Seal the reaction vial tightly and heat at 100°C for 30 minutes.[5]
-
Cool the vial to room temperature before injection.
III. GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 100°C, hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan (m/z 50-600) for identification, Selected Ion Monitoring (SIM) for quantification |
IV. Data Analysis and Quantification:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, use SIM mode to monitor characteristic ions of the analyte and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the analytical data, the following validation parameters should be assessed for either method:
-
Linearity and Range: The concentration range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity/Selectivity: The ability of the method to measure the analyte accurately in the presence of other components in the sample matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
- Medical Laboratory Journal.
- Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
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- Google Patents.
- PubMed. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]
- Amerigo Scientific. (R)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). [Link]
- MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]
- Waters Corporation.
- Amerigo Scientific. (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)). [Link]
- National Center for Biotechnology Information. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]
- National Center for Biotechnology Information. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. [Link]
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- University of Regensburg. Amino acid analysis in biological fluids by GC-MS. [Link]
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- Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
- PubMed.
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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Isoserine Enantiomers
Abstract
Isoserine, a β-amino acid isomer of serine, is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, including taxoids and various peptidomimetics. The stereochemistry of isoserine is paramount, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.[1][2] Consequently, the development of robust and accurate analytical methods for the determination of its enantiomeric purity is essential for drug development and quality control. This application note provides a detailed guide to the enantioselective analysis of isoserine by High-Performance Liquid Chromatography (HPLC), focusing on the indirect method via pre-column derivatization with a chiral agent. We present a comprehensive protocol using Marfey's reagent, a widely used and effective chiral derivatizing agent for amino acids.[3][4][5][6]
Introduction: The Challenge of Chiral Separation
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. This makes their separation by standard chromatographic techniques exceptionally challenging.[7] To achieve chiral separation in HPLC, a chiral environment must be introduced into the system. This can be accomplished through three primary strategies:[8]
-
Chiral Stationary Phases (CSPs): Using a column where the stationary phase itself is chiral.[1]
-
Chiral Mobile Phase Additives (CMPAs): Adding a chiral selector to the mobile phase to form transient diastereomeric complexes with the analyte.[8]
-
Chiral Derivatization (Indirect Method): Reacting the enantiomers with an enantiomerically pure chiral derivatizing agent (CDA) to form stable diastereomers.[3][8]
Diastereomers, unlike enantiomers, have different physicochemical properties and can be readily separated on a standard, achiral stationary phase (e.g., C18).[3] This application note will focus on the indirect method due to its robustness, versatility, and applicability in laboratories without access to a wide array of specialized and often expensive chiral columns.
Method Development: The Indirect Approach via Chiral Derivatization
The core principle of the indirect method is the conversion of the analyte enantiomers (D- and L-isoserine) into a pair of diastereomers by reaction with a single enantiomer of a CDA. This process is illustrated in the workflow diagram below.
Selection of the Chiral Derivatizing Agent (CDA)
Several CDAs are available for the analysis of amino acids.[4] For this application, we have selected Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA).
Why Marfey's Reagent?
-
Robust Reactivity: It reacts readily with the primary amine group of isoserine under mild basic conditions.[3][4]
-
Strong Chromophore: The 2,4-dinitrophenyl group provides a strong chromophore, allowing for sensitive UV detection around 340 nm, where many potential interferences do not absorb.[9][10]
-
High Resolution: It consistently produces diastereomeric derivatives of amino acids that are well-resolved on standard reversed-phase columns.[5][11]
-
Established Method: Its use in amino acid analysis is well-documented and validated in scientific literature, making it a trustworthy choice.[5][6]
Other common CDAs include o-phthaldialdehyde (OPA) used in conjunction with a chiral thiol like N-acetyl-L-cysteine (NAC).[12][13][14] While OPA offers the advantage of forming highly fluorescent derivatives for enhanced sensitivity, the resulting isoindoles can be less stable than the derivatives formed with Marfey's reagent.[13][15][16]
Chromatographic Principle
Once D- and L-isoserine are derivatized with L-FDAA, they form L-FDAA-D-isoserine and L-FDAA-L-isoserine, respectively. These two products are now diastereomers and will interact differently with the achiral C18 stationary phase. This difference in interaction leads to different retention times, allowing for their separation and quantification.[3]
Experimental Workflow and Protocol
The entire analytical process, from sample preparation to data analysis, is outlined in the following diagram.
Caption: Workflow for Isoserine Enantiomer Analysis.
Required Materials and Reagents
-
Analytes: D,L-Isoserine (racemic mixture), L-Isoserine, D-Isoserine
-
Derivatizing Agent: Marfey's Reagent (L-FDAA)
-
Solvents: HPLC-grade acetonitrile (ACN), HPLC-grade water, Acetone
-
Reagents: Sodium bicarbonate (NaHCO₃), Hydrochloric acid (HCl), Trifluoroacetic acid (TFA)
-
Equipment: HPLC system with gradient pump and UV detector, analytical balance, vortex mixer, heating block or water bath, volumetric flasks, autosampler vials.
Step-by-Step Protocol
1. Preparation of Solutions:
- Bicarbonate Buffer (100 mM): Dissolve 840 mg of NaHCO₃ in 100 mL of HPLC-grade water.
- Marfey's Reagent Solution (1% w/v): Dissolve 10 mg of L-FDAA in 1 mL of acetone. Prepare this solution fresh daily.
- Quenching Solution (1 M HCl): Carefully add 8.3 mL of concentrated HCl to ~90 mL of water and make up the volume to 100 mL.
- Mobile Phase A: 0.1% TFA in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in Acetonitrile.
2. Standard/Sample Preparation:
- Accurately weigh ~5 mg of the isoserine sample (or standard) into a vial.
- Add 1 mL of the 100 mM Bicarbonate Buffer to dissolve the sample completely. This creates a ~5 mg/mL stock solution.
3. Derivatization Procedure:
- To 100 µL of the isoserine solution, add 200 µL of the 1% Marfey's Reagent solution.
- Vortex the mixture gently for 30 seconds.
- Incubate the vial in a heating block or water bath at 40°C for 60 minutes.
- After incubation, cool the sample to room temperature.
- Add 50 µL of 1 M HCl to quench the reaction.
- Dilute the sample with 650 µL of Mobile Phase A/B (50:50) mixture.
- Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
4. HPLC Conditions:
- The following table summarizes the recommended starting conditions. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Gradient | 20% B to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 340 nm |
| Injection Volume | 20 µL |
Data Analysis and System Validation
After the chromatographic run, two distinct peaks corresponding to the L-FDAA-D-isoserine and L-FDAA-L-isoserine diastereomers should be observed. The elution order of the D- and L-derivatives is typically consistent for a given method but must be confirmed by injecting derivatized single-enantiomer standards.[5]
Calculation of Enantiomeric Excess (%ee):
The enantiomeric excess is a measure of the purity of the sample and is calculated using the integrated peak areas of the two diastereomers:
%ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer's derivative and Area₂ is the peak area of the minor enantiomer's derivative.
Method Validation:
For use in a regulated environment, the analytical method must be validated according to ICH guidelines (Q2(R1)) or equivalent standards.[7][17][18] Key validation parameters include:
-
Specificity: Ensuring no interference from blanks or placebo.
-
Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.[19]
-
Accuracy & Precision: Assessing the closeness of results to the true value and the repeatability of the measurement.[18]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of the minor enantiomer that can be reliably detected and quantified.[18]
-
Robustness: Evaluating the method's performance under small, deliberate variations in parameters (e.g., pH, temperature, mobile phase composition).
Conclusion
The indirect chiral separation of isoserine enantiomers by HPLC with pre-column derivatization using Marfey's reagent is a reliable, sensitive, and robust method. It leverages standard reversed-phase columns, making it an accessible and cost-effective approach for researchers, scientists, and drug development professionals. This application note provides a comprehensive, field-proven protocol that serves as an excellent starting point for method development and routine quality control analysis to ensure the stereochemical integrity of isoserine-containing compounds.
References
- A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. PubMed.
- Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH).
- Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health (NIH).
- High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. PubMed.
- Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances. National Institutes of Health (NIH).
- Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. ResearchGate.
- Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences.
- Enhanced Stereochemical Analysis of β-Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega.
- Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. PubMed.
- Fluorometric amino-acid analysis with o-phthaldialdehyde (OPA). PubMed.
- Marfey's reagent for chiral amino acid analysis: a review. PubMed.
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
- A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy.
- Chromatographic separation of enantiomers of non-protein alpha-amino acids after derivatization with Marfey's reagent and its four variants. PubMed.
- An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. DiVA portal.
- Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments.
- Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Publications.
- Separation and detection of D-/L-serine by conventional HPLC. National Institutes of Health (NIH).
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- Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health (NIH).
- Chiral Ligand Exchange Chromatography: Separation of Enantiomeric Mixtures of Underivatized α-Amino Acids under UV Detection. Semantic Scholar.
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- Chiral Ligand-Exchange Chromatography of Pharmaceutical Compounds on Dynamically Coated (Home-Made) Stationary Phases. PubMed.
- Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA-Boc as Pre-Column Derivatization Agent. Critical Evaluation of the Analysis of D-Serine in Rat Brain. ResearchGate.
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- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS.
- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
- Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed.
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Navigating the Path to Bulk Isoserine: A Guide to Large-Scale Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction: Isoserine as a High-Value Building Block
Isoserine, a non-proteinogenic β-amino acid, is emerging as a critical chiral building block in the pharmaceutical and biotechnology sectors. Its unique structural properties make it a valuable precursor for the synthesis of novel therapeutics, including peptidomimetics and aminopeptidase N inhibitors, as well as for the production of biodegradable plastics.[1][2][3][4] The growing demand for isoserine necessitates robust and scalable manufacturing processes. This guide provides a comprehensive overview of the key methodologies for large-scale isoserine production, detailing both enzymatic and chemical synthesis routes, followed by a thorough examination of downstream purification protocols essential for achieving high-purity final product suitable for pharmaceutical applications.
Strategic Overview: Choosing a Synthesis Route
The selection of a synthesis strategy for large-scale isoserine production is a critical decision influenced by factors such as cost, desired stereochemical purity, environmental impact, and available infrastructure. Two primary routes dominate the landscape: enzymatic synthesis and classical chemical synthesis.
Caption: Decision matrix for selecting a large-scale isoserine synthesis route.
Part 1: Enzymatic Synthesis of L-Isoserine
Enzymatic synthesis offers a highly specific and environmentally friendly approach to produce enantiomerically pure L-isoserine. The most common method involves the use of L-threonine deaminase.[1] For industrial-scale production, the immobilization of the enzyme is a critical step to ensure its reusability, enhance stability, and simplify the purification process.[1][5][6]
Protocol 1: Large-Scale L-Isoserine Production Using Immobilized L-Threonine Deaminase
This protocol outlines a process for the continuous production of L-isoserine in a packed bed reactor (PBR) containing immobilized L-threonine deaminase.
1. Enzyme Immobilization:
-
Rationale: Covalent attachment of the enzyme to a solid support prevents leaching and allows for continuous operation. Epoxy-functionalized resins are effective for this purpose, forming stable bonds with the enzyme's surface amino groups.[5]
-
Support Material: Epoxy-activated acrylic beads.
-
Procedure:
-
Swell the epoxy-activated acrylic beads in a low-ionic-strength buffer (e.g., 50 mM sodium phosphate, pH 7.5).
-
Prepare a solution of L-threonine deaminase in the same buffer.
-
Mix the enzyme solution with the swollen beads and incubate with gentle agitation at 4°C for 24-48 hours.
-
Wash the beads extensively with buffer to remove any unbound enzyme.
-
Store the immobilized enzyme at 4°C until use.
-
2. Packed Bed Reactor Setup and Operation:
Caption: Workflow for continuous L-isoserine production in a packed bed reactor.
-
Reactor: A jacketed glass column (e.g., 10 L volume) to allow for temperature control.
-
Packing: Gently pack the immobilized L-threonine deaminase beads into the column, avoiding air bubbles.
-
Substrate Solution: Prepare a solution of L-threonine (e.g., 1 M) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Operation Parameters:
-
Temperature: Maintain the reactor temperature at 30-37°C using a circulating water bath.
-
Flow Rate: Pump the substrate solution through the reactor at a controlled flow rate to achieve the desired conversion. The optimal flow rate will need to be determined experimentally to balance reaction time and throughput.
-
Monitoring: Regularly monitor the effluent for L-isoserine and L-threonine concentrations using HPLC to assess conversion efficiency.
-
3. Process Optimization:
-
To maximize productivity and enzyme lifespan, several parameters can be optimized, including substrate concentration, pH, temperature, and flow rate.[7][8] The use of in-line sensors and automated feedback loops can aid in maintaining optimal conditions.[9]
| Parameter | Typical Range | Rationale |
| Substrate Concentration | 0.5 - 2 M | Balances reaction rate with potential substrate inhibition. |
| pH | 7.5 - 8.5 | Optimal for L-threonine deaminase activity. |
| Temperature | 30 - 40 °C | Balances enzyme activity with long-term stability. |
| Flow Rate | To be determined | Controls residence time in the reactor, impacting conversion. |
Part 2: Chemical Synthesis of DL-Isoserine
Chemical synthesis provides a high-throughput route to isoserine, though it typically produces a racemic mixture (DL-isoserine) that may require subsequent resolution if a single enantiomer is needed. A common and scalable method involves the reaction of glyoxylic acid with nitromethane, followed by reduction.[10]
Protocol 2: Pilot-Scale Synthesis of DL-Isoserine from Glyoxylic Acid
This protocol describes a batch process for the synthesis of DL-isoserine suitable for a pilot plant setting (e.g., 50-100 L reactor).[11][12]
1. Reaction Setup:
-
Reactor: A 100 L glass-lined reactor equipped with a mechanical stirrer, temperature control unit, and addition funnel.
-
Reagents:
-
Glyoxylic acid (50% solution in water)
-
Nitromethane
-
Sodium hydroxide (for pH adjustment)
-
Palladium on carbon (Pd/C) catalyst (for hydrogenation)
-
Methanol (as solvent)
-
2. Synthesis Procedure:
-
Nitroaldol Reaction:
-
Charge the reactor with the glyoxylic acid solution and cool to 5-10°C.
-
Slowly add nitromethane to the reactor while maintaining the temperature.
-
Adjust the pH to ~10 with a sodium hydroxide solution to catalyze the reaction, forming 2-hydroxy-3-nitropropanoic acid.[10]
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
-
Hydrogenation (Reduction):
-
Neutralize the reaction mixture with an acid (e.g., hydrochloric acid).
-
Transfer the mixture to a hydrogenation reactor.
-
Add methanol as a solvent and the Pd/C catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and heat to 40-50°C.
-
Maintain stirring and hydrogen pressure until the reduction is complete, yielding DL-isoserine.
-
3. Work-up and Isolation:
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude DL-isoserine can then be purified by crystallization or chromatography.
Part 3: Downstream Processing and Purification
The purification of isoserine from the reaction mixture is a critical step to achieve the high purity required for pharmaceutical applications.[13][14][15] A multi-step approach involving ion-exchange chromatography followed by crystallization is typically employed.
Protocol 3: Large-Scale Purification of Isoserine
1. Ion-Exchange Chromatography:
-
Rationale: Isoserine is an amino acid and thus amphoteric, allowing for its separation from non-ionic impurities using ion-exchange resins.[2][16]
-
Resin Selection: A strong acid cation-exchange resin in the H+ form is suitable for capturing isoserine.
-
Column Operation:
-
Pack a large-scale chromatography column with the cation-exchange resin and equilibrate with deionized water.
-
Adjust the pH of the crude isoserine solution to ~2 to ensure the amino group is protonated.
-
Load the solution onto the column. Isoserine will bind to the resin, while anionic and neutral impurities will pass through.
-
Wash the column with deionized water to remove any remaining unbound impurities.
-
Elute the isoserine from the column using a dilute solution of a volatile base, such as ammonium hydroxide (e.g., 0.5 M).[3]
-
Caption: A typical downstream processing workflow for isoserine purification.
2. Crystallization:
-
Rationale: Crystallization is an effective final step for purification and isolation of the solid product.[17][18]
-
Procedure:
-
Concentrate the purified isoserine eluate under reduced pressure to increase the concentration.
-
Adjust the pH of the concentrated solution to the isoelectric point of isoserine (around pH 6) to minimize its solubility.
-
Cool the solution slowly with gentle stirring to induce crystallization. Seeding with a small amount of pure isoserine crystals can facilitate this process.
-
Once crystallization is complete, collect the crystals by filtration or centrifugation.
-
Wash the crystals with a cold solvent (e.g., ethanol/water mixture) to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain the final, high-purity isoserine product.
-
Conclusion
The large-scale production of isoserine is achievable through both enzymatic and chemical synthesis routes, each with its own set of advantages and challenges. The choice of method will depend on the specific requirements of the application, particularly regarding stereochemistry and cost. Regardless of the synthesis route, a robust and well-optimized downstream processing strategy is paramount to achieving the high purity necessary for pharmaceutical and other high-value applications. The protocols and considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish and scale up their isoserine production processes.
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- 13. Downstream processing - Wikipedia [en.wikipedia.org]
- 14. mt.com [mt.com]
- 15. Downstream processing (Chapter 9) - Basic Biotechnology [resolve.cambridge.org]
- 16. diaion.com [diaion.com]
- 17. gea.com [gea.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Isoserine Peptide Coupling
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Unique Challenge and Opportunity of Isoserine in Peptide Synthesis
Isoserine, a β-amino acid isomer of serine, is a compelling building block for the synthesis of novel peptides with significant therapeutic potential.[1][2] Its incorporation into peptide backbones can confer unique structural properties, enhanced biological activity, and increased resistance to enzymatic degradation compared to their α-amino acid counterparts.[3][4][5] Isoserine-containing peptides have shown promise as enzyme inhibitors and are being explored for the development of anticancer agents.[4][5] However, the presence of a primary hydroxyl group on the β-carbon introduces specific challenges in peptide synthesis, most notably the risk of O-acylation during the coupling step. This guide provides a comprehensive experimental protocol for the successful coupling of isoserine in peptide synthesis, with a focus on minimizing side reactions and ensuring the integrity of the final peptide product.
Understanding the Core Challenge: N- vs. O-Acylation
The primary obstacle in isoserine peptide coupling is the competition between the desired N-acylation of the β-amino group and the undesired O-acylation of the side-chain hydroxyl group. This side reaction can lead to the formation of ester linkages, resulting in branched or modified peptides that are difficult to separate from the target product and can compromise biological activity.[6] The propensity for O-acylation is influenced by several factors, including the choice of coupling reagent, reaction conditions, and the steric environment around the hydroxyl group.
Figure 1. Key challenges in isoserine peptide coupling, highlighting the competition between N- and O-acylation.
Strategic Approach: Orthogonal Protection and Optimized Coupling
A robust strategy for successful isoserine incorporation relies on two key pillars:
-
Orthogonal Side-Chain Protection: The use of a protecting group for the isoserine hydroxyl group that is stable under the conditions of Fmoc-deprotection and peptide coupling, but can be removed during the final cleavage from the resin.[7][8][9] The tert-butyl (tBu) group is an excellent choice for this purpose in an Fmoc-based solid-phase peptide synthesis (SPPS) strategy.[7][10]
-
Optimized Coupling Conditions: The selection of appropriate coupling reagents and reaction conditions to favor N-acylation and minimize O-acylation, even in the presence of an unprotected hydroxyl group.[11][12][13][14]
Experimental Protocol: Fmoc-Isoserine(tBu)-OH Coupling
This protocol details the manual coupling of Fmoc-Isoserine(tBu)-OH onto a solid support resin.
Materials:
-
Fmoc-protected amino acid resin (e.g., Rink Amide resin)
-
Fmoc-Isoserine(tBu)-OH
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
-
Base:
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
-
Fmoc-Deprotection Solution:
-
20% (v/v) piperidine in DMF
-
-
Washing Solvents:
-
DMF
-
DCM
-
Methanol (MeOH)
-
-
Qualitative Tests for Free Amines:
-
Kaiser Test (Ninhydrin test) reagents
-
-
Solid-phase peptide synthesis vessel
-
Shaker or rocker
Protocol Workflow:
Figure 2. Step-by-step workflow for the coupling of Fmoc-Isoserine(tBu)-OH in SPPS.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc-Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Isoserine(tBu)-OH (3-5 equivalents relative to resin loading) and HATU or HBTU (0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and MeOH.
-
Perform a Kaiser test.[15] A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) indicates the presence of unreacted primary amines.
-
-
Troubleshooting an Incomplete Coupling:
-
If the Kaiser test is positive, a second coupling is recommended. Drain the reaction solution and repeat step 3.
-
If the second coupling is still incomplete, it may be necessary to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.[15]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.
-
Data Presentation: Coupling Reagent Comparison
The choice of coupling reagent is critical for efficient peptide bond formation and minimizing side reactions.[11][12] Below is a comparison of commonly used coupling reagents.
| Coupling Reagent | Activation Mechanism | Advantages | Considerations |
| HATU | Forms a highly reactive OAt-ester. | Very fast coupling rates, highly efficient, good for sterically hindered couplings. | More expensive than HBTU. |
| HBTU | Forms a reactive OBt-ester. | Efficient and widely used, less expensive than HATU.[12] | May be slightly less effective for very difficult couplings compared to HATU. |
| DIC/HOBt | Carbodiimide-mediated activation with an additive to suppress racemization. | Cost-effective, suitable for many standard couplings.[12] | Can have slower reaction kinetics and a higher risk of side reactions if not optimized. |
Analytical Characterization of Isoserine-Containing Peptides
After synthesis and cleavage from the resin, the purity and identity of the isoserine-containing peptide must be confirmed.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude peptide and for purification.[16][17] A gradient of water and acetonitrile with a trifluoroacetic acid (TFA) modifier is typically used.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the desired peptide.[16] Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the incorporation of isoserine.
Conclusion: A Pathway to Novel Peptide Therapeutics
The successful incorporation of isoserine into peptides opens up new avenues for drug discovery and development.[1][4] By employing a strategy of orthogonal side-chain protection and optimized coupling conditions, researchers can overcome the inherent challenges of isoserine chemistry. The detailed protocol provided in this guide serves as a robust starting point for the synthesis of isoserine-containing peptides, enabling the exploration of their unique biological properties and therapeutic potential.
References
- Burger, K., Windeisen, E., & Pires, R. (1995). New Efficient Strategy for the Incorporation of (S)-Isoserine into Peptides. American Chemical Society. [Link]
- National Institutes of Health. (n.d.). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates.
- AAPPTec. (n.d.). Peptide Coupling Reagents. AAPPTec. [Link]
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
- BioCrick. (n.d.). Peptide Coupling Reagents. BioCrick. [Link]
- PubMed. (n.d.). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors.
- PubMed. (n.d.). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters.
- PubMed. (n.d.). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC. [Link]
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
- SpringerLink. (n.d.). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases. SpringerLink. [Link]
- BosterBio. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. BosterBio. [Link]
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. JOCPR. [Link]
- BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec. [Link]
- ACS Publications. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry. [Link]
- Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
- Wikipedia. (n.d.). Serine. Wikipedia. [Link]
- Springer Nature Experiments. (n.d.). Synthesis of Fully Protected Peptide Fragments.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]
- SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. [Link]
- ACS Publications. (2017). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering. [Link]
- ResearchGate. (n.d.). Alternative reactions for the O-acylation of homoserine.
- MDPI. (2023). Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. Molecules. [Link]
- PubMed. (n.d.). Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplification.
- ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. [Link]
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
- UCI Department of Chemistry. (2020).
- Almac Group. (n.d.).
- Beilstein Journals. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. [Link]
- PubMed Central. (n.d.). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments.
Sources
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- 2. CAS 632-12-2: Isoserine | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. jocpr.com [jocpr.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 15. peptide.com [peptide.com]
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- 17. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Maze: A Guide to the Purification and Characterization of Isoserine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as stability and efficacy. Isoserine, a structural isomer of serine, presents a compelling option for peptide modification, notably conferring resistance to enzymatic degradation. However, the very structural subtlety that provides these advantages introduces significant challenges in the purification and characterization of the final peptide product. The presence of diastereomers, arising from the introduction of the isoserine moiety, necessitates a sophisticated and orthogonal approach to ensure the isolation of a pure, well-defined active pharmaceutical ingredient (API).
This comprehensive guide provides a framework for navigating the complexities of purifying and characterizing isoserine-containing peptides. Moving beyond generic protocols, we will delve into the rationale behind methodological choices, empowering you to develop robust and validated purification strategies.
The Isoserine Challenge: A Structural Perspective
Isoserine (3-amino-2-hydroxypropanoic acid) differs from serine (2-amino-3-hydroxypropanoic acid) in the relative positions of the amino and hydroxyl groups. While seemingly minor, this isomeric difference can significantly alter the peptide's local conformation, polarity, and susceptibility to enzymatic cleavage. During solid-phase peptide synthesis (SPPS), the incorporation of isoserine can lead to the formation of diastereomeric peptides if the synthesis is not stereospecific or if epimerization occurs. These diastereomers often exhibit very similar physicochemical properties, making their separation a formidable task for standard purification techniques.[1][2]
Pillar 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) - The Workhorse with a Twist
RP-HPLC remains the primary and most powerful technique for peptide purification.[3][4] Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. For isoserine-containing peptides, the challenge lies in resolving the target peptide from closely eluting impurities, including deletion sequences, truncated peptides, and, most critically, diastereomers.[5]
Causality in Method Development: Beyond the Standard Gradient
Achieving separation of diastereomers on an achiral stationary phase is possible because they possess different physicochemical properties, albeit often subtle.[6] The key is to amplify these small differences through careful optimization of the chromatographic conditions.
Key Optimization Parameters for Isoserine-Containing Peptides:
| Parameter | Rationale and Field-Proven Insights | Starting Point for Optimization |
| Column Chemistry | While C18 is a common starting point, a C8 column may offer different selectivity for diastereomers due to reduced hydrophobic interactions.[7] For more polar peptides, a column with a polar endcapping or a phenyl-hexyl phase can provide alternative selectivity. | Start with a C18 column (e.g., 250 x 4.6 mm, 5 µm), and if resolution is poor, switch to a C8 or a phenyl-hexyl column. |
| Mobile Phase Modifier | Trifluoroacetic acid (TFA) at 0.1% is standard. However, altering the ion-pairing agent (e.g., using formic acid or heptafluorobutyric acid) can change the retention behavior and selectivity between diastereomers. | Begin with 0.1% TFA in both aqueous (A) and organic (B) phases. If co-elution persists, try 0.1% formic acid. |
| Gradient Slope | A shallow gradient is crucial for separating closely eluting species.[8][9] A steep gradient will cause co-elution of components with similar hydrophobicity. | Start with a broad gradient (e.g., 5-95% B over 30 min) to determine the approximate elution time. Then, run a shallow gradient (e.g., 0.5-1% B/min) around the elution point of the target peptide. |
| Temperature | Temperature affects mobile phase viscosity and the kinetics of interaction between the peptide and the stationary phase. Varying the column temperature can sometimes significantly improve the resolution of diastereomers.[10] | Start at ambient temperature (25 °C). If separation is insufficient, try elevating the temperature to 40-60 °C. |
Protocol 1: Optimized RP-HPLC for Isoserine-Containing Peptides
This protocol provides a starting point for the purification of a crude isoserine-containing peptide.
Materials:
-
Crude synthetic isoserine-containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reversed-phase column (preparative or semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of ACN or DMSO). Filter the sample through a 0.45 µm filter.
-
Initial Scouting Run:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: Appropriate for the column diameter
-
Detection: 214 nm and 280 nm
-
-
Gradient Optimization:
-
Based on the retention time from the scouting run, design a shallow gradient around the elution point of the main peak. For example, if the peptide elutes at 40% B, a gradient of 30-50% B over 40 minutes may be effective.
-
-
Fraction Collection: Collect fractions across the main peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide.
-
Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Pillar 2: Orthogonal Purification Strategies - The Power of a Multi-Modal Approach
Relying solely on RP-HPLC may not be sufficient to achieve the high purity required for therapeutic applications, especially when dealing with challenging diastereomers.[11] Orthogonal purification techniques, which separate molecules based on different physicochemical properties, are essential for a robust purification strategy.[12]
Workflow for Orthogonal Purification
Caption: Orthogonal purification workflow for isoserine-containing peptides.
Ion-Exchange Chromatography (IEX): Separating by Charge
IEX separates molecules based on their net charge.[13][14] Since the isoelectric point (pI) of a peptide can be subtly altered by the change in the position of the amino group in isoserine compared to serine, IEX can be a powerful orthogonal method.
-
Cation-Exchange Chromatography (CEX): Utilizes a negatively charged stationary phase to bind positively charged peptides. Elution is typically achieved by increasing the salt concentration or pH.
-
Anion-Exchange Chromatography (AEX): Employs a positively charged stationary phase to bind negatively charged peptides. Elution is achieved by increasing the salt concentration or decreasing the pH.
Protocol 2: Ion-Exchange Chromatography of an Isoserine-Containing Peptide
Materials:
-
Partially purified peptide from RP-HPLC
-
Strong or weak cation/anion exchange column
-
Buffers for mobile phase (e.g., phosphate, acetate, or Tris buffers)
-
Salt for gradient elution (e.g., NaCl)
Procedure:
-
Determine the pI of the peptide: Use a theoretical pI calculation tool to predict the net charge of the peptide at different pH values.
-
Select the appropriate IEX mode and column:
-
If the peptide is positively charged at a given pH, use a cation-exchange column.
-
If the peptide is negatively charged, use an anion-exchange column.
-
-
Buffer Preparation: Prepare a low-ionic-strength starting buffer (Buffer A) and a high-ionic-strength elution buffer (Buffer B, containing salt). The pH of the buffers should be chosen to ensure the peptide is charged and binds to the column.
-
Purification:
-
Equilibrate the column with Buffer A.
-
Load the peptide sample.
-
Wash the column with Buffer A to remove unbound impurities.
-
Elute the peptide with a linear gradient of Buffer B.
-
-
Fraction Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Desalting: The fractions containing the pure peptide will need to be desalted, typically using a short RP-HPLC run with a steep gradient or size-exclusion chromatography.
Hydrophilic Interaction Liquid Chromatography (HILIC): A Polarity-Based Approach
HILIC is particularly well-suited for the separation of polar molecules that are poorly retained in RP-HPLC.[7] Given the presence of the hydroxyl group, HILIC can offer unique selectivity for separating isoserine-containing peptides from their impurities.[2][5]
Protocol 3: HILIC for Isoserine-Containing Peptides
Materials:
-
Partially purified peptide
-
HILIC column (e.g., amide, diol, or bare silica)
-
Acetonitrile (ACN)
-
Aqueous buffer (e.g., ammonium formate or ammonium acetate)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: High organic content (e.g., 95% ACN, 5% aqueous buffer).
-
Mobile Phase B: Lower organic content (e.g., 50% ACN, 50% aqueous buffer).
-
-
Purification:
-
Equilibrate the column with Mobile Phase A.
-
Dissolve the peptide in a solvent with a high organic content and inject it onto the column.
-
Elute the peptide with a gradient of increasing Mobile Phase B.
-
-
Fraction Analysis and Lyophilization: Analyze fractions as described previously. The use of volatile buffers like ammonium formate or acetate simplifies the subsequent lyophilization step.
Pillar 3: Self-Validating Systems - The Analytical Toolkit for Purity and Identity
Purification is only half the battle. Rigorous analytical characterization is essential to confirm the identity and purity of the final isoserine-containing peptide.[1][3][15]
Mass Spectrometry (MS): The Gold Standard for Identity Confirmation
Mass spectrometry is indispensable for confirming the molecular weight of the peptide and for sequencing.[16][17][18] High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.
Differentiating Serine and Isoserine by Tandem MS (MS/MS):
While serine and isoserine are isobaric, their fragmentation patterns in MS/MS can differ due to the different positions of the amino and hydroxyl groups.[19][20]
-
Collision-Induced Dissociation (CID): The relative intensities of b- and y-ions can vary between the two isomers. Careful analysis of the full MS/MS spectrum is required.
-
Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): These fragmentation methods can provide complementary information and may show more significant differences in the fragmentation patterns of the isomers.
-
Radical-Directed Dissociation (RDD): This technique has shown promise in discriminating between peptide epimers and could be a powerful tool for localizing the isoserine residue.[20]
Caption: Conceptual difference in MS/MS fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the 3D Structure
NMR spectroscopy is a powerful tool for the structural elucidation of peptides in solution.[21][22][23] While complete de novo sequencing by NMR is challenging, it can provide crucial information to confirm the presence and location of the isoserine residue.
Expected NMR Differences between Serine and Isoserine:
-
Chemical Shifts: The chemical shifts of the α-proton, β-protons, and the amide proton of the isoserine residue will be different from those of serine due to the different electronic environment.[24] These differences can be observed in 1D ¹H and 2D NMR spectra (e.g., TOCSY and NOESY).
-
Scalar Couplings (J-couplings): The coupling constants between the protons on the α- and β-carbons will differ, providing information about the dihedral angles and local conformation.
-
Nuclear Overhauser Effect (NOE): NOE correlations between the isoserine residue and neighboring residues can help to define the local three-dimensional structure of the peptide.
By comparing the NMR data of the purified peptide with that of a synthetic standard or a well-characterized serine-containing analogue, the identity and purity of the isoserine-containing peptide can be unequivocally confirmed.
Conclusion: A Pathway to Purity
The purification of isoserine-containing peptides is a challenging but achievable endeavor. By embracing a multi-modal purification strategy that combines the resolving power of RP-HPLC with orthogonal techniques like ion-exchange and hydrophilic interaction chromatography, researchers can successfully isolate these valuable molecules. Rigorous analytical characterization using mass spectrometry and NMR spectroscopy is the final, critical step in ensuring the identity, purity, and quality of the final product. This integrated approach, grounded in a deep understanding of the underlying chemical principles, will empower scientists to unlock the full therapeutic potential of isoserine-modified peptides.
References
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2021). PubMed. [Link]
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2021).
- Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (n.d.).
- Separation of peptide isomers and conformers by ultra performance liquid chrom
- Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. (n.d.).
- Chromatographic separation of glycated peptide isomers derived from glucose and fructose. (2022). PMC. [Link]
- Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society. [Link]
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (n.d.). PMC. [Link]
- Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. (n.d.). PMC. [Link]
- Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments. (n.d.). PubMed. [Link]
- Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purific
- A Selective Precipitation Purification Procedure for Multiple Phosphoseryl-Containing Peptides and Methods for Their Identific
- Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. (2025). Journal of the American Chemical Society. [Link]
- Peptide Orientation Affects Selectivity in Ion-Exchange Chromatography. (2010).
- O-Sulfonation of Serine and Threonine. (n.d.). Stanford University. [Link]
- peptide nmr. (n.d.). Unknown Source. [Link]
- Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. (n.d.). PMC. [Link]
- HILIC and Its Applications for Biotechnology, Part II. (n.d.).
- Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. (n.d.). PubMed. [Link]
- Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. (2016).
- Resolving Isomeric Peptide Mixtures: A Combined HPLC/Ion Mobility-TOFMS Analysis of a 4000-Component Combin
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv. [Link]
- Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains. (n.d.). PMC. [Link]
- Investigating the Effects of Peptide Orientation on Separation Efficiency. (n.d.).
- HILIC Peptide Retention Times Predicted Using New Approach. (2024).
- Ion-Exchange Chromatography Coupled to Mass Spectrometry in Life Science, Environmental, and Medical Research. (2023). PubMed Central. [Link]
- Tips for optimization of peptides and proteins separation by reversed-phase. (n.d.). YMC CO., LTD.. [Link]
- Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022).
- HPLC Analysis and Purific
- Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. [Link]
- Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry. [Link]
- Peptide Purific
- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. [Link]
- Discriminating D-Amino Acid-Containing Peptide Epimers by Radical-Directed Dissociation Mass Spectrometry. (n.d.).
- List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z. (n.d.).
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- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 11. med.stanford.edu [med.stanford.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. downstreamcolumn.com [downstreamcolumn.com]
- 14. ijmrset.com [ijmrset.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and NMR conformational study of a β-sheet peptide based on Betanova and WW domains - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
- 19. Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 24. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-(hydroxymethyl)propanoic Acid
Welcome to the dedicated technical support guide for the synthesis of 3-Amino-2-(hydroxymethyl)propanoic acid, a valuable non-proteinogenic amino acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your synthetic yield and purity.
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound, often referred to as GABOB's β-hydroxy-α-methyl analog, presents unique challenges. While several synthetic routes exist, a common and effective approach involves the Henry (nitroaldol) reaction between formaldehyde and a nitroacetate ester, followed by the reduction of the resulting nitro-alcohol. This guide focuses on troubleshooting and optimizing this widely used pathway. Success hinges on precise control over reaction conditions to minimize side reactions and facilitate purification.
This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common problems encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield in the Henry (Nitroaldol) Reaction Step
Question: My initial nitroaldol reaction between ethyl nitroacetate and formaldehyde results in a low yield of the desired nitro-alcohol intermediate. What are the likely causes and how can I improve it?
Answer: A low yield in this crucial first step often points to issues with catalyst choice, reaction conditions, or reagent stability.
-
Causality: The Henry reaction is a base-catalyzed C-C bond formation. The choice of base is critical; a weak base is often preferred to prevent side reactions like the Cannizzaro reaction of formaldehyde. Reaction temperature and solvent also play a significant role in reaction kinetics and selectivity.
-
Troubleshooting Steps:
-
Catalyst Optimization:
-
Problem: Using a strong base like sodium hydroxide can promote the self-condensation of formaldehyde (Cannizzaro reaction) or lead to the formation of undesired byproducts.
-
Solution: Employ a milder, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) are excellent choices. These bases are strong enough to deprotonate the nitroacetate but minimize side reactions.
-
-
Temperature Control:
-
Problem: The reaction is exothermic. Elevated temperatures can lead to decomposition of the product and favor side reactions.
-
Solution: Maintain a low and consistent temperature. Running the reaction at 0-5 °C using an ice bath is highly recommended. This slows down competing reactions and improves the stability of the nitro-alcohol product.
-
-
Reagent Quality and Stoichiometry:
-
Problem: Formaldehyde is often supplied as an aqueous solution (formalin) or as its solid polymer, paraformaldehyde. The concentration and purity of formaldehyde are crucial. An excess of either reagent can lead to byproducts.
-
Solution: Use a slight excess of formaldehyde (1.1-1.2 equivalents) to ensure complete consumption of the nitroacetate. If using paraformaldehyde, ensure it is fully depolymerized before the addition of the nitroacetate.
-
-
Issue 2: Difficulties in the Reduction of the Nitro Group
Question: I am struggling with the reduction of the nitro-alcohol intermediate to the final this compound. The reaction is either incomplete or produces multiple byproducts. How can I optimize this step?
Answer: The reduction of a nitro group in the presence of other functional groups (hydroxyl and ester) requires a selective and efficient reducing agent. The choice of catalyst and reaction conditions is paramount.
-
Causality: Catalytic hydrogenation is the most common method for this reduction. The catalyst's activity, solvent, pressure, and temperature all influence the reaction's success. Incomplete reduction can occur if the catalyst is poisoned or inactive, while harsh conditions can lead to over-reduction or side reactions.
-
Troubleshooting Steps:
-
Catalyst Selection and Handling:
-
Problem: An inactive or poisoned catalyst will result in an incomplete reaction.
-
Solution: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Use a 5-10% Pd/C catalyst. Ensure the catalyst is fresh and handled under an inert atmosphere to prevent deactivation. Raney nickel is another viable option, though it may require higher pressures.
-
-
Solvent and pH:
-
Problem: The solvent can significantly impact the catalyst's activity and the reaction's rate.
-
Solution: A protic solvent like methanol or ethanol is generally preferred for this type of hydrogenation. The reaction is typically run under neutral or slightly acidic conditions. The addition of a small amount of acetic acid can sometimes accelerate the reaction.
-
-
Hydrogen Pressure and Temperature:
-
Problem: Insufficient hydrogen pressure can lead to a sluggish or incomplete reaction.
-
Solution: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure (50-60 psi) of hydrogen in a Parr shaker or a similar hydrogenation apparatus will significantly improve the reaction rate and ensure complete conversion. Maintain the temperature at room temperature or slightly above (25-40 °C).
-
-
Reaction Monitoring:
-
Problem: Without proper monitoring, it's difficult to determine the reaction's endpoint, leading to either incomplete reaction or potential over-reduction.
-
Solution: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or by monitoring hydrogen uptake. The disappearance of the starting nitro-alcohol will indicate the completion of the reaction.
-
-
Issue 3: Challenges in Product Purification and Isolation
Question: After the final hydrolysis step, I am finding it difficult to isolate pure this compound. The crude product is often contaminated with salts or other impurities. What is the best purification strategy?
Answer: The zwitterionic nature of amino acids makes their purification challenging. The presence of inorganic salts from the hydrolysis step further complicates the isolation.
-
Causality: As an amino acid, the target molecule has both an acidic (carboxylic acid) and a basic (amine) group. This makes it highly polar and soluble in water but generally insoluble in organic solvents. The final saponification (hydrolysis) of the ester introduces salts (e.g., sodium chloride if using NaOH and HCl) into the reaction mixture.
-
Troubleshooting Steps:
-
Ion-Exchange Chromatography:
-
Problem: Simple recrystallization is often ineffective due to the high polarity of the product and the presence of salts.
-
Solution: This is the most effective method for purifying amino acids.
-
Step 1: Use a strong cation-exchange resin (e.g., Dowex 50WX8). Load the crude product solution onto the column. The amino acid will bind to the resin, while neutral and anionic impurities (including salts like NaCl) will pass through.
-
Step 2: Wash the column thoroughly with deionized water to remove any remaining salts.
-
Step 3: Elute the pure amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2 M NH₄OH).
-
Step 4: Evaporate the ammonia and water under reduced pressure to obtain the pure, salt-free product.
-
-
-
Recrystallization from a Mixed Solvent System:
-
Problem: Finding a suitable single solvent for recrystallization is difficult.
-
Solution: After removing the bulk of inorganic salts via other methods, recrystallization from a water/alcohol mixture can be effective. Dissolve the crude product in a minimum amount of hot water and then add a miscible alcohol (like ethanol or isopropanol) until the solution becomes cloudy. Allow it to cool slowly to form crystals.
-
-
Experimental Workflow Overview
The following diagram outlines the key stages of the synthesis, highlighting critical control points.
Caption: Key stages in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material instead of ethyl nitroacetate? A1: Yes, other nitroalkanes can be used, but this will alter the final product. For the specific synthesis of this compound, a nitroacetate ester is required to provide the carboxylic acid functionality after hydrolysis.
Q2: What is the expected overall yield for this synthesis? A2: With careful optimization of each step, overall yields can range from 40% to 60%. The reduction and purification steps are often where the most significant losses can occur.
Q3: How can I confirm the identity and purity of my final product? A3: Standard analytical techniques should be used. Proton and Carbon-13 NMR spectroscopy will confirm the structure. Mass spectrometry will confirm the molecular weight. Purity can be assessed by HPLC or by checking the melting point against the literature value.
Q4: Are there any specific safety precautions I should take? A4: Yes. Nitro compounds can be energetic and should be handled with care. Catalytic hydrogenation with hydrogen gas carries a risk of fire or explosion and should be performed in a well-ventilated fume hood with appropriate equipment. Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Technical Support Center: Isoserine Peptide Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing the non-canonical amino acid, isoserine. Isoserine, a β-amino acid, introduces unique stereochemical and reactivity considerations into peptide synthesis, often requiring specialized protocols to achieve high yields and purity. This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during isoserine peptide coupling reactions in a question-and-answer format.
Q1: My isoserine coupling reaction has a very low yield. What are the primary causes and how can I improve it?
A1: Low yields in isoserine peptide coupling are a common issue and can often be attributed to several factors, ranging from incomplete reactions to side product formation. A systematic evaluation of your protocol is the key to identifying and resolving the problem.[1][2][3]
Common Causes and Solutions:
-
Inefficient Coupling Reagents: The choice of coupling reagent is critical for activating the carboxylic acid of the incoming amino acid to facilitate peptide bond formation.[4] For sterically hindered couplings, which can be a factor with β-amino acids, a more potent coupling reagent may be necessary.
-
Troubleshooting Steps:
-
Switch to a Higher Potency Reagent: If you are using a standard carbodiimide reagent like DCC or DIC, consider switching to a uronium/aminium or phosphonium salt-based reagent such as HATU, HBTU, or PyBOP.[5][6] These reagents are known for their high coupling efficiency and ability to overcome steric hindrance.[5]
-
Optimize Additives: Ensure the use of additives like HOBt or Oxyma Pure when using carbodiimide reagents to minimize racemization and improve coupling efficiency.[7]
-
-
-
Steric Hindrance: The β-amino acid structure of isoserine can present steric challenges, slowing down the coupling reaction compared to α-amino acids.[8]
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the coupling reaction time to allow for complete reaction. Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal reaction time.[9]
-
Elevate Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier for sterically hindered couplings. However, this should be done cautiously as it can also increase the risk of side reactions.[10][11]
-
-
-
Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic sequences, it can aggregate on the solid support, blocking reactive sites and leading to incomplete coupling.[10][12][13]
-
Troubleshooting Steps:
-
Incorporate Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help disrupt secondary structures and improve solvation of the growing peptide chain.[10]
-
Use "Difficult Sequence" Solvents: Switching to more effective solvents for disrupting aggregation, such as NMP or DMSO, can be beneficial.[10]
-
Incorporate Pseudoprolines: If the sequence allows, the introduction of pseudoproline dipeptides can disrupt aggregation.[12]
-
-
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Key Advantages | Considerations |
| DCC/DIC | Carbodiimide | Cost-effective.[5] | Lower reactivity, can lead to racemization without additives.[6][7] |
| HBTU/TBTU | Uronium/Aminium | High coupling efficiency, fast reaction times.[4][6] | Requires a base for activation.[7] |
| HATU | Uronium/Aminium | Very high reactivity, low racemization, effective for hindered couplings.[5][6] | Higher cost. |
| PyBOP | Phosphonium | High reactivity, avoids carcinogenic byproducts of older phosphonium reagents.[5] | Byproducts can be difficult to remove. |
Q2: I am observing a significant side product with the same mass as my desired peptide. What could be the cause?
A2: The presence of an isomeric impurity strongly suggests a rearrangement reaction has occurred. With isoserine, the most likely culprit is an O- to N-acyl migration, especially if the side-chain hydroxyl group is unprotected.
-
O-Acyl to N-Acyl Migration: During the coupling of the next amino acid, the activated carboxyl group can react with the hydroxyl group of isoserine to form an ester linkage (O-acylation). This ester is susceptible to intramolecular rearrangement to form the more thermodynamically stable amide bond, but at the β-amino group, leading to a branched peptide or other rearranged products.[14]
Troubleshooting Workflow for Isomeric Impurities
Caption: Troubleshooting workflow for isomeric impurities.
Preventative Strategies:
-
Orthogonal Protection of the Isoserine Hydroxyl Group: The most effective way to prevent O-acylation is to protect the hydroxyl group with a protecting group that is stable to the coupling and N-terminal deprotection conditions, but can be removed during the final cleavage.[15][16]
-
Recommended Protecting Groups: For Fmoc-based solid-phase peptide synthesis (SPPS), common protecting groups for serine (which can be adapted for isoserine) include tert-butyl (tBu) and trityl (Trt). The choice depends on the desired cleavage conditions.[17]
-
-
Optimize Coupling Conditions:
Q3: My peptide purification is very difficult, with many closely eluting peaks. How can I improve the purity of my crude product?
A3: A complex crude product profile is often the result of cumulative small inefficiencies and side reactions at each coupling step. For isoserine-containing peptides, this can be exacerbated by the factors discussed above.
Strategies for a Cleaner Crude Product:
-
Capping Unreacted Amines: After each coupling step, if a monitoring test (like the Kaiser test) indicates incomplete reaction, it is crucial to "cap" the unreacted N-terminal amines.[9][13] This is typically done using acetic anhydride, which acetylates the free amines, preventing them from reacting in subsequent coupling steps and forming deletion sequences.[13] Capped sequences are generally easier to separate during purification.[18]
-
Double Coupling: For difficult couplings, performing the coupling reaction twice before moving to the next deprotection step can significantly improve the yield of the desired full-length peptide.[9]
-
Optimize Deprotection Steps: Incomplete removal of the N-terminal protecting group (e.g., Fmoc) will lead to deletion sequences. Ensure adequate deprotection time and fresh reagents.
-
Purification Strategy:
-
High-Resolution RP-HPLC: The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19][20] Optimizing the gradient and using a high-quality C18 column is essential for separating closely eluting impurities.[19]
-
Orthogonal Purification: For particularly challenging purifications, consider orthogonal methods like ion-exchange chromatography if your peptide has a net charge, or size-exclusion chromatography for very long peptides.
-
Experimental Protocol: Capping Unreacted Amines in Fmoc SPPS
-
After the coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).
-
Take a small sample of resin beads for a Kaiser test.[13]
-
If the Kaiser test is positive (blue beads), indicating free primary amines, proceed with capping.[9][13]
-
Prepare the capping solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[13]
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove excess capping reagents.
-
Perform another Kaiser test to confirm the absence of free amines (the test should be negative).[13]
-
Proceed with the N-terminal Fmoc deprotection of the correctly coupled peptide.
Frequently Asked Questions (FAQs)
Q: What is the main difference between coupling isoserine versus serine?
A: The primary difference lies in the position of the amino group. Isoserine is a β-amino acid, while serine is an α-amino acid. This structural difference can lead to:
-
Different Reaction Kinetics: The steric environment around the β-amino group can make it less reactive than the α-amino group of serine, potentially requiring more forceful coupling conditions.
-
Potential for Different Side Reactions: While both are prone to O-acylation if the hydroxyl group is unprotected, the subsequent rearrangement pathways may differ. β-amino acids can also be prone to lactam formation under certain conditions.
Q: Can I use the same protecting group strategy for isoserine as I do for serine?
A: Yes, in general, the same orthogonal protecting group strategies used for the hydroxyl group of serine can be applied to isoserine.[15] The choice of protecting group (e.g., tBu, Trt) should be based on its compatibility with your overall synthesis strategy (e.g., Fmoc/tBu or Boc/Bzl) and the final cleavage conditions.
Q: Which coupling reagents are best to avoid when working with isoserine?
A: While no coupling reagent is strictly "off-limits," it is advisable to be cautious with reagents that have a higher propensity for causing racemization or other side reactions, especially if your isoserine residue is at the C-terminus of a peptide fragment.[21] Carbodiimides like DCC, when used without an additive like HOBt or Oxyma, are more likely to cause epimerization.[7] For sensitive sequences, high-activity reagents known for low racemization, such as HATU, are a safer choice.[5][6]
Q: How can I confirm that a side product is indeed a rearranged isomer?
A: This can be challenging as the rearranged product will have the same mass as the desired peptide. High-resolution analytical techniques are required:
-
LC-MS/MS: Tandem mass spectrometry can be used to fragment the peptide. A rearranged peptide will likely produce a different fragmentation pattern compared to the linear, desired sequence.
-
NMR Spectroscopy: For smaller peptides, 2D NMR techniques like TOCSY and NOESY can be used to elucidate the exact connectivity of the amino acid residues and confirm the peptide backbone structure.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Jaeger, E., Remmer, H. A., & Jung, G. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
- Boc Sciences. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Boc Sciences.
- Iris Biotech. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Iris Biotech.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
- Mustafa, Y. F., et al. (2025). What is coupling reagents in peptide synthesis?
- Houben-Weyl. (n.d.). 2.6.2.4 Allyl-Based N"'-Protection. Science of Synthesis.
- BenchChem. (2025).
- De Luca, S., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(14), 9094-9106.
- Kociénski, P. J. (1994). Protecting Groups. Thieme.
- Creative Peptides. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- BenchChem. (2025). Troubleshooting low yield in PROTAC synthesis using PEG linkers. BenchChem.
- De Luca, S., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry.
- GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript.
- Fields, G. B. (1995). Procedures to Improve Difficult Couplings. Methods in Enzymology, 289, 104-123.
- Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Cudic, M., & Fields, G. B. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(12), 10146-10157.
- American Peptide Society. (n.d.). Peptide Purification. American Peptide Society.
- MDPI. (n.d.).
- The Organic Chemistry Tutor. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- ResearchGate. (n.d.). Peptide Rearrangement Side Reactions.
- BenchChem. (2025).
- Angelici, R. J. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry–A European Journal, 26(1), 1-13.
- Reddit. (2022). Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit.
- AAPPTec. (n.d.).
- BenchChem. (2025). dealing with incomplete coupling in solid-phase peptide synthesis. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. jocpr.com [jocpr.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. americanpeptidesociety.org [americanpeptidesociety.org]
- 19. bachem.com [bachem.com]
- 20. Peptide Purification [dupont.com]
- 21. Epimerisation in Peptide Synthesis | MDPI [mdpi.com]
Technical Support Center: Isoserine in Peptide Synthesis
A Guide to Troubleshooting and Mitigating Side Reactions
Welcome to the technical support center for advanced peptide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of incorporating non-proteinogenic amino acids into your peptide sequences. This guide focuses specifically on isoserine, a valuable but challenging building block in modern drug development and research.
Isoserine, a structural isomer of serine, is a β-amino acid with its hydroxyl group on the α-carbon.[1] This unique arrangement makes it a powerful tool for creating peptide analogs with modified conformations and potentially enhanced biological activity or stability.[2][3][4] However, this same structure introduces specific vulnerabilities during solid-phase peptide synthesis (SPPS), leading to side reactions that can compromise yield and purity. This guide is designed to help you understand, troubleshoot, and prevent these issues.
Troubleshooting Guide: Common Issues with Isoserine
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My final peptide analysis shows a major impurity with the exact same mass as my target peptide, but it has a different retention time on HPLC. What is happening?
A1: This is a classic signature of an N→O Acyl Shift, resulting in the formation of a depsipeptide isomer.
Root Cause Analysis: The N→O acyl shift is a well-documented intramolecular rearrangement that occurs in peptides containing hydroxyl-amino acids like serine, threonine, and, relevantly, isoserine.[5][6] Under strong acidic conditions, such as the final cleavage from the resin using Trifluoroacetic Acid (TFA), the backbone amide nitrogen attacks the adjacent carbonyl group. In the case of isoserine, the neighboring hydroxyl group on the α-carbon can be acylated, forming an ester linkage in the peptide backbone. This creates a depsipeptide, an isomer of your target peptide, which explains the identical mass but different chromatographic behavior. This reaction is reversible and can be influenced by the peptide's sequence and conformation.[6][7]
Mandatory Visualization:
Caption: Mechanism of the acid-catalyzed N→O acyl shift at an isoserine residue.
Troubleshooting & Prevention:
-
Mandatory Side-Chain Protection: The most critical preventative measure is to protect the hydroxyl group of isoserine throughout the synthesis. This physically blocks it from participating in any side reactions.
-
Cleavage Cocktail: Always use a scavenger cocktail during TFA cleavage. Scavengers like triisopropylsilane (TIS) and water can help minimize side reactions, although they won't prevent the N→O shift if the hydroxyl group is unprotected.
-
Post-Cleavage Reversal: Since the reaction is reversible, you can often convert the depsipeptide back to the correct peptide by dissolving the crude product in a neutral to slightly basic aqueous buffer (e.g., pH 7.5–8.5) and stirring for several hours. Monitor the conversion by HPLC.
Q2: I'm observing low coupling efficiency and deletion sequences at or immediately after the isoserine residue. How can I improve this?
A2: This issue typically stems from either unwanted side-chain reactivity of an unprotected hydroxyl group or steric hindrance.
Root Cause Analysis:
-
O-Acylation: If the isoserine hydroxyl group is unprotected, it can be acylated by the incoming activated amino acid.[8] This consumes your expensive building block in a non-productive side reaction, leading to incomplete coupling at the intended N-terminus and resulting in a truncated or deletion sequence.
-
Steric Hindrance: While necessary, the side-chain protecting group on isoserine can create steric bulk, slowing down the kinetics of the subsequent coupling step. This is particularly true for bulky protecting groups like Trityl (Trt).
Mandatory Visualization:
Caption: Troubleshooting workflow for isoserine coupling issues.
Troubleshooting & Prevention:
-
Protecting Group Strategy: The use of a side-chain protecting group is not optional for isoserine. The choice of protecting group is a critical decision in your synthesis strategy.[9] An orthogonal protection scheme, where side-chain groups are stable to the conditions used for N-terminal Fmoc removal, is essential.[10][11]
Data Presentation:
Protecting Group Structure Cleavage Condition Advantages Disadvantages tert-Butyl (tBu) -O-C(CH₃)₃ High % TFA Highly stable to piperidine; part of the standard orthogonal Fmoc/tBu strategy.[9] Requires strong acid for removal; can generate reactive t-butyl cations. Trityl (Trt) -O-C(C₆H₅)₃ Dilute TFA (1-5%) Very acid-labile, allowing for selective deprotection on resin. Bulky, may cause steric hindrance; less stable than tBu. | Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid (HF) | Stable to TFA. | Requires harsh cleavage conditions not typical for standard Fmoc-SPPS. |
-
Optimized Coupling Protocols:
-
Reagent Choice: Use highly efficient coupling reagents like HATU, HCTU, or COMU, especially for sterically hindered couplings.
-
Double Coupling: Routinely perform a double coupling for the amino acid immediately following the isoserine residue to ensure the reaction proceeds to completion.
-
Solvent and Temperature: Ensure good resin swelling by using high-quality solvents like DMF or NMP. In difficult cases, increasing the coupling temperature to 40-50°C can improve kinetics.
-
Q3: My peptide is contaminated with a byproduct that has a mass of -18 Da (loss of water). What causes this dehydration?
A3: This is likely due to acid-catalyzed dehydration of the isoserine residue during final cleavage.
Root Cause Analysis: The hydroxyl group on the α-carbon of isoserine is susceptible to elimination under strong acidic conditions, leading to the formation of a dehydroalanine (Dha) residue. This results in a mass loss of 18 Da (the mass of water). This side reaction is more pronounced with prolonged exposure to strong acids or at elevated temperatures during cleavage.
Troubleshooting & Prevention:
-
Minimize Cleavage Time: Do not extend the TFA cleavage time unnecessarily. For most standard peptides, 1.5 to 2 hours is sufficient.
-
Control Temperature: Perform the cleavage reaction at room temperature. Avoid heating the cleavage mixture unless absolutely necessary for peptide solubility, and even then, proceed with caution.
-
Robust Protection: A stable protecting group like tBu on the hydroxyl side chain will prevent this side reaction entirely, as the hydroxyl group is not available to be protonated and eliminated.
Frequently Asked Questions (FAQs)
-
Q: Is a side-chain protecting group for isoserine always necessary in Fmoc-SPPS?
-
Q: Which protecting group is best for isoserine?
-
A: For most standard Fmoc/tBu strategies, the tert-butyl (tBu) group is the preferred choice. It offers excellent stability to the basic conditions of Fmoc removal and is reliably cleaved by the final TFA cocktail.[9] If you require selective deprotection of the isoserine side chain while the peptide is still on the resin, a more labile group like Trityl (Trt) or Mmt could be employed as part of a more complex orthogonal strategy.[13]
-
-
Q: How does isoserine's reactivity compare to standard serine?
-
A: Both are hydroxyl-containing amino acids prone to similar side reactions like O-acylation.[8] However, the positioning of the functional groups in isoserine (a β-amino acid) versus serine (an α-amino acid) can influence the kinetics and steric environment of reactions.[1][14] The core principles of side-chain protection and optimized coupling remain paramount for both.
-
Experimental Protocol: Reversal of N→O Acyl Shift
This protocol describes the steps to convert an unwanted depsipeptide isomer back to the desired native peptide.
Experimental Protocol:
-
Cleavage and Precipitation: Cleave the peptide from the resin using your standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and precipitate with cold diethyl ether.
-
Crude Product Dissolution: After drying the crude peptide pellet, dissolve it in an aqueous buffer. A good starting point is a 0.1 M ammonium bicarbonate solution, which will have a pH of ~7.8. Use a minimal amount of acetonitrile or DMSO to aid solubility if required.
-
Incubation and Monitoring:
-
Stir the solution at room temperature.
-
Take an aliquot of the reaction mixture every 1-2 hours.
-
Quench the aliquot with a small amount of dilute acid (e.g., 1% formic acid) to stop the rearrangement.
-
Analyze the aliquot by RP-HPLC to monitor the disappearance of the depsipeptide peak (usually earlier eluting) and the appearance of the target peptide peak.
-
-
Completion and Lyophilization: Continue the incubation until the conversion is complete (typically 4-12 hours). Once complete, freeze the entire solution and lyophilize to remove the buffer salts, yielding the crude peptide ready for purification.
References
- Bodanszky, M., & Bednarek, M. A. (1982). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 20(5), 434-437.
- Jäger, G., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-362.
- Hartrampf, N., et al. (2020). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 59(18), 6974-6997.
- Soloshonok, V. A., et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry, 87(13), 8347-8360.
- Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298.
- Pan, H., et al. (2013). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 717-726.
- Yang, K., et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Burger, K., Windeisen, E., & Pires, R. (1995). New Efficient Strategy for the Incorporation of (S)-Isoserine into Peptides. The Journal of Organic Chemistry, 60(23), 7641-7645.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Hewitt, W. M., et al. (2014). Revisiting N-to-O acyl shift for synthesis of natural product-like cyclic depsipeptides. Organic Letters, 16(23), 6088-6091.
- Popali, S. (2016). Spps and side reactions in peptide synthesis. SlideShare.
- Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- LibreTexts Chemistry. (2024). 1.6: Drug Modifications to Improve Stability.
- Houben-Weyl. (2002). 2.6.2.4 Allyl-Based Nα-Protection. Science of Synthesis.
- Singh, A. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
- So, Y. H. (2018). Mechanism of NO and ON intramolecular acyl migration reaction. ResearchGate.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Wikipedia. (n.d.). Serine.
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 7(8), 7486-7502.
- Google Patents. (2021). US20210009631A1 - Solid phase synthesis of acylated peptides.
- ResearchGate. (2025). Dramatically enhanced N→O acyl migration during the trifluoroacetic acid-based deprotection step in solid phase peptide synthesis.
- Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(1), 123-134.
- Fasman, G. D. (1960). Acyl N to O shift in poly-DL-serine. Science, 131(3398), 420-421.
- Geri, B., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv.
- Ramli, N. A. D., & Yusof, M. S. M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6296.
- Chemistry For Everyone. (2025). How Is Solid-Phase Peptide Synthesis Automated?. YouTube.
- ACS Publications. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry.
- Brieflands. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
Sources
- 1. CAS 632-12-2: Isoserine | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Revisiting N-to-O acyl shift for synthesis of natural product-like cyclic depsipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biosynth.com [biosynth.com]
- 11. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. Serine - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Purification of Hydrophobic Isoserine Peptides
Welcome to the technical support center for the purification of hydrophobic isoserine peptides. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with these molecules. The high hydrophobicity, coupled with the structural nuances introduced by isoserine—a β-amino acid—can lead to significant issues with solubility, aggregation, and chromatographic performance.
This document moves beyond standard protocols to provide in-depth, cause-and-effect troubleshooting in a practical question-and-answer format. Our goal is to equip you with the expert insights and logical frameworks needed to diagnose problems and develop robust, successful purification strategies.
Troubleshooting Guide: From Vial to Pure Fraction
This section addresses specific, common problems encountered during the purification workflow.
Issue 1: The Primary Hurdle - Poor Peptide Solubility
Q: My lyophilized hydrophobic isoserine peptide is insoluble in standard aqueous buffers (e.g., Water/Acetonitrile with 0.1% TFA). How can I get it into solution for RP-HPLC injection?
A: This is the most prevalent challenge with hydrophobic peptides.[1] Their high content of non-polar amino acids drives them to aggregate and precipitate in aqueous environments.[2] An improper dissolution method can compromise your entire purification run.
The Causality: Lyophilized peptides can form a tight, poorly-wetted mass. Simply adding an aqueous mobile phase often fails because the water cannot effectively penetrate the aggregate to solvate the peptide chains. A stepwise approach using strong organic solvents first is critical.[3]
Step-by-Step Dissolution Protocol:
-
Initial Wetting with a Strong Organic Solvent: Do not add aqueous buffer first. Start by adding a small volume of a pure, strong organic solvent to wet the lyophilized powder. This overcomes the initial kinetic barrier to dissolution by solvating the hydrophobic regions of the peptide.[3]
-
Solvent Screening: Test the solubility of a small aliquot of your peptide in the solvents listed in Table 1.[1][3] Dimethyl sulfoxide (DMSO) is highly effective but use it cautiously, as it can oxidize sensitive residues like methionine or cysteine.[1]
-
Addition of Acid/Modifier: After the peptide is wetted or dispersed, add your concentrated acid (e.g., glacial acetic acid, TFA) or other mobile phase modifier. This helps to protonate the peptide and disrupt ionic interactions that may contribute to insolubility.[3]
-
Final Aqueous Dilution: Finally, add the aqueous component (e.g., HPLC-grade water) dropwise until the desired initial mobile phase concentration is reached.[3] If the peptide precipitates, you have exceeded its solubility limit in that final solvent composition. In that case, your starting percentage of organic in the HPLC gradient must be higher.
Frequently Asked Questions (FAQs)
Q1: Why are isoserine-containing hydrophobic peptides particularly challenging?
A1: They combine two distinct challenges. First, like all hydrophobic peptides, they are inherently prone to aggregation driven by the desire to bury non-polar side chains away from water, often forming highly stable β-sheet structures. [4][5]Second, the inclusion of isoserine, a β-amino acid, alters the peptide backbone. While this can sometimes disrupt the precise hydrogen bonding required for β-sheet formation (acting similarly to a "kink"), it can also introduce unpredictable conformational changes that may still favor aggregation or alter the peptide's interaction with the stationary phase in unexpected ways. [6]The fundamental principles of managing hydrophobicity remain paramount.
Q2: What are the best starting conditions for developing an RP-HPLC method for a novel hydrophobic isoserine peptide?
A2: A systematic approach is key. Start with less aggressive conditions and increase elution strength as needed. The goal is to find a balance that retains the peptide enough for separation but allows for sharp elution and good recovery.
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Column | C4 or C8, 300Å pore size | Switch to C18 for more retention or Phenyl for alternative selectivity. | Less hydrophobic phases prevent irreversible binding. Large pores accommodate peptides and potential aggregates. [2] |
| Mobile Phase A | 0.1% TFA in Water | Try 0.1% Formic Acid (FA) or 0.1% Difluoroacetic Acid (DFA) for MS. | TFA provides excellent ion pairing, minimizing peak tailing. [7] |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Blend ACN with Isopropanol (IPA) or n-Propanol for stronger elution. | Stronger alcohols can improve solubility and recovery of "sticky" peptides. [3][8] |
| Gradient | 5% to 95% B over 60 min | Steepen for faster elution or shallow for higher resolution. Start at a higher %B if peptide precipitates on injection. | A shallow gradient is a good starting point for resolving closely eluting impurities. [1] |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID) | Reduce for higher resolution, but be mindful of longer run times. | Standard analytical flow rate. |
| Temperature | 40 °C | Increase to 50-60°C to improve peak shape and solubility. | Reduces viscosity and disrupts on-column aggregation. [7] |
| Detection | 214 nm & 280 nm | 214 nm detects the peptide backbone; 280 nm detects Trp, Tyr, Cys residues. |
Q3: Are there viable alternatives to RP-HPLC if my peptide is simply too hydrophobic?
A3: Yes. When a peptide is extremely difficult to purify by RP-HPLC, alternative or complementary techniques should be considered.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase. The elution order is typically the opposite of reversed-phase, with more hydrophilic compounds being retained longer. [9][10]It can be effective for peptides that are not well-retained even on C18 columns, though this is less common for highly hydrophobic sequences.
-
Ion-Exchange Chromatography (IEX): If your peptide has a net positive or negative charge at a given pH, IEX can be a powerful orthogonal separation technique. [11][12]It separates based on charge rather than hydrophobicity, making it an excellent first-step to remove impurities that are chromatographically similar in RP-HPLC. [13][14]* Non-Chromatographic Precipitation: For extremely problematic cases where HPLC fails entirely, a simple precipitation and wash can sometimes yield a product of sufficient purity. This involves precipitating the peptide in water, pelleting it via centrifugation, and then washing it with a solvent like diethyl ether to remove organic synthesis scavengers. [4]
Data Summary Tables
Table 1: Common Solvents and Additives for Solubilizing Hydrophobic Peptides
| Solvent/Additive | Type | Primary Use & Considerations |
| Acetonitrile (ACN) | Organic Solvent | Standard RP-HPLC strong solvent. May not be strong enough for very hydrophobic peptides. [8] |
| Isopropanol (IPA) / n-Propanol | Organic Solvent | Stronger eluents than ACN. Excellent for improving solubility and recovery. Higher viscosity leads to higher backpressure. [3] |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | Powerful solvent for initial dissolution. Inject minimal amounts. Can oxidize Met/Cys residues. [1] |
| Dimethylformamide (DMF) | Organic Solvent | Good alternative to DMSO for initial dissolution. [1] |
| Trifluoroacetic Acid (TFA) | Ion-Pairing Agent | Standard additive (0.1%) for RP-HPLC. Suppresses silanol interactions and improves peak shape. [7] |
| Formic Acid (FA) | Ion-Pairing Agent | Volatile alternative to TFA for MS compatibility. Weaker ion-pairing can lead to tailing. [1] |
| Urea / Guanidinium HCl | Chaotropic Agent | Used in sample prep (not mobile phase) to disrupt aggregation by breaking hydrogen bonds. Must be removed before final use. [1] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Hydrophobic Peptides. Benchchem.
- Alpert, A.J. (n.d.). HYDROPHILIC-INTERACTION CHROMATOGRAPHY FOR THE SEPARATION OF PEPTIDES, NUCLEIC ACIDS AND OTHER POLAR COMPOUNDS. PolyLC.
- Faupel, P., & Von Arx, E. (1988). Hydrophobic interaction chromatography of peptides as an alternative to reversed-phase chromatography.
- Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group.
- Peleh, V., et al. (n.d.). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PubMed Central.
- Gilar, M., et al. (n.d.).
- Various Authors. (2021). Which chromatography is preferred for purification of hydrophobic peptide?.
- Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations.
- Interchim. (2019). Peptides purification development in Reverse Phase. Interchim – Blog.
- Dutscher. (n.d.).
- G-Biosciences. (2024).
- ProtiFi. (n.d.). Troubleshooting Tips. ProtiFi.
- Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC.
- Sigma-Aldrich. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Purification of Hydrophobic Peptides. BenchChem.
- GenScript. (2024).
- Creative Peptides. (n.d.). Reverse-phase HPLC Peptide Purification.
- Stone, K. L., & Williams, K. R. (n.d.).
- Downstream Column. (2020).
- Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics. Biosynth Blog.
- GenicBio. (n.d.).
- BenchChem. (2025). Technical Support Center: Preventing Peptide Aggregation in Sequences Containing Serine. BenchChem.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides. Sigma-Aldrich.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Bio-Works. (n.d.).
- Phenomenex. (n.d.).
- Bond, P. J., & Schiøtt, B. (n.d.).
- Pol, E. (n.d.). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. PubMed.
- PatSnap. (2025). How isotonic solutions influence peptide drug solubility.
- Unibo. (2021).
- BenchChem. (2025). challenges in the characterization of hydrophobic peptides like Tri-valine. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nestgrp.com [nestgrp.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. waters.com [waters.com]
- 8. Peptides purification development in Reverse Phase [blog.interchim.com]
- 9. polylc.com [polylc.com]
- 10. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. bio-works.com [bio-works.com]
- 13. downstreamcolumn.com [downstreamcolumn.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
Technical Support Center: Optimization of Cleavage Conditions for Isoserine Peptides
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the optimization of cleavage conditions for isoserine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of cleaving this unique class of peptides from solid-phase resins. Isoserine (β-alanine, 3-hydroxy), as a β-amino acid, introduces specific challenges not typically encountered with its α-amino acid isomer, serine. This resource provides in-depth troubleshooting guides and FAQs to address the specific issues you may encounter during this critical step of your synthesis workflow.
Introduction: The Unique Challenge of Isoserine
Isoserine's structure, specifically the placement of its hydroxyl group on the β-carbon, makes it susceptible to side reactions under the strongly acidic conditions typically used for peptide cleavage and deprotection in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). While the hydroxyl group of serine requires protection to prevent side reactions during chain elongation, the cleavage of isoserine peptides presents a distinct set of challenges that must be carefully managed to ensure high purity and yield of the final product.[1]
The primary challenge is the acid-catalyzed dehydration of the isoserine side chain, an elimination reaction that results in the formation of a dehydroalanine-like residue.[2] This leads to a significant impurity with a mass difference of -18 Da from the target peptide. The optimization of cleavage conditions is therefore a critical exercise in balancing the efficient removal of side-chain protecting groups and cleavage from the resin with the suppression of this and other potential side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most critical side reaction for isoserine peptides during TFA cleavage, and how do I detect it?
The most critical and common side reaction is the acid-catalyzed dehydration of the isoserine side-chain hydroxyl group. This elimination reaction forms a double bond, resulting in a dehydro-amino acid residue.
-
Mechanism: Under strong acid conditions (e.g., high concentration of TFA), the hydroxyl group can be protonated, forming a good leaving group (water). Subsequent elimination leads to the formation of an unsaturated peptide analog. This reaction has been observed in related isoserine derivatives.[2]
-
Detection: This side product is readily identified using LC-MS analysis. You will observe a prominent peak in your chromatogram with a mass that is 18.01 Da lower than the expected mass of your target peptide, corresponding to the loss of a water molecule.
Q2: What is the recommended standard protecting group strategy for the isoserine side chain?
To prevent undesired reactivity during synthesis, the hydroxyl group of isoserine must be protected.[4] The standard and most effective strategy in Fmoc-SPPS is the use of a tert-butyl (tBu) ether .
-
Rationale: The tBu group is highly stable under the basic conditions used for Fmoc removal (e.g., piperidine in DMF) but is readily cleaved by strong acids like TFA during the final cleavage step.[1] This orthogonality is fundamental to the Fmoc/tBu strategy. Using Fmoc-Isoserine(tBu)-OH ensures the integrity of the side chain throughout peptide elongation.
Q3: I'm observing incomplete cleavage of my isoserine peptide. What are the likely causes and how do I troubleshoot?
Incomplete cleavage results in significantly reduced yields and is a common issue in SPPS.
-
Confirmation: The first step is to confirm that the peptide is still attached to the resin. After cleavage and filtration, take a small sample of the resin beads and perform a Kaiser test . A positive result (deep blue color) indicates the presence of free primary amines on the resin-bound peptide, confirming incomplete cleavage.
-
Common Causes & Solutions:
-
Degraded Reagents: TFA is hygroscopic and can lose potency over time. Scavengers can also degrade. Always use fresh, high-quality TFA and scavengers.
-
Insufficient Cleavage Time: While standard cleavage times are 2-3 hours, some sequences, particularly longer peptides or those with sterically hindered cleavage sites, may require extended reaction times. Perform a time-course experiment (e.g., 1, 2, 4 hours) to determine the optimal duration.
-
Inadequate Reagent Volume: Ensure a sufficient volume of the cleavage cocktail is used to fully swell and immerse the resin (typically 10-20 mL per gram of resin).
-
Peptide Aggregation: Although less common at the cleavage stage, highly aggregated sequences may have reduced accessibility. If aggregation is suspected, consider alternative cleavage strategies discussed below.
-
Q4: How can I minimize the formation of the -18 Da dehydration byproduct?
Minimizing dehydration is key to obtaining high-purity isoserine peptides. The strategy revolves around moderating the harshness of the acidic conditions.
-
Lower Temperature: Perform the cleavage reaction at a reduced temperature. Instead of room temperature, conduct the cleavage at 4°C or in an ice bath. Lower temperatures decrease the rate of the elimination reaction more significantly than the cleavage reaction.
-
Shorter Cleavage Time: As determined by your optimization experiments, use the shortest cleavage time necessary for complete removal from the resin. Prolonged exposure to TFA increases the likelihood of side reactions.
-
Use a Milder Cleavage Cocktail: For particularly sensitive sequences, a standard 95% TFA cocktail may be too harsh. Consider using a diluted TFA cocktail as described in the protocols below.[5][6]
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and resolving common issues encountered during isoserine peptide cleavage.
Diagram: Troubleshooting Workflow for Isoserine Peptide Cleavage
Caption: Troubleshooting decision tree for isoserine peptide cleavage.
Data & Protocols
Table 1: Recommended Cleavage Cocktails for Isoserine Peptides
| Cocktail Name | Composition (v/v/v) | Target Application | Key Considerations |
| Standard "Reagent R" | 95% TFA / 2.5% Water / 2.5% TIS | For robust, non-sensitive isoserine peptides. | A good starting point for optimization. Monitor closely for dehydration.[7] |
| Mild Cleavage | 85% TFA / 5% Water / 5% TIS / 5% Phenol | Recommended for sensitive isoserine peptides. | The lower TFA concentration and presence of phenol help suppress dehydration.[5] |
| Scavenger-Rich | 90% TFA / 5% Thioanisole / 3% EDT / 2% Water | For peptides containing multiple sensitive residues (Trp, Cys, Met) in addition to isoserine. | EDT and thioanisole protect against oxidation and alkylation but can have strong odors.[6][8] |
TFA: Trifluoroacetic acid; TIS: Triisopropylsilane; EDT: 1,2-Ethanedithiol.
Experimental Protocol 1: Standard Cleavage of Isoserine Peptides
This protocol is suitable for peptides where dehydration is not anticipated to be a major issue.
-
Preparation: Weigh out the peptide-resin (e.g., 100 mg) and place it in a suitable reaction vessel.
-
Resin Washing: Swell the resin in Dichloromethane (DCM) for 20 minutes, then wash thoroughly with DCM (3x) and dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, prepare 2 mL of Reagent R (1.9 mL TFA, 50 µL Water, 50 µL TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Seal the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing 10-fold excess of ice-cold diethyl ether. A white precipitate should form.
-
Isolation: Centrifuge the mixture at 4000 rpm for 5 minutes. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time.
-
Drying: After the final wash, dry the crude peptide pellet under vacuum to remove residual ether.
-
Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) for analysis by RP-HPLC and LC-MS.
Experimental Protocol 2: Mild Cleavage for Sensitive Isoserine Peptides
This protocol is designed to minimize the acid-catalyzed dehydration of the isoserine side chain.
-
Preparation & Washing: Follow steps 1 and 2 from the Standard Protocol.
-
Cleavage Cocktail Preparation: In a fume hood, prepare 2 mL of the Mild Cleavage cocktail (1.7 mL TFA, 100 µL Water, 100 µL TIS, 100 µL Phenol).
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Seal the vessel and place it in an ice bath (4°C). Allow the reaction to proceed for 2 hours with occasional agitation. Note: Do not exceed 2-3 hours without prior optimization, as prolonged reaction times can still lead to side products.
-
Precipitation, Isolation, and Analysis: Follow steps 5 through 9 from the Standard Protocol. Compare the purity profile with any results from the standard protocol to confirm the reduction of the -18 Da byproduct.
Diagram: General Experimental Workflow
Caption: General workflow for isoserine peptide cleavage and isolation.
References
- Minimal Protection Str
- Chemical Cleavage of Polypeptides.
- Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. PubMed. [Link]
- Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH. [Link]
- Differentiation of the side-chain protection strategy in SPPS.
- Amino Acid Derivatives for Peptide Synthesis. Aapptec. [Link]
- Protecting Groups in Peptide Synthesis: A Detailed Guide. Acadechem. [Link]
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]
- New method of peptide cleavage based on Edman degrad
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
- Acid-Labile Handles and Funcfionalized Solid Supports. Science of Synthesis. [Link]
- Side reactions in solid-phase peptide synthesis and their applic
- Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Wiley Online Library. [Link]
- Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis. PMC - NIH. [Link]
- Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. MDPI. [Link]
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamid
- General TFA cleavage of the Trp-containing peptide synthesized on Wang resin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Tetrahydropyranyl: A Non‐aromatic, Mild‐Acid‐Labile Group for Hydroxyl Protection in Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing racemization during isoserine incorporation
A Guide to Preventing Racemization and Ensuring Stereochemical Integrity in Peptide Synthesis
Welcome to the Technical Support Center for Isoserine Incorporation. As Senior Application Scientists, we understand that the successful incorporation of non-canonical amino acids like isoserine is critical for advancing drug discovery and development. This guide is designed to provide you, our fellow researchers and collaborators, with in-depth technical guidance, troubleshooting strategies, and field-proven protocols to maintain the stereochemical integrity of isoserine during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is isoserine and why is its stereochemical purity important?
Isoserine (3-amino-2-hydroxypropanoic acid) is a β-amino acid, an isomer of serine. Its incorporation into peptide chains can induce unique conformational constraints and novel biological activities. Maintaining its stereochemical purity is paramount because the presence of the D-enantiomer in a peptide designed with L-isoserine (or vice-versa) can lead to diastereomeric impurities. These impurities can drastically alter the peptide's three-dimensional structure, receptor binding affinity, and overall biological function, potentially leading to reduced efficacy or off-target effects.
Q2: Why is isoserine potentially susceptible to racemization during peptide synthesis?
While literature specifically detailing the racemization of isoserine is not abundant, we can infer its susceptibility based on the principles of racemization for other amino acids, particularly serine.[1][2] Racemization at the chiral center (C2 in isoserine) typically occurs during the carboxyl group activation step of peptide coupling. The primary mechanism involves the abstraction of the proton at the chiral center by a base, leading to a planar intermediate.[3][4] For isoserine, the electron-withdrawing effect of the adjacent hydroxyl group can increase the acidity of this proton, making it more susceptible to abstraction.
Q3: What are the primary factors that influence racemization during isoserine incorporation?
Several factors during the coupling step can significantly impact the degree of racemization:
-
Coupling Reagents: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, can lead to high levels of racemization.[5]
-
Additives: Racemization-suppressing additives are essential when using carbodiimides.[5][6]
-
Base: The type and concentration of the base used can promote proton abstraction and, therefore, racemization.[3]
-
Temperature: Higher temperatures can accelerate the rate of racemization.
-
Pre-activation Time: Extended pre-activation of the isoserine derivative before coupling can increase the risk of racemization.
Troubleshooting Guide: Addressing Isoserine Racemization
This section provides a structured approach to diagnosing and resolving racemization issues encountered during the incorporation of isoserine.
Issue: Significant Diastereomeric Impurity Detected Post-Synthesis
If you have identified a significant level of the undesired isoserine diastereomer in your final peptide product, follow these troubleshooting steps.
Step 1: Verify Your Analytical Method
Before optimizing your synthesis, ensure your analytical method can accurately resolve and quantify the isoserine enantiomers.
-
Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[7][8]
-
Column Selection: Specialized chiral stationary phases (CSPs) are required. For N-protected amino acids like Fmoc-isoserine, macrocyclic antibiotic-based CSPs have shown effectiveness.[9] Crown-ether based CSPs are also excellent for separating underivatized amino acid enantiomers.[10]
-
Method Development: If you are developing a new method, start with a mobile phase system known to resolve similar amino acids and optimize from there.[7]
Protocol 1: General Method for Chiral HPLC Analysis of Isoserine Enantiomers
This protocol provides a starting point for developing a chiral HPLC method to assess isoserine racemization after peptide hydrolysis.
1. Peptide Hydrolysis: a. Place a small sample of your purified peptide in a hydrolysis tube. b. Add 6 M HCl. c. Seal the tube under vacuum and heat at 110°C for 24 hours. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator. e. Re-dissolve the amino acid residue in a suitable buffer for HPLC analysis.
2. HPLC Conditions: a. Column: ChiroSil® SCA(-) or Astec CHIROBIOTIC® T. b. Mobile Phase: A common starting point is a mixture of methanol and water with a small amount of acid (e.g., 5 mM perchloric acid).[10] An example mobile phase could be 84% MeOH / 16% H₂O with 5 mM HClO₄. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 210 nm or a suitable wavelength for your amino acids. e. Injection Volume: 10 µL. f. Analysis: Compare the retention times of the peaks in your sample to those of D- and L-isoserine standards to quantify the extent of racemization.
Step 2: Evaluate and Optimize Your Coupling Strategy
The coupling step is the most critical point for preventing racemization. Review your current protocol and consider the following optimizations.
-
Choice of Coupling Reagent and Additive: This is the most impactful decision.
-
If using a carbodiimide (e.g., DIC): It is mandatory to use a racemization-suppressing additive.[5][11]
-
Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly recommended, non-explosive, and effective alternative to HOBt and HOAt.[3][11]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Known for its superior performance in reducing racemization, though it has safety concerns.[6]
-
HOBt (1-Hydroxybenzotriazole): A classic additive, but generally less effective than Oxyma and HOAt.[3][6]
-
-
Uronium/Aminium Reagents (e.g., HBTU, HATU): These reagents are generally efficient and lead to low levels of racemization. HATU is particularly effective for challenging couplings.[11][12]
-
-
Base Selection: The choice of base can influence the rate of proton abstraction from the chiral center.
-
Temperature Control: Perform the coupling reaction at a reduced temperature (e.g., 0°C) to slow down the rate of racemization.
-
Pre-activation Time: Minimize the time the isoserine is in its activated state before the addition of the N-terminal amine of the growing peptide chain.
Decision Workflow for Minimizing Isoserine Racemization
Caption: Decision workflow for troubleshooting isoserine racemization.
Step 3: Consider Protecting Group Strategy
The choice of protecting groups for the N-terminus and the side-chain hydroxyl group of isoserine can influence its reactivity and susceptibility to side reactions, including racemization.
-
N-terminal Protection:
-
Fmoc (9-fluorenylmethyloxycarbonyl): The standard for solid-phase peptide synthesis (SPPS). Its removal under basic conditions (piperidine) is a step where care must be taken, although racemization is more prominent during coupling.
-
Boc (tert-Butoxycarbonyl): Used in an alternative orthogonal strategy. Its acidic removal is less likely to cause racemization at the deprotection step.[13]
-
-
Side-Chain Hydroxyl Protection:
-
tert-Butyl (tBu): A common protecting group for hydroxyls in the Fmoc strategy. It is stable to the basic conditions of Fmoc removal and is cleaved with strong acid (TFA) at the end of the synthesis.[13]
-
Benzyl (Bzl): Another option, though it requires harsher cleavage conditions (e.g., HF) or hydrogenolysis.[13]
-
For standard Fmoc-based SPPS, using Fmoc for the N-terminus and tBu for the hydroxyl side chain of isoserine is a robust starting point.
Experimental Protocols
Protocol 2: Low-Racemization Coupling of Fmoc-Isoserine(tBu)-OH in SPPS
This protocol outlines a recommended procedure for incorporating Fmoc-Isoserine(tBu)-OH into a growing peptide chain on a solid support with minimal racemization.
1. Resin Preparation and Deprotection: a. Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes. b. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes). c. Wash the resin thoroughly with DMF (5-7 times).
2. Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Fmoc-Isoserine(tBu)-OH (3 equivalents relative to resin loading), Oxyma (3 equivalents), and a weak base like NMM (4 equivalents) in a minimal amount of DMF. b. Cool the vessel to 0°C in an ice bath. c. Add DIC (3 equivalents) to the amino acid mixture and allow it to pre-activate for no more than 2 minutes. d. Immediately add the activation mixture to the washed, deprotected resin. e. Allow the coupling reaction to proceed for 2-4 hours at 0°C, then let it slowly warm to room temperature overnight.
3. Washing and Monitoring: a. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. b. Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction. If the test is positive, a recoupling may be necessary.
Comparative Data: Impact of Additives on Racemization
While specific data for isoserine is limited, the following table, adapted from studies on racemization-prone α-amino acids, illustrates the significant impact of additives when used with carbodiimides.
| Coupling Additive | Relative Racemization Suppression | Safety Profile |
| None (DIC alone) | Low | Not Applicable |
| HOBt | Good | Explosive Hazard |
| HOAt | Excellent | Explosive Hazard |
| Oxyma | Excellent | Non-explosive, Safer Alternative |
This table provides a qualitative comparison based on established literature for α-amino acids.[3][6][11]
Mechanism of Racemization Suppression by Additives
Caption: Role of Oxyma in preventing racemization.
By understanding the mechanisms of racemization and implementing these evidence-based strategies, you can significantly improve the stereochemical purity of peptides containing isoserine. For further assistance or to discuss specific challenges, please do not hesitate to contact our technical support team.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(23), 7233.
- Aapptec. (n.d.). Coupling Reagents.
- Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Al Musaimi, O. (2015). Racemization in peptide synthesis. Slideshare.
- Eksteen, R., & Armstrong, D. W. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.
- MDPI. (2021). Epimerisation in Peptide Synthesis. MDPI.
- ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids.
- Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
- Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 89-97.
- LCGC International. (2017). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- ResearchGate. (n.d.). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis.
- Carpino, L. A., El-Faham, A., & Albericio, F. (1994). Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents. Tetrahedron Letters, 35(15), 2279-2282.
- Nature Communications. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Analytical Chemistry. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry.
- Angewandte Chemie. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations.
- ResearchGate. (n.d.). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
- ResearchGate. (n.d.). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry.
Sources
- 1. Racemization in peptide synthesis | PPTX [slideshare.net]
- 2. creation.com [creation.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Resolving Diastereomeric Impurities in Isoserine Synthesis
Welcome to the technical support center for isoserine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereochemical control during the synthesis of isoserine and its derivatives. The formation of diastereomeric impurities is a common challenge that can significantly impact yield, purity, and biological activity. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding the formation and analysis of diastereomeric impurities in the context of isoserine synthesis.
Q1: What are diastereomeric impurities and why do they form during isoserine synthesis?
Isoserine (3-amino-2-hydroxypropanoic acid) is a chiral molecule containing two stereocenters at the C2 and C3 positions. Diastereomers are stereoisomers that are not mirror images of each other. In the synthesis of a specific isoserine stereoisomer, any reaction that creates or modifies one stereocenter while the other is already present can potentially generate a new diastereomer.
The formation of these impurities is governed by the thermodynamics and kinetics of the reaction. If the energy barrier to form both diastereomers is similar, or if the reaction conditions are not optimized for stereocontrol, a mixture will be produced. For example, in the synthesis of α-substituted isoserine derivatives, the alkylation of an enolate can occur from two different faces, leading to two distinct diastereomeric products.[1][2]
Q2: What are the most common synthetic steps that generate diastereomeric mixtures of isoserine derivatives?
Diastereomeric mixtures typically arise during reactions that form a new chiral center in a molecule that already contains one. Key examples in isoserine synthesis include:
-
Aldol-type Reactions: The reaction of a chiral aldehyde or enolate with a prochiral partner, such as a nitro-aldol reaction between glyoxylic acid and a nitroalkane, can produce erythro and threo diastereomers.[3]
-
Alkylation of Chiral Enolates: This is a very common strategy for creating α-substituted isoserine derivatives. The approach of an electrophile to the enolate face is influenced by the existing stereochemistry, but often results in mixtures. For instance, the alkylation of bicyclic N,O-acetal isoserine derivatives proceeds with varying levels of diastereoselectivity depending on the substrate and reaction conditions.[1][2]
-
Reduction of Ketones: The reduction of a ketone adjacent to an existing stereocenter can lead to two diastereomeric alcohols. The stereochemical outcome is dictated by the directing influence of the nearby chiral center and the steric bulk of the reducing agent.
Q3: What analytical techniques are most effective for determining the diastereomeric ratio (d.r.) of my isoserine sample?
Accurate determination of the diastereomeric ratio is critical for process optimization and final product characterization. The most common and effective techniques are:
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: In many cases, the protons in diastereomers are in slightly different chemical environments, leading to distinct, well-resolved signals in the ¹H NMR spectrum. The ratio of the integrals of these unique signals provides a direct and accurate measurement of the d.r.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying diastereomers. Two primary approaches are used:
-
Direct Separation on an Achiral Column: Since diastereomers have different physical properties, they can often be separated on standard stationary phases like silica gel (Normal Phase) or C18 (Reversed Phase).[4][5]
-
Indirect Separation via Derivatization: If the diastereomers are difficult to separate directly, they can be reacted with a chiral derivatizing agent to form new diastereomeric adducts that are more easily resolved on an achiral column.[6][7]
-
-
Gas Chromatography (GC): For volatile derivatives of isoserine, GC with a chiral stationary phase can also be used for analysis.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experimental work.
Scenario 1: Poor Diastereoselectivity in Synthesis
Q: My α-alkylation reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?
Achieving high diastereoselectivity in alkylations of isoserine derivatives often requires careful optimization of several factors to enhance the energy difference between the diastereomeric transition states.
Underlying Cause: Poor selectivity suggests that the existing chiral center is not effectively directing the approach of the electrophile. This can be due to excessive conformational flexibility, suboptimal reaction temperatures, or an inappropriate choice of base or solvent.
Solutions to Consider:
-
Introduce Conformational Rigidity: Convert the isoserine derivative into a more rigid cyclic system, such as a bicyclic N,O-acetal.[1][2] This locks the conformation and can create a more sterically biased environment, forcing the electrophile to approach from a specific face.
-
Optimize Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) is often the most effective first step. Lower temperatures increase the kinetic control of the reaction, amplifying small energy differences between the competing reaction pathways.
-
Screen Different Bases: The counter-ion of the base can significantly influence the aggregation state and geometry of the enolate. Lithium bases like lithium hexamethyldisilazide (LHMDS) often provide different selectivity compared to sodium or potassium bases.[2]
-
Use Additives: Lewis basic additives like hexamethylphosphoramide (HMPA) can break up enolate aggregates, potentially leading to a more defined reactive species and improved selectivity.[2] However, be mindful of the toxicity of HMPA and consider alternatives like DMPU.
Scenario 2: Difficulty in Chromatographic Separation
Q: I am struggling to separate the diastereomers of my protected isoserine derivative using standard silica gel column chromatography. What should I try next?
When diastereomers co-elute, it is because their interaction with the stationary phase is too similar. The goal is to amplify the small differences in their physical properties.
Solutions to Consider:
-
Systematic Solvent Screening (Normal Phase):
-
Vary Polarity: Methodically adjust the ratio of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Isopropanol, Dichloromethane).
-
Change Solvent Selectivity: Swap one of the mobile phase components for another of similar polarity but different chemical nature (e.g., replace Ethyl Acetate with MTBE or Dichloromethane). This can alter the specific hydrogen bonding or dipole-dipole interactions.
-
-
Switch to a Different Stationary Phase:
-
If silica gel fails, consider other polar stationary phases like alumina (basic or neutral) or diol-bonded silica.
-
Explore reversed-phase chromatography on a C18 column using a mobile phase like acetonitrile/water or methanol/water.
-
-
Leverage HPLC for Method Development: Use analytical HPLC to rapidly screen a wide range of mobile and stationary phases. A successful analytical separation can then be scaled up to preparative HPLC or adapted for flash chromatography.[4]
Q: How do I develop an effective HPLC method for separating isoserine diastereomers?
A systematic approach is key. The two main strategies are direct separation on a chiral column or indirect separation on an achiral column after derivatization.[8]
Strategy 1: Indirect Separation (Derivatization)
This is often the most practical approach as it uses standard, less expensive achiral columns.
-
Choose a Chiral Derivatizing Agent (CDA): Select a CDA that reacts cleanly with either the free amine or hydroxyl group of your isoserine derivative. The goal is to create new diastereomers with a larger spatial difference between the chiral centers.
-
Perform the Derivatization: React your diastereomeric mixture with a single enantiomer of the CDA.
-
Develop the HPLC Method: Screen for separation of the newly formed diastereomers on a standard column (e.g., silica or C18) using gradient elution to find the optimal mobile phase composition.
Strategy 2: Direct Separation (Chiral Stationary Phases - CSPs)
This method is faster as it requires no derivatization but involves screening more expensive chiral columns.
-
Select Columns: Choose a set of 3-4 CSPs based on different chiral selectors (e.g., polysaccharide-based, protein-based, macrocyclic antibiotic-based).[9]
-
Screen Mobile Phases: For each column, test a range of mobile phases, typically starting with hexane/isopropanol for normal phase or acetonitrile/water with additives for reversed-phase.
Scenario 3: Challenges with Crystallization-Based Resolution
Q: My attempt to resolve my isoserine derivative by forming diastereomeric salts is not yielding any crystals. What factors should I consider?
Diastereomeric salt crystallization relies on the differential solubility of the two diastereomeric salts.[10] Failure to crystallize often points to issues with solvent choice or the resolving agent itself.
Solutions to Consider:
-
Screen a Panel of Resolving Agents: The interaction between your compound and the resolving agent is highly specific. If one agent fails, another may work perfectly.
-
Systematic Solvent Screening: This is the most critical parameter. The ideal solvent is one in which one diastereomeric salt is sparingly soluble while the other is highly soluble.
-
Start with a solvent in which both salts are soluble and slowly add an anti-solvent to induce precipitation.
-
Try a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, and mixtures thereof).
-
-
Control the Cooling Rate: Allow the solution to cool slowly to room temperature, and then to 0-4 °C. Rapid cooling often leads to the precipitation of both diastereomers or an oil.
-
Ensure Stoichiometry: Use an exact 1:1 molar ratio of your compound to the resolving agent. In some cases, using a slight excess or deficit (0.5 equivalents) of the resolving agent can be beneficial.
Part 3: Data & Protocols
Table 1: HPLC Method Development Starting Points
| Separation Type | Analyte Group | Derivatizing Agent (CDA) | Column Type | Typical Mobile Phase | Reference |
| Indirect | Amine (-NH₂) | O,O'-Diacetyl-L-tartaric anhydride (DATAAN) | Reversed-Phase (C18) | Acetonitrile / Water + 0.1% Formic Acid | [7] |
| Indirect | Hydroxyl (-OH) | (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Normal Phase (Silica) | Hexane / Isopropanol | [6] |
| Indirect | Carboxylic Acid (-COOH) | (R)-1-(1-Naphthyl)ethylamine | Normal Phase (Silica) | Hexane / Ethanol | [10] |
| Direct | Underivatized | Chiralcel® OJ-RH (Cellulose-based CSP) | Reversed-Phase (Chiral) | Methanol / Aqueous Buffer | [4] |
| Direct | Underivatized | Ultron® ES-OVM (Protein-based CSP) | Reversed-Phase (Chiral) | Phosphate Buffer / Acetonitrile | [4] |
Experimental Protocol 1: Diastereoselective Alkylation of a Bicyclic Isoserine Derivative
This protocol is adapted from methodologies reported for achieving diastereoselective α-alkylation and serves as an illustrative example.[1][2]
-
Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve the bicyclic N,O-acetal isoserine derivative (1.0 eq) in anhydrous THF at -78 °C.
-
Deprotonation: Add lithium hexamethyldisilazide (LHMDS, 1.1 eq, 1.0 M solution in THF) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour.
-
Additive (Optional): Add HMPA (1.5 eq) and stir for an additional 15 minutes at -78 °C.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq) dropwise. Stir the reaction at -78 °C for 4-6 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.
Part 4: Visual Workflows
Diagram 1: General Workflow for Diastereomer Resolution
Caption: Workflow for analysis and resolution of diastereomers.
Diagram 2: Decision Tree for Separation Method Selection
Caption: Decision tree for choosing an appropriate separation technique.
References
- Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: National Institutes of Health (NIH) URL:[Link]
- Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: The Journal of Organic Chemistry (ACS Public
- Title: A review on the synthesis of (S)
- Title: Chiral resolution Source: Wikipedia URL:[Link]
- Title: Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent Source: PubMed URL:[Link]
- Title: Isoserine Source: Wikipedia URL:[Link]
- Title: Part 6: Resolution of Enantiomers Source: Chiralpedia URL:[Link]
- Title: Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids Source: National Institutes of Health (NIH) URL:[Link]
- Title: Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules Source: Waters Corpor
- Title: Diastereoselective synthesis of vicinal amino alcohols Source: RSC Publishing URL:[Link]
- Title: Chiral Resolution with and without Resolving Agents Source: Pharmaceutical Technology URL:[Link]
- Title: Determination of Enantiomeric Purity via Formation of Diastereomers Source: Enantiomer Separation: Fundamentals and Practical Methods URL:[Link]
- Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations Source: National Institutes of Health (NIH) URL:[Link]
- Title: Resolution of chiral drugs by liquid chromatography based upon diastereomer formation with chiral derivatization reagents Source: ResearchG
- Title: Comparative study on separation of diastereomers by HPLC Source: ResearchG
- Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC Intern
- Title: HPLC separation of enantiomers using chiral stationary phases Source: Česká a slovenská farmacie URL:[Link]
Sources
- 1. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Technical Support Center: 3-Amino-2-(hydroxymethyl)propanoic Acid
Welcome to the technical support guide for 3-Amino-2-(hydroxymethyl)propanoic acid (3-AHMPA). This document is designed for researchers, scientists, and drug development professionals to address common stability issues and ensure the integrity of your experiments. As a versatile amino acid derivative used in peptide synthesis and biochemical research, understanding its handling characteristics is critical for reproducible results.[1]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries regarding the handling and stability of 3-AHMPA.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for 3-AHMPA stem from its chemical structure, which contains a primary amine, a primary alcohol (hydroxymethyl group), and a carboxylic acid. This combination makes it susceptible to:
-
pH-Dependent Degradation: In highly acidic or alkaline solutions, the compound can undergo degradation. The zwitterionic nature of amino acids means their stability is often optimal within a specific pH range.
-
Solution Instability: Like many small molecules, 3-AHMPA is more prone to degradation when in solution compared to its solid, powdered form. This is particularly true for long-term storage of dilute working solutions.
-
Temperature Sensitivity: While stable at recommended storage temperatures, elevated temperatures can accelerate degradation, especially in solution, potentially leading to intramolecular reactions or decomposition.
-
Oxidation: Although not highly susceptible, prolonged exposure to atmospheric oxygen in solution could lead to minor oxidative side products.
Q2: How should I properly store the solid compound and its stock solutions?
A2: Proper storage is crucial for maintaining the compound's integrity. Our recommendations are summarized in the table below. The key principle is to minimize exposure to moisture, light, and temperature fluctuations.
Q3: My biological assay results are inconsistent when using 3-AHMPA. Could compound degradation be the cause?
A3: Yes, inconsistent bioactivity is a classic indicator of compound instability. If the compound degrades, the effective concentration in your assay will be lower than expected, leading to variable results. Degradation is often accelerated by repeated freeze-thaw cycles of stock solutions or by using stock solutions that have been stored for an extended period, even at low temperatures.[2] We strongly recommend preparing fresh working solutions from a properly stored, concentrated stock and using aliquots to avoid contaminating or degrading the main supply.
Q4: Is there a difference between the various CAS numbers I see for this compound?
A4: Yes, the different CAS numbers typically refer to different stereoisomers of the molecule. For example, (S)-3-Amino-2-(hydroxymethyl)propanoic acid (CAS 930784-11-5) and (R)-3-Amino-2-(hydroxymethyl)propanoic acid (CAS 1217700-75-8) are enantiomers.[3] These stereoisomers can have different biological activities and may interact differently with chiral molecules like enzymes or receptors. Ensure you are using the correct isomer for your specific application, as specified in your protocol or literature.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a structured approach to diagnosing and solving problems that may arise during your experiments.
Issue: Gradual or Sudden Loss of Efficacy in Cell-Based or Enzymatic Assays
-
Potential Cause: Degradation of the compound in the stock solution or working solution. The active concentration is lower than calculated.
-
Troubleshooting Steps & Solutions:
-
Assess Stock Solution: Was the stock solution recently prepared? Has it undergone more than 3-4 freeze-thaw cycles? Was it stored at the correct temperature?
-
Prepare Fresh: Discard the suspect working solution and prepare a new one directly from a fresh or properly stored stock aliquot. If the problem persists, prepare a new concentrated stock solution from the solid powder.
-
Validate with a Control: Run the assay with a freshly prepared solution alongside a previously used one to confirm if degradation is the source of the discrepancy.
-
Analytical Confirmation (Optional but Recommended): If resources permit, analyze the purity of the aged stock solution using High-Performance Liquid Chromatography (HPLC) to visually identify degradation peaks compared to a fresh standard.
-
Issue: Appearance of Unexpected Side Products in a Synthesis Reaction
-
Potential Cause: The reaction conditions (e.g., high temperature, extreme pH, or certain reagents) are promoting intramolecular side reactions. The proximity of the amine, hydroxyl, and carboxyl groups makes the molecule susceptible to cyclization.
-
Troubleshooting Steps & Solutions:
-
Analyze Reaction Conditions:
-
pH: Extreme pH can catalyze degradation. Buffer the reaction medium if possible. In acidic media, direct hydrolysis can occur, while alkaline conditions may promote cyclization.[4]
-
Temperature: Avoid excessive heating. Run the reaction at the lowest effective temperature.
-
Reagents: Strong dehydrating agents or activating agents for the carboxyl group could inadvertently trigger the formation of a lactone (cyclic ester) with the hydroxyl group or a lactam (cyclic amide) with the amino group.
-
-
Protect Functional Groups: If cyclization is a persistent issue, consider using protecting groups for the amine (e.g., Boc) or hydroxyl group during the critical reaction step.
-
Part 3: Protocols and Best Practices
Adhering to standardized protocols for handling and preparation is the best way to ensure experimental consistency and preserve the integrity of 3-AHMPA.
Protocol 1: Recommended Storage Conditions
| Form | Solvent | Temperature | Duration | Notes |
| Solid Powder | N/A | 2-8°C[1][5] | > 1 Year | Keep container tightly sealed in a dry, well-ventilated place.[6] |
| Concentrated Stock | DMSO | -20°C | Up to 1 month[7] | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Concentrated Stock | DMSO | -80°C | Up to 6 months[7] | Preferred method for long-term storage of solutions. |
| Aqueous Solution | H₂O or Buffer | 2-8°C | < 24 hours | Prepare fresh daily. Prone to faster degradation. Filter-sterilize for cell culture.[7] |
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Pre-analysis: Before opening, allow the vial of solid 3-AHMPA (MW: 119.12 g/mol ) to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.[1]
-
Weighing: In a well-ventilated area or chemical hood, accurately weigh out a desired amount of the powder (e.g., 1.19 mg).
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration. (For 1.19 mg to make a 10 mM solution, add 100 µL of DMSO).
-
Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used if necessary, but avoid overheating.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microcentrifuge tubes (e.g., 10 µL aliquots).
-
Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Immediately store them at -80°C.
Protocol 3: Workflow for Investigating Stability Issues
This workflow provides a logical path for diagnosing experimental problems potentially caused by compound instability.
Caption: Troubleshooting workflow for stability issues.
Part 4: Technical Deep Dive - Potential Degradation Pathways
While specific degradation studies for 3-AHMPA are not extensively published, we can infer likely pathways based on its structure and general principles of amino acid chemistry. These pathways are most relevant under forcing conditions such as high heat or non-neutral pH.
-
Intramolecular Cyclization (Lactonization): The proximity of the carboxylic acid and the primary alcohol can lead to an intramolecular esterification reaction, especially under acidic conditions with heat, forming a five-membered lactone ring and eliminating a molecule of water.
-
Decarboxylation: Like many amino acids, 3-AHMPA can undergo decarboxylation (loss of CO₂) under heat, which would yield 2-(aminomethyl)ethanol. This is a common degradation pathway for amino acids under hydrothermal conditions.[8]
-
Deamination: The loss of the amino group (as ammonia) is another potential degradation route, which could lead to the formation of 2-(hydroxymethyl)-3-hydroxypropanoic acid. This pathway is often observed in amino acid degradation.[8]
Caption: Potential degradation pathways for 3-AHMPA.
References
- MSDS of (S)-3-Amino-2-(hydroxymethyl)propanoic-acid. (2019). [Source Not Available].
- Makino, F., & Iwama, R. (2022). Serine hydroxymethyltransferase as a potential target of antibacterial agents acting synergistically with one-carbon metabolism-related inhibitors. Scientific Reports, 12(1), 10631.
- Szabo, L. P., et al. (2018). A flap motif in human serine hydroxymethyltransferase is important for structural stabilization, ligand binding, and control of product release. Journal of Biological Chemistry, 293(19), 7385-7395.
- Witschel, M., et al. (2017). Antimalarial Inhibitors Targeting Serine Hydroxymethyltransferase (SHMT) with in Vivo Efficacy and Analysis of their Binding Mode Based on X-ray Cocrystal Structures. Journal of Medicinal Chemistry, 60(13), 5531-5546.
- (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)) - Amerigo Scientific. (n.d.). Amerigo Scientific.
- (R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 - PubChem. (n.d.). PubChem.
- Ma'ruf, A., et al. (2022). Characterization of thermostable serine hydroxymethyltransferase for β-hydroxy amino acids synthesis. Biotechnology Reports, 36, e00771.
- Enzymes potentially involved in 3-hydroxypropionic acid degradation in P. denitrificans. (n.d.). [Source Not Available].
- Propanoic acid, 3-amino-2-methyl- - NIST WebBook. (n.d.). NIST.
- 2-Aminoethyl 4-methylbenzenesulfonate 4-methylbenzenesulfonate - Pharmaffiliates. (n.d.). Pharmaffiliates.
- Kruse, A., & Gawlik, A. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem, 11(1), 119-133.
- Patel, K., & Borchardt, R. T. (1990). Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. Pharmaceutical Research, 7(7), 703-711.
- Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3121.
- Adamberg, K., et al. (2014). Degradation of Fructans and Production of Propionic Acid by Bacteroides thetaiotaomicron are Enhanced by the Shortage of Amino Acids. Frontiers in Microbiology, 5, 664.
- Pathways of Amino Acid Degradation - Biology LibreTexts. (2021). Biology LibreTexts.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (R)-3-Amino-2-(hydroxymethyl)propanoic acid | C4H9NO3 | CID 46936524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. (S)-3-Amino-2-(hydroxymethyl)propionic acid (≥96% (TLC)) - Amerigo Scientific [amerigoscientific.com]
- 6. capotchem.cn [capotchem.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isoserine Solubility in Organic Solvents
Welcome to the technical support center for handling isoserine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isoserine solubility in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction: Understanding Isoserine's Solubility Profile
Isoserine, a structural isomer of serine, is a polar molecule characterized by its hydroxyl, amino, and carboxylic acid functional groups.[1] This structure dictates its solubility, making it readily soluble in aqueous solutions but presenting challenges in non-polar organic solvents.[1] While quantitative solubility data in common organic solvents is not extensively published, its behavior can be inferred from its structural properties and the known characteristics of similar amino acids like serine.[2][3] This guide will equip you with the foundational knowledge and practical strategies to effectively work with isoserine in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of isoserine in common organic solvents like DMSO, DMF, ethanol, and methanol?
Direct quantitative solubility data for isoserine in pure organic solvents is limited in publicly available literature. However, based on its polar nature and the behavior of its isomer, L-serine, we can establish general expectations:
-
Water: Isoserine is known to be soluble in water.[1] Some suppliers indicate a solubility of up to 100 mg/mL for L-isoserine in water, which may require ultrasonication to achieve.[4]
-
Polar Aprotic Solvents (DMSO, DMF): Isoserine is expected to have moderate to good solubility in highly polar aprotic solvents like DMSO and DMF. These solvents are effective at solvating polar molecules. However, achieving high concentrations may still require heating or sonication.
-
Protic Solvents (Methanol, Ethanol): The solubility of amino acids generally decreases in alcohols compared to water. Therefore, isoserine is expected to have lower solubility in ethanol and methanol than in water. As the alkyl chain of the alcohol increases (e.g., from methanol to ethanol to propanol), the polarity decreases, and the solubility of isoserine is expected to decrease accordingly.
Q2: I'm observing precipitation when diluting my isoserine DMSO stock solution into an aqueous buffer for my cell-based assay. What is happening and how can I prevent it?
This phenomenon is commonly referred to as "solvent shock" or "antisolvent precipitation."[5][6] It occurs when a concentrated solution of a compound in a good organic solvent (like DMSO) is rapidly diluted into a poor solvent (like an aqueous buffer), causing the compound to crash out of solution.
To prevent this, consider the following strategies:
-
Reduce the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Slow, Dropwise Addition with Mixing: Add the DMSO stock solution to the aqueous buffer slowly, drop-by-drop, while vigorously vortexing or stirring the buffer.[6] This ensures rapid dispersion and prevents localized high concentrations of isoserine and DMSO.
-
Warm the Aqueous Buffer: Pre-warming your buffer (e.g., to 37°C for cell culture media) can sometimes improve solubility upon dilution.[5]
-
Use an Intermediate Dilution Step: Consider a serial dilution approach. For example, first, dilute the DMSO stock into a small volume of a solvent in which isoserine has intermediate solubility (if compatible with your experiment) before the final dilution into the aqueous buffer.
Q3: Can I heat the solvent to dissolve isoserine?
Yes, gentle heating can be an effective method to increase the solubility of isoserine in many solvents. However, it is crucial to consider the thermal stability of isoserine. The melting point of DL-isoserine is cited as 235°C (with decomposition). While gentle warming (e.g., in a 37-50°C water bath) is generally safe for short periods, prolonged exposure to high temperatures should be avoided to prevent degradation. Always start with gentle heating and observe for dissolution.
Q4: How does pH affect the solubility of isoserine?
The solubility of amino acids is highly dependent on pH.[7][8] Isoserine possesses both an acidic carboxylic acid group and a basic amino group, meaning it can exist as a zwitterion, a cation, or an anion depending on the pH of the solution.
-
Isoelectric Point (pI): At its isoelectric point, the net charge of the isoserine molecule is zero, and its solubility is at a minimum.
-
Acidic Conditions (Low pH): In acidic solutions, the amino group is protonated (-NH3+), and the molecule carries a net positive charge. This charged form is generally more soluble in aqueous solutions.[9]
-
Basic Conditions (High pH): In basic solutions, the carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge. This charged form is also typically more soluble in aqueous solutions.[9]
Therefore, adjusting the pH of your aqueous or aqueous-organic mixture away from the isoelectric point can significantly enhance the solubility of isoserine.
Troubleshooting Guide: Common Solubility Problems and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Isoserine powder does not dissolve in the chosen organic solvent. | 1. Low Intrinsic Solubility: The concentration you are trying to achieve exceeds the solubility limit of isoserine in that specific solvent. 2. Kinetics of Dissolution: The rate of dissolution is very slow at room temperature. | 1. Try a More Polar Solvent: If possible, switch to a more polar solvent (e.g., from ethanol to methanol, or from an alcohol to DMSO). 2. Use a Co-solvent System: Introduce a small percentage of a better solvent (e.g., water or DMSO) to the primary solvent to increase its solvating power.[10] 3. Apply Gentle Heat: Warm the solution in a water bath (e.g., 37-50°C) while stirring. 4. Use Sonication: Place the vial in an ultrasonic bath to aid dissolution.[4] |
| A clear solution of isoserine becomes cloudy or forms a precipitate over time. | 1. Temperature Fluctuation: The solution was prepared at an elevated temperature and is now precipitating at room temperature or upon refrigeration. 2. Solvent Evaporation: The solvent is evaporating, leading to an increase in the concentration of isoserine beyond its solubility limit. 3. Instability of Isoserine: The compound may be degrading in the solvent, leading to the formation of less soluble byproducts. | 1. Store at the Temperature of Preparation: If the solution was prepared with heating, it may need to be stored at that temperature or gently warmed before each use. 2. Ensure Proper Sealing: Use tightly sealed vials to minimize solvent evaporation. Parafilm can be used for extra security. 3. Prepare Fresh Solutions: If stability is a concern, it is best to prepare solutions fresh before each experiment. Store stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[4] |
| Inconsistent results between experiments using the same stock solution. | 1. Precipitation and Resuspension: The compound may have precipitated out of the stock solution during storage and was not fully redissolved before use. 2. Hygroscopic Nature of Solvent: Solvents like DMSO are hygroscopic and can absorb atmospheric moisture, which can decrease the solubility of the compound.[11] | 1. Visually Inspect and Re-dissolve: Always visually inspect your stock solution for any precipitate before use. If present, gently warm and sonicate to ensure it is fully redissolved. 2. Use Anhydrous Solvents: Use fresh, anhydrous grade solvents, especially for preparing high-concentration stock solutions in DMSO.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Isoserine Stock Solution in DMSO
This protocol provides a general guideline. The achievable concentration may vary.
Materials:
-
Isoserine (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the required mass of isoserine:
-
Molecular Weight of Isoserine: 105.09 g/mol
-
For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 105.09 g/mol = 0.00105 g = 1.05 mg
-
-
-
Weigh Isoserine: Accurately weigh 1.05 mg of isoserine and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex thoroughly for 1-2 minutes.
-
Troubleshooting Dissolution: If the isoserine does not fully dissolve:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.
-
Alternatively, place the vial in a sonicator bath for 5-10 minutes.
-
-
Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Visualizations and Data
Diagram 1: Factors Influencing Isoserine Solubility
This diagram illustrates the key factors that can be manipulated to improve the solubility of isoserine.
Caption: Key factors affecting the solubility of isoserine.
Diagram 2: Troubleshooting Workflow for Isoserine Precipitation
This workflow provides a step-by-step guide for addressing precipitation issues.
Caption: Workflow for troubleshooting isoserine precipitation.
Table 1: Qualitative Solubility of Isoserine and Influencing Factors
| Solvent | Relative Polarity | Expected Isoserine Solubility | Key Considerations |
| Water | High | High | pH-dependent; sonication may be needed for high concentrations.[4][8] |
| DMSO | High | Good to Moderate | Hygroscopic; use anhydrous grade. Good for high-concentration stocks.[11] |
| DMF | High | Good to Moderate | Aprotic polar solvent, similar to DMSO. |
| Methanol | Medium-High | Moderate to Low | Solubility is lower than in water. |
| Ethanol | Medium | Low | Less polar than methanol, resulting in lower solubility. |
| Acetonitrile | Medium | Low | Often used in synthesis of derivatives, suggesting some solubility.[12] |
References
- Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. PubMed.
- Solubility of L-serine, L-threonine and L-isoleucine in aqueous aliphatic alcohol solutions. ResearchGate.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- Serine. Wikipedia.
- A process for the preparation of isoserine derivatives. Google Patents.
- Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Institutes of Health.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- dl-Serine. Organic Syntheses.
- How to dissolve free amino acids?. ResearchGate.
- Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics. Royal Society of Chemistry.
- Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI.
- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate.
- L-Isoserine. CAS Common Chemistry.
- Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI.
- DMF Work-up and Solubility Issues. Reddit.
- Samples in DMSO: What an end user needs to know. Ziath.
- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- REDUCTION OF α-AMINO ACIDS: L-VALINOL. Organic Syntheses.
- The effect of pH on the aqueous solubility (recovery) of different... ResearchGate.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. National Institutes of Health.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. KNAUER.
- Dissolution Thermodynamics and Preferential Solvation of Phenothiazine in Some Aqueous Cosolvent Systems. MDPI.
- Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. National Institutes of Health.
- Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. National Institutes of Health.
- (PDF) Solubility of Flavonoids in Organic Solvents. ResearchGate.
- Dissolution Thermodynamics of the Solubility of Sulfamethazine in (Acetonitrile + 1-Propanol) Mixtures. MDPI.
- Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. PubMed.
Sources
- 1. CAS 565-71-9: Isoserine | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ziath.com [ziath.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting Low Recovery of Isoserine-Containing Peptides
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of isoserine-containing peptides after synthesis and purification. As a unique β-amino acid, isoserine introduces specific challenges during solid-phase peptide synthesis (SPPS), cleavage, and purification. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you diagnose and resolve these issues effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial observations and questions when dealing with low isoserine peptide recovery.
Q1: My final peptide yield is significantly lower than expected after HPLC purification. What are the most common causes related to isoserine incorporation?
Low recovery of isoserine-containing peptides is often traced back to three main stages: solid-phase synthesis, cleavage from the resin, or the final purification. The unique β-hydroxyl group of isoserine, even when protected, can lead to side reactions that are less common with α-amino acids.
The primary culprits are typically:
-
Incomplete Deprotection or Coupling: Steric hindrance from the protecting group on the β-hydroxyl group can impede the efficiency of subsequent coupling steps.
-
Side Reactions During Synthesis: Dehydration of the isoserine residue can occur, leading to the formation of a dehydroalanine (Dha) residue.
-
Side Reactions During Cleavage: The acidic conditions of cleavage can promote side reactions, including re-attachment of protecting groups to the peptide or modification of sensitive residues.
-
Poor Solubility: The final peptide may have poor solubility in the purification buffers, leading to precipitation and loss.
-
Suboptimal Purification Conditions: The choice of HPLC column, mobile phase, and gradient can significantly impact the recovery and purity of the peptide.
Q2: I see multiple peaks on my analytical HPLC chromatogram for my crude peptide. How can I identify which peak is my target isoserine peptide?
The presence of multiple peaks in the crude product is a strong indicator of side reactions or incomplete synthesis. To identify your target peptide, a systematic approach is required:
-
Mass Spectrometry (MS) Analysis: This is the most critical step. Analyze the major peaks by LC-MS to determine their molecular weights.
-
Expected Mass: Your target peptide.
-
Mass - 18 Da: This often corresponds to a dehydrated product (loss of H₂O), indicating the formation of dehydroalanine.
-
Mass + 56 Da: This could indicate the re-addition of a t-butyl group from the cleavage of a protecting group like Pbf on an Arginine residue. .
-
-
Control Synthesis: If possible, synthesize a short, control peptide containing the same isoserine residue and analyze it under the same conditions. This can help you understand the retention behavior of the isoserine-containing peptide.
Here is a logical workflow for diagnosing issues with your crude peptide:
Caption: Troubleshooting workflow for crude isoserine peptide analysis.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems identified during the initial diagnosis.
Issue 1: Mass spectrometry indicates significant dehydration (-18 Da) of the isoserine residue.
Dehydration of serine and isoserine residues to form dehydroalanine (Dha) is a known side reaction during peptide synthesis, particularly during the acidic conditions of cleavage.
Causality: The β-hydroxyl group of isoserine can be eliminated, especially if it is not properly protected or if the cleavage conditions are too harsh. This elimination is often irreversible and leads to a significant loss of the target peptide.
Troubleshooting Steps:
-
Review Your Protecting Group Strategy:
-
Recommended: Use a tert-butyl (tBu) protecting group for the isoserine hydroxyl function. It is generally stable to the piperidine conditions used for Fmoc removal but is cleanly removed by trifluoroacetic acid (TFA) during cleavage.
-
Avoid: Unprotected isoserine should be avoided as the free hydroxyl group is highly susceptible to side reactions.
-
-
Optimize the Cleavage Cocktail and Conditions:
-
Problem: Prolonged exposure to high concentrations of TFA can promote dehydration.
-
Solution: Reduce the cleavage time to the minimum required for complete deprotection and cleavage from the resin (typically 1.5 to 2 hours). Perform a time-course study on a small scale to determine the optimal cleavage time for your specific peptide.
-
Protocol: See Protocol 1: Small-Scale Trial Cleavage below.
-
-
Incorporate Scavengers:
-
Problem: Cationic species generated during cleavage can attack the peptide.
-
Solution: Always include scavengers in your cleavage cocktail to quench these reactive species. A standard, effective cocktail is Reagent B (TFA/phenol/water/triisopropylsilane, 88:5:5:2, v/v/v/v).
-
Table 1: Common Cleavage Cocktails and Their Applications
| Reagent Name | Composition (v/v/v/v) | Primary Use | Cautions |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | General purpose, good for peptides with Arg(Pbf), Trp(Boc). | Strong acid, handle with care. |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing Cys(Trt), Met. | Strong odor due to thiols. |
| 95% TFA | TFA/H₂O/TIS (95:2.5:2.5) | Standard for many peptides without sensitive residues. | Can be harsh and may increase dehydration. |
Issue 2: The peptide has poor solubility in aqueous buffers, leading to loss during purification.
Isoserine can alter the secondary structure and hydrogen bonding network of a peptide, sometimes leading to aggregation and poor solubility, especially for hydrophobic sequences.
Causality: The arrangement of the backbone amide and carboxyl groups is different in β-amino acids compared to α-amino acids, which can disrupt typical secondary structures like α-helices and β-sheets, potentially exposing more hydrophobic surfaces.
Troubleshooting Steps:
-
Test Solubility Early: Before attempting large-scale purification, test the solubility of a small amount of the crude peptide in your intended HPLC mobile phases.
-
Modify Mobile Phases:
-
Add Organic Modifiers: If solubility in water or low concentrations of acetonitrile (ACN) is poor, try dissolving the peptide in a small amount of an organic solvent like DMSO, DMF, or acetic acid before diluting it with the aqueous mobile phase. Note: Ensure the injection solvent is compatible with your HPLC system and column.
-
Adjust pH: The net charge of your peptide influences its solubility. If the peptide is basic (net positive charge at neutral pH), using a low pH mobile phase (e.g., with 0.1% TFA) is often effective. If the peptide is acidic, a neutral or slightly basic mobile phase might improve solubility, but this requires a silica column stable at higher pH.
-
-
Chaotropic Agents: For peptides that are highly prone to aggregation, the addition of a chaotropic agent like guanidine hydrochloride (GuHCl) to the sample solvent can help to break up aggregates before injection. A concentration of 1-2 M GuHCl can be effective. This is generally a last resort as it can complicate the purification process.
Issue 3: The peptide peak on the HPLC is broad or shows tailing, leading to poor resolution and low recovery of pure fractions.
Poor peak shape is often a sign of on-column issues, which can be exacerbated by the properties of the isoserine-containing peptide.
Causality:
-
Secondary Interactions: The isoserine residue may interact with the silica backbone of the C18 column, leading to peak tailing.
-
Slow Unfolding/Conformational Isomers: The peptide may exist in multiple conformations that are slowly interconverting on the timescale of the chromatographic separation.
-
Column Overload: Injecting too much crude peptide can saturate the column, leading to broad peaks.
Troubleshooting Steps:
-
Optimize HPLC Method:
-
Increase Column Temperature: Raising the column temperature (e.g., to 40-50 °C) can improve peak shape by reducing viscosity, increasing mass transfer rates, and disrupting secondary interactions.
-
Adjust TFA Concentration: While 0.1% TFA is standard, sometimes a lower concentration (e.g., 0.05%) can improve peak shape for certain peptides.
-
Change Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of ACN/methanol.
-
Use a Different Column: Consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or one specifically designed for peptide separations with a wider pH range.
-
-
Reduce Sample Load: Perform a loading study by injecting progressively smaller amounts of your crude peptide to see if the peak shape improves. This will help you determine the optimal loading capacity of your column for this specific peptide.
Part 3: Key Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage for Time-Course Analysis
This protocol allows you to determine the optimal cleavage time for your isoserine-containing peptide to minimize side reactions like dehydration.
Materials:
-
Peptide-resin (approx. 20 mg)
-
Cleavage cocktail (e.g., Reagent B)
-
Cold diethyl ether
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen or argon gas stream
-
Analytical HPLC system
-
Mass spectrometer
Procedure:
-
Weigh approximately 5 mg of your dried peptide-resin into four separate microcentrifuge tubes.
-
Add 200 µL of the cleavage cocktail to each tube.
-
Start a timer. Vortex the tubes occasionally at room temperature.
-
At specific time points (e.g., 30 min, 60 min, 90 min, 120 min), stop the reaction for one tube by precipitating the peptide.
-
To precipitate, add 1 mL of cold diethyl ether to the tube, vortex, and centrifuge at high speed for 2 minutes.
-
Carefully decant the ether. Repeat the ether wash twice.
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen.
-
Re-dissolve the dried peptide in a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
-
Analyze each time point by LC-MS.
-
Analysis: Compare the chromatograms and mass spectra. Look for the time point that gives the highest ratio of the target peptide to side products (e.g., the dehydrated product). This is your optimal cleavage time.
Part 4: References
-
CEM Corporation Application Note: Cleavage of Peptides from Solid Support. (Details on cleavage cocktails and procedures). URL: [Link]
-
"Fmoc Solid Phase Peptide Synthesis: A Practical Approach" by W. C. Chan and P. D. White. (A comprehensive textbook on SPPS, covering protecting groups and cleavage strategies). URL: [Link]
Technical Support Center: Managing O-Sulfonation of Isoserine
Welcome to the technical support center for managing the O-sulfonation side reaction with isoserine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to equip you with the expertise to anticipate, identify, and mitigate this common side reaction, ensuring the integrity and success of your synthetic projects.
Troubleshooting Guide: O-Sulfonation of Isoserine
This guide addresses specific issues you may encounter during your experiments, providing step-by-step solutions and the scientific rationale behind them.
Problem 1: Unexpected Mass Increase of +80 Da in a Peptide Containing Isoserine
Symptoms:
-
Mass spectrometry (MS) analysis of your synthesized peptide shows a major peak at the expected mass +80 Da.
-
HPLC analysis reveals a new, more polar peak eluting earlier than the target peptide.
Cause: An unexpected mass increase of 80 Da is a strong indicator of a sulfonation event (addition of an SO₃ group). The hydroxyl group of the isoserine residue is a likely site for this modification, forming a sulfate ester. This can occur during the cleavage and deprotection steps of solid-phase peptide synthesis (SPPS), particularly when using strong acids in the presence of certain protecting groups.[1]
Step-by-Step Troubleshooting:
-
Confirm the Sulfonation Site:
-
Tandem MS (MS/MS): Fragment the +80 Da peak. Look for the characteristic neutral loss of SO₃ (80 Da) from the precursor ion. The fragmentation pattern of the peptide backbone will help pinpoint the modification to the isoserine residue.
-
Enzymatic Digestion: If the peptide is long, digest it with a specific protease (e.g., Trypsin, Chymotrypsin) and analyze the resulting fragments by LC-MS/MS to isolate and identify the sulfonated fragment.
-
-
Investigate the Source of Sulfur:
-
Protecting Groups: A common source of sulfur is the cleavage of sulfur-containing protecting groups from other amino acids in the sequence, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) used for Arginine.[1][2] During acidic cleavage, these groups can release reactive sulfonyl species that can be scavenged by the hydroxyl group of isoserine.
-
Reagents: While less common in standard peptide synthesis, the presence of any sulfating agents (e.g., sulfur trioxide complexes, chlorosulfonic acid) in your workflow should be carefully reviewed.[3][4][5]
-
-
Optimize Cleavage and Deprotection Conditions:
-
Scavenger Optimization: The most critical step is to efficiently trap the reactive sulfonyl species.
-
Standard Scavengers: Ensure your cleavage cocktail contains a sufficient concentration of scavengers. A common mixture is trifluoroacetic acid (TFA) with triisopropylsilane (TIS) and water.
-
Thiol Scavengers: For mitigating sulfonation, adding a thiol-based scavenger like 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) is highly recommended. These scavengers are more effective at quenching electrophilic sulfur species.
-
-
Temperature and Time: Perform the cleavage at room temperature or lower (e.g., on ice) to reduce the rate of the side reaction. Minimize the cleavage time to what is necessary for complete deprotection.
-
Workflow for Identifying and Mitigating O-Sulfonation
Caption: Troubleshooting workflow for O-sulfonation.
Problem 2: Low Yield of Isoserine-Containing Peptide and Multiple Unidentified Peaks in HPLC
Symptoms:
-
The yield of the desired peptide is significantly lower than expected.
-
The HPLC chromatogram is complex, with several peaks that are difficult to characterize.
-
The +80 Da peak may be present, along with other degradation products.
Cause: This scenario suggests that O-sulfonation is occurring, and the resulting sulfate ester may be unstable under the workup or purification conditions, leading to further degradation. Sulfate esters can be labile, and their degradation can lead to a mixture of byproducts.
Step-by-Step Troubleshooting:
-
Analyze the Byproducts:
-
Attempt to obtain mass data for the major impurity peaks. Look for patterns that might suggest dehydration or other rearrangements following a sulfonation event.
-
-
Implement a Milder Cleavage Strategy:
-
If using a standard high-TFA cleavage cocktail, consider a milder, multi-stage cleavage protocol. This can involve an initial deprotection with a lower concentration of TFA to remove more labile protecting groups, followed by a final cleavage.
-
-
Orthogonal Protecting Group Strategy:
-
If O-sulfonation is persistent and problematic, the most robust solution is to protect the hydroxyl group of isoserine.
-
Recommended Protecting Groups:
-
The choice of protecting group must be orthogonal to the rest of your synthesis strategy. For example, if you are using Boc-chemistry, a benzyl (Bzl) ether could be employed.[6]
-
Decision Tree for Isoserine Protection Strategy
Caption: Selecting a protection strategy for isoserine.
Frequently Asked Questions (FAQs)
Q1: What is O-sulfonation and why is isoserine susceptible?
A1: O-sulfonation is the addition of a sulfo group (–SO₃H) to a hydroxyl group, forming a sulfate ester. Isoserine, being a structural isomer of serine, possesses a primary hydroxyl group which is a nucleophile.[7][8] During the acidic conditions of peptide cleavage, especially in the presence of sulfur-containing protecting groups like Pmc or Mtr for arginine, reactive electrophilic sulfonyl species can be generated. The hydroxyl group of isoserine can act as a scavenger for these species, leading to the unwanted O-sulfonation side reaction.[1]
Q2: How can I definitively identify O-sulfonation in my sample?
A2: The primary method for identification is mass spectrometry. A mass increase of 79.957 Da (corresponding to SO₃) is the hallmark of sulfonation.[9] Tandem mass spectrometry (MS/MS) is crucial for confirming the site of modification. The sulfate ester bond is relatively labile in the gas phase, and you will often observe a characteristic neutral loss of 80 Da.[10][11][12]
Q3: Are there analytical techniques other than mass spectrometry to detect O-sulfonation?
A3: While MS is the most direct method, other techniques can provide supporting evidence:
-
High-Performance Liquid Chromatography (HPLC): Sulfonated peptides are significantly more polar than their unmodified counterparts. You will observe a noticeable retention time shift to earlier elution times on reverse-phase HPLC.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For larger scale syntheses where isolation of the byproduct is feasible, ¹H and ¹³C NMR can show a downfield shift of the signals corresponding to the protons and carbon adjacent to the newly formed sulfate ester.
Q4: Can a sulfonated peptide be "rescued" or deprotected?
A4: The removal of a sulfate ester (desulfation) can be challenging without degrading the peptide. While some methods exist for the deprotection of sulfate esters in small molecule synthesis, they often involve harsh conditions that are not compatible with complex peptides.[14][15] These methods can include strong nucleophiles or reducing agents.[16][17] Therefore, prevention is a much more effective strategy than attempting to reverse the modification.
Q5: What are the best practices to prevent O-sulfonation from the outset?
A5: Proactive prevention is key:
-
Protecting Group Selection: If your sequence contains arginine and isoserine (or serine/threonine), consider using an arginine derivative with a non-sulfonyl protecting group if compatible with your overall strategy. However, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is generally considered less prone to causing this side reaction than Pmc or Mtr.
-
Optimized Cleavage Cocktail: Always use a well-formulated cleavage cocktail with an effective scavenger system. The inclusion of a thiol scavenger is highly recommended.
-
Protective Strategy for Isoserine: For critical syntheses or sequences known to be problematic, the most reliable approach is to use isoserine with its hydroxyl group protected (e.g., with a tBu group for Fmoc-SPPS).[6]
Table 1: Comparison of Strategies to Mitigate O-Sulfonation
| Strategy | Principle | Advantages | Disadvantages |
| Optimized Cleavage | Quenching of reactive sulfonyl species with scavengers. | Simple to implement; cost-effective. | May not be 100% effective for all sequences. |
| Alternative Arg Protecting Group | Use of protecting groups less prone to generating reactive species (e.g., Pbf). | Can significantly reduce the side reaction. | May require optimization of coupling and deprotection conditions. |
| Isoserine Hydroxyl Protection | Blocking the site of the side reaction. | Most reliable and robust method of prevention. | Requires the use of a more expensive, protected amino acid derivative. |
Experimental Protocols
Protocol 1: Standard Cleavage with Enhanced Scavengers
This protocol is designed for the cleavage of peptides containing isoserine and arginine (with Pmc or Mtr protection) from a solid support resin.
-
Preparation:
-
Prepare the cleavage cocktail: 90% TFA, 5% TIS, 2.5% Water, 2.5% EDT.
-
Ensure all reagents are fresh and of high purity.
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Stir the suspension at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in a suitable solvent and analyze by LC-MS to check for the presence of any +80 Da species.
-
References
- Sterling Pharma Solutions. (2025). Peptide synthesis FAQs. [Link]
- Custom Peptide Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
- ResearchGate. (2025).
- Omizzur. (n.d.). 13 FAQs About Peptide Synthesis. [Link]
- ElectronicsAndBooks. (n.d.).
- Organic Chemistry Portal. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. [Link]
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
- Wikipedia. (2023). Isoserine. [Link]
- ResearchGate. (2025). A review on the synthesis of (S)-isoserine. [Link]
- Peptide 2.0. (n.d.). Custom Peptide Synthesis Frequently Asked Questions. [Link]
- Nature Methods. (2007).
- AAPPTec. (n.d.).
- National Institutes of Health. (2010).
- ACS Publications. (2010).
- PubMed. (2007).
- Gyros Protein Technologies. (2020). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]
- Chemithon. (1997).
- PubMed. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. [Link]
- ACS Publications. (2022).
- National Institutes of Health. (n.d.).
- Indian Academy of Sciences. (n.d.). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. [Link]
- ResearchGate. (2025).
- RSC Publishing. (n.d.). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. [Link]
- Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. [Link]
- Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
- National Institutes of Health. (n.d.). Chemical approaches to the sulfation of small molecules: current progress and future directions. [Link]
- National Institutes of Health. (n.d.). Chemical Sulfation of Small Molecules – Advances and Challenges. [Link]
- PubMed. (2007).
- Stanford University. (2004).
- PubMed. (2004). O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes. [Link]
- Organic Chemistry Portal. (n.d.).
- Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. [Link]
- J-GLOBAL. (n.d.). O-Sulfonation of Serine and Threonine during Removal of the Pmc- and Mtr-Protecting Groups from Arginine Residues in Fmoc-Solid-Phase Synthesis. [Link]
- National Institutes of Health. (n.d.). A new type of sulfation reaction: C-sulfonation for α,β-unsaturated carbonyl groups by a novel sulfotransferase SULT7A1. [Link]
- National Institutes of Health. (n.d.). Identification of sulfation sites of metabolites and prediction of the compounds' biological effects. [Link]
- MDPI. (n.d.).
- PubMed. (2004).
Sources
- 1. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Side-reactions in Peptide Synthesis. V: O-Sulfonation of Serine and Threonine during Removal of the Pmc- and Mtr-Protecting Groups from Arginine Residues in Fmoc-Solid-Phase Synthesis. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. chemithon.com [chemithon.com]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.stanford.edu [med.stanford.edu]
- 6. peptide.com [peptide.com]
- 7. Isoserine - Wikipedia [en.wikipedia.org]
- 8. CAS 632-12-2: Isoserine | CymitQuimica [cymitquimica.com]
- 9. Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of the sites of tyrosine O-sulfation in peptides and proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Determination of the sites of tyrosine O-sulfation in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. researchgate.net [researchgate.net]
- 15. A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents [organic-chemistry.org]
- 16. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Byproducts in Isoserine Derivative Synthesis
Introduction
Isoserine, a β-amino acid isomer of serine, and its derivatives are crucial building blocks in medicinal chemistry, recognized for their role in creating peptidomimetics and other bioactive molecules.[1][2][3] However, their synthesis is often plagued by the formation of stubborn byproducts that complicate purification, reduce yields, and compromise the stereochemical integrity of the final product. This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource formatted in a direct question-and-answer style to address specific experimental challenges. Here, we delve into the causality behind byproduct formation and offer field-proven, validated protocols to mitigate these issues, ensuring a more efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in isoserine derivative synthesis?
A1: The most frequently encountered byproducts can be categorized into three main groups:
-
Diastereomers: Incorrect stereochemistry is a primary challenge, especially during alkylation or reduction steps, leading to mixtures that are often difficult to separate.[1][4]
-
Elimination Products: Acid- or base-catalyzed elimination reactions can occur, particularly when dealing with protected intermediates, resulting in unsaturated compounds like phenyl acrylate derivatives.[1][4][5]
-
Structurally Related Impurities: These include regioisomers from incorrect ring-opening of precursors (e.g., β-lactones), products of competing side reactions (like O-acyl fission), or oligomers formed during activation/coupling steps.[6]
Q2: How critical is the choice of protecting groups for minimizing byproducts?
A2: The selection of protecting groups is paramount. An ideal strategy employs an "orthogonal" system, where each group can be removed under specific conditions without affecting others.[7] For isoserine, which has amino, hydroxyl, and carboxylic acid functionalities, a robust strategy is essential. For instance, in Fmoc-based strategies, a tert-butyl (tBu) group is standard for protecting the serine hydroxyl group due to its stability under the basic conditions used for Fmoc removal, preventing side reactions.[8][9] Conversely, a poor choice can lead to premature deprotection, side reactions during coupling, or racemization.[10][11]
Q3: My reaction yield is consistently low, even when TLC indicates full consumption of the starting material. What's the likely cause?
A3: Low isolated yield despite complete conversion often points to issues during the workup or purification stages.[12][13] Common culprits include:
-
Product Decomposition: The desired product may be unstable on silica gel, especially if it's acid-sensitive.
-
Mechanical Losses: Significant material can be lost during transfers, extractions, and concentration, particularly on a small scale.[12]
-
Formation of Water-Soluble Byproducts: The desired product might be partially lost to the aqueous phase during extraction if it retains some polarity.
-
Volatility: If the derivative is volatile, it can be lost during solvent removal under high vacuum.[12]
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Formation of an Unexpected Elimination Byproduct
Q: During the acid-catalyzed formation of a bicyclic N,O-acetal from my N-Boc isoserine methyl ester, I'm observing a significant byproduct identified as a methylene-oxazolidinone isomer. How can I prevent this?
A: This is a classic example of an acid-catalyzed elimination reaction competing with the desired cyclization.[1][4][5] The likely mechanism involves protonation of the hydroxyl group, followed by loss of water and subsequent rearrangement.
Root Cause Analysis & Mitigation Strategy:
-
Excessive Acidity/Temperature: Strong acids or high temperatures favor the elimination pathway. The key is to use a milder acid catalyst and maintain strict temperature control.
-
Sub-Optimal Catalyst: The choice of acid catalyst is critical. While various acids can be used, some are more prone to causing elimination.
| Parameter | Sub-Optimal Condition | Recommended Protocol | Rationale |
| Acid Catalyst | Strong acids (e.g., H₂SO₄) | 0.2 eq. p-Toluenesulfonic acid (TsOH·H₂O) or Camphorsulfonic acid (CSA·H₂O) | These milder acids provide sufficient catalysis for N,O-acetal formation while minimizing the competing elimination reaction.[1][4] |
| Temperature | Reflux or Room Temp | Maintain low to moderate temperatures as specified by optimized procedures. | Lowering temperature disfavors the elimination reaction, which typically has a higher activation energy.[6] |
| Solvent | Protic solvents | Aprotic polar solvents (e.g., Toluene, Acetonitrile, Dichloromethane) | Aprotic solvents are generally preferred to avoid interference with the reaction intermediates.[14] |
Optimized Protocol: Acid-Catalyzed N,O-Acetal Formation
-
Dissolve N-Boc-isoserine methyl ester (1.0 eq) and 2,2,3,3-tetramethoxybutane (TMB, 2.0 eq) in dry toluene.[4]
-
Add Camphorsulfonic acid (CSA·H₂O, 0.2 eq).[4]
-
Stir the reaction at the optimized temperature (e.g., 40-50°C), monitoring carefully by TLC.
-
Upon completion, quench the reaction with a saturated NaHCO₃ solution.
-
Extract the product with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[14]
-
Purify immediately via silica gel flash chromatography.[4]
Issue 2: Poor Diastereoselectivity During α-Alkylation
Q: I am performing an α-alkylation on a chiral isoserine derivative using LHMDS as a base, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the stereocontrol?
A: Achieving high diastereoselectivity in the alkylation of isoserine derivatives is challenging and highly dependent on controlling the geometry of the enolate intermediate and the facial selectivity of the electrophile's approach.[1][4][5]
Root Cause Analysis & Mitigation Strategy:
-
Enolate Geometry: The stereochemical outcome is dictated by whether the alkylating agent attacks the Si or Re face of the enolate. This is influenced by steric hindrance from the existing chiral scaffold.[1][4]
-
Reaction Temperature: Temperature control is critical. Higher temperatures can lead to enolate equilibration or reduced facial selectivity, resulting in poor diastereomeric ratios.[6][14]
-
Solvent and Additives: The choice of solvent and the presence of additives like HMPA can significantly influence the enolate structure and reactivity.
Workflow for Optimizing Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Optimized Protocol: Diastereoselective α-Methylation
-
Flame-dry a flask under vacuum and backfill with Argon.
-
Add the isoserine derivative (1.0 eq) and a suitable solvent like dry THF.
-
Cool the solution to -78°C.
-
Add HMPA (if used in the optimized procedure).[1]
-
Add LHMDS (1.1-1.2 eq) dropwise and stir for 30-60 minutes to ensure complete enolate formation.[1]
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.
-
Stir for the optimized reaction time (can be as short as 5 minutes).[4]
-
Quench the reaction at low temperature with a saturated aqueous NH₄Cl solution.[1][4]
-
Warm to room temperature and perform a standard extractive workup.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification by column chromatography.[1][4]
| Factor | Condition A (Poor Selectivity) | Condition B (Optimized Selectivity) | Reported d.r. (Example) |
| Base | LDA | LHMDS | Varies with substrate |
| Temperature | -20°C | -78°C | From 50:50 to >85:15 |
| Additive | None | HMPA | Can improve yield and selectivity |
| Quench | At room temperature | At -78°C before warming | Minimizes side reactions |
Note: Even with optimization, chromatographic separation is often required to obtain a diastereomerically pure compound.[1][4]
Issue 3: Byproduct Formation During Peptide Coupling
Q: When coupling my isoserine derivative to another amino acid using a carbodiimide reagent (like DCC), I'm seeing a significant amount of a byproduct that doesn't correspond to either starting material or the desired dipeptide. What is happening?
A: Carbodiimide-mediated couplings are notorious for side reactions if not properly controlled. The most common issues are racemization at the C-terminal amino acid and the formation of N-acylurea byproducts.[11][15] Furthermore, uronium-based coupling reagents like HBTU can sometimes lead to guanidine side products if they react directly with an amine.[11]
Root Cause Analysis & Mitigation Strategy:
-
Racemization: The activated carboxylic acid can form an oxazolone intermediate, which is prone to racemization.[11]
-
N-Acylurea Formation: The highly reactive O-acylisourea intermediate can rearrange to a stable, undesired N-acylurea byproduct, which is often difficult to remove.
-
Guanidinylation: Uronium salts can react with the free amine of the amino acid, forming a guanidinium group instead of an amide bond.[11]
Mechanism of N-Acylurea Byproduct Formation
Caption: Competing pathways for the reactive O-acylisourea intermediate.
Recommended Solution: Use of Additives and Modern Coupling Reagents
The most effective way to prevent these side reactions is to add a nucleophilic additive that traps the O-acylisourea intermediate to form a more stable, yet still reactive, active ester. This active ester then reacts cleanly with the amine component.
| Reagent Class | Example | Additive | Advantage |
| Carbodiimides | DCC, EDC | HOBt, Oxyma Pure | Suppresses racemization and prevents N-acylurea formation.[16] |
| Uronium/Phosphonium | HBTU, HATU, PyBOP | (Internal) | These reagents incorporate an HOBt or HOAt moiety, which forms the active ester in situ, leading to faster couplings and fewer side reactions.[16][17] |
Optimized Protocol: Peptide Coupling using HBTU
-
In a round-bottom flask, dissolve the N-protected isoserine derivative (1.0 eq), HBTU (1.0 eq), and HOBt (1.0 eq) in an aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA, 2.0 eq), and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the C-protected amino acid (1.1 eq) in DMF.
-
Add the solution from step 3 to the activated mixture from step 2.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product by flash chromatography or preparative HPLC.
References
- Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: The Journal of Organic Chemistry / ACS Public
- Title: Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: National Institutes of Health (PMC) URL:[Link]
- Title: Troubleshooting: How to Improve Yield Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Advances in the synthesis of β-alanine Source: PubMed Central (PMC) URL:[Link]
- Title: A process for the preparation of isoserine derivatives Source: European P
- Title: Amino Acid-Protecting Groups Source: Chemical Reviews URL:[Link]
- Title: (PDF)
- Title: Biosynthesis of natural products containing β-amino acids Source: Royal Society of Chemistry URL:[Link]
- Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry Source: LinkedIn URL:[Link]
- Title: Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups Source: CordenPharma URL:[Link]
- Title: Protecting Groups Source: Baran Lab, Scripps Research URL:[Link]
- Title: What are some common causes of low reaction yields? Source: Reddit URL:[Link]
- Title: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors Source: Taylor & Francis Online URL:[Link]
- Title: Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution Source: National Institutes of Health (PMC) URL:[Link]
- Title: β-Amino Acid synthesis by C-C coupling Source: Organic Chemistry Portal URL:[Link]
- Title: The myth of coupling reagents Source: PubMed URL:[Link]
- Title: Diastereoselective synthesis of vicinal amino alcohols Source: PubMed URL:[Link]
- Title: Recent progress in the chemistry of β-aminoketones Source: Royal Society of Chemistry URL:[Link]
- Title: Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination Source: National Institutes of Health (PMC) URL:[Link]
- Title: Recent development of peptide coupling reagents in organic synthesis Source: Royal Society of Chemistry URL:[Link]
- Title: Isoserine - Wikipedia Source: Wikipedia URL:[Link]
- Title: The Crucial Role of Coupling Reagents in Modern Peptide Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Diastereoselectivity in the Synthesis of Unnatural α-Amino Acid Esters by Phase Transfer Catalysis Source: ResearchG
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- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. Troubleshooting [chem.rochester.edu]
- 13. reddit.com [reddit.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. The myth of coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Scaling Up Isoserine Synthesis
Welcome to the technical support center for isoserine synthesis scale-up. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges encountered when transitioning from bench-scale synthesis to larger-scale production. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - Strategic Scale-Up Considerations
This section addresses high-level strategic challenges that are critical for a successful scale-up campaign.
Q1: Why do isoserine synthesis reactions that perform well at the milligram scale often yield poor results at the kilogram scale?
A: This is a common and multifaceted issue in process chemistry.[1][2] The transition from a small flask to a large reactor changes the fundamental physical and chemical environment of the reaction. Key factors include:
-
Heat Transfer: Small flasks have a high surface-area-to-volume ratio, allowing for rapid and uniform heating or cooling. Large reactors have a much lower ratio, which can lead to thermal gradients—hot spots or cold spots—that promote side reactions or cause incomplete conversion.[3] Exothermic reactions that are easily managed in the lab can become hazardous without proper thermal management at scale.[4]
-
Mixing Efficiency: A magnetic stir bar is effective for a 100 mL flask, but mechanical stirrers in large vessels can create dead zones where reagents are not adequately mixed. This poor mass transfer can lead to localized concentration spikes, affecting reaction kinetics and impurity profiles.[3]
-
Addition Rates: The rate of adding a reagent is trivial at the lab scale but critical during scale-up. A slow, controlled addition in a large reactor is necessary to manage heat evolution and maintain optimal stoichiometry, preventing unwanted side reactions.
-
Impurity Amplification: A minor byproduct (e.g., 1-2%) at the lab scale can become a major purification challenge and economic burden when you are producing kilograms of material.[3]
Q2: What are the primary safety considerations when scaling up isoserine synthesis?
A: Safety is paramount. A reaction that is safe on a small scale can pose significant risks at a larger one.[5]
-
Thermal Runaway: Exothermic steps must be identified through techniques like Differential Scanning Calorimetry (DSC). Ensure the reactor's cooling capacity can handle the heat output of the reaction.
-
Reagent Toxicity and Handling: Handling kilograms of reagents requires appropriate personal protective equipment (PPE), ventilation (e.g., fume hoods or dedicated enclosures), and spill containment procedures. The cost and toxicity of reagents that are feasible for small-scale synthesis may be prohibitive for manufacturing.[1]
-
Pressure Management: Reactions that evolve gas (e.g., during deprotection steps) must be conducted in reactors equipped with adequate venting and pressure relief systems to prevent over-pressurization.[3]
-
Regulatory Compliance: Ensure all intermediates and the final product are compliant with regulations like the Toxic Substances Control Act (TSCA) in the US.[2]
Q3: How should I approach sourcing reagents and solvents for a large-scale synthesis?
A: Reagent and solvent selection evolves significantly from research to production.
-
Cost and Availability: Reagents that are readily available in small quantities may be difficult or expensive to source in bulk.[4] It is crucial to identify scalable alternatives early in the process development phase.[6]
-
Purity and Specifications: The purity of starting materials can vary between suppliers and batches. Impurities in a starting material can introduce new, unexpected byproducts in the final product. Always obtain a Certificate of Analysis (CofA) for each batch of raw material.
-
Solvent Selection: While exotic solvents may provide excellent results in the lab, their use at scale can be problematic due to cost, toxicity, and disposal challenges. Opt for "greener" and more common industrial solvents where possible.[7] The choice of solvent can also impact reaction workup, such as preventing emulsion formation during extractions.
Section 2: Troubleshooting Guide - Common Experimental Hurdles
This section provides specific, actionable advice for problems you may encounter during your experiments.
Q: My reaction yield is consistently low after scale-up. What should I investigate?
A: Low yield is a common scale-up problem that requires systematic investigation. Use the following decision tree to diagnose the issue.
// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Purity [label="1. Verify Starting Material Purity & Integrity", fillcolor="#FBBC05"]; Check_Conditions [label="2. Analyze Reaction Conditions", fillcolor="#FBBC05"]; Check_Workup [label="3. Evaluate Workup & Isolation Procedure", fillcolor="#FBBC05"]; Impure_SM [label="Impurity Detected?\n(NMR, LC-MS)", shape=diamond, fillcolor="#F1F3F4"]; Incomplete_Rxn [label="Incomplete Reaction?\n(In-process control: TLC, HPLC)", shape=diamond, fillcolor="#F1F3F4"]; Degradation [label="Product Degradation?\n(LC-MS analysis of crude)", shape=diamond, fillcolor="#F1F3F4"]; Extraction_Loss [label="High Loss During Extraction?\n(Analyze aqueous layers)", shape=diamond, fillcolor="#F1F3F4"]; Purification_Loss [label="Poor Recovery from Chromatography/Crystallization?", shape=diamond, fillcolor="#F1F3F4"];
// Solutions Sol_Purify_SM [label="Action: Re-purify starting materials.\nSource from a qualified vendor.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Optimize_Rxn [label="Action: Optimize reaction time, temp, or\nreagent stoichiometry using DoE.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Modify_Workup [label="Action: Adjust pH, use brine washes,\nor filter through Celite to break emulsions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Optimize_Purification [label="Action: Develop a more robust crystallization process.\nRe-evaluate chromatography conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Protecting_Groups [label="Action: Identify byproducts.\nConsider protecting groups or milder conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Purity -> Impure_SM; Impure_SM -> Sol_Purify_SM [label="Yes"]; Impure_SM -> Check_Conditions [label="No"];
Start -> Check_Conditions; Check_Conditions -> Incomplete_Rxn; Incomplete_Rxn -> Sol_Optimize_Rxn [label="Yes"]; Incomplete_Rxn -> Degradation [label="No"]; Degradation -> Sol_Protecting_Groups [label="Yes"]; Degradation -> Check_Workup [label="No"];
Start -> Check_Workup; Check_Workup -> Extraction_Loss; Extraction_Loss -> Sol_Modify_Workup [label="Yes"]; Extraction_Loss -> Purification_Loss [label="No"]; Purification_Loss -> Sol_Optimize_Purification [label="Yes"]; }
Caption: Troubleshooting Decision Tree for Low Yield.Q: I'm observing significant formation of bicyclic N,O-acetal and methylene-oxazolidinone byproducts. How can I suppress these?
A: This is a known challenge in syntheses involving protected isoserine derivatives.[8][9] These byproducts are typically formed via an acid-catalyzed elimination reaction from your desired intermediate.
-
Causality: The formation of these byproducts occurs when the reaction conditions are too harsh, particularly with respect to the acid catalyst concentration and temperature. The reaction pathway is sensitive to steric and thermodynamic factors.[9]
-
Mitigation Strategies:
-
Strict Catalyst Control: The amount of acid catalyst is critical. For reactions like N,O-acetal formation, using precisely 0.2 equivalents of p-toluenesulfonic acid (TsOH·H₂O) or camphorsulfonic acid (CSA·H₂O) has been shown to optimize the yield of the desired product while minimizing elimination byproducts.[8][9]
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will thermodynamically disfavor the elimination pathway.
-
Anhydrous Conditions: Ensure your reagents and solvents are scrupulously dry. Water can interfere with the reaction and promote side product formation.
-
In-Process Monitoring: Use HPLC or TLC to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent the desired product from converting into the undesired byproduct over time.
-
// Nodes Start [label="Protected Isoserine\n(e.g., Boc-l-isoSer-OMe)"]; Intermediate [label="Desired Intermediate\n(e.g., Bicyclic Acetal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Undesired Byproduct\n(Methylene-oxazolidinone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Desired Pathway\n(Controlled Acid, Low Temp)"]; Intermediate -> Byproduct [label="Side Reaction\n(Excess Acid, High Temp)"]; }
Caption: Simplified Isoserine Reaction Pathway.Q: My final isoserine product is difficult to purify. Chromatography is not scalable and crystallization yields an oil. What are my options?
A: Purification is a major hurdle when scaling up.[4] Moving away from chromatography is essential for an efficient process.
-
Crystallization Troubleshooting:
-
Solvent Screening: Perform a systematic screen of various solvent and anti-solvent systems in parallel on a small scale to find conditions that yield a crystalline solid. A summary of potential systems is below.
-
Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution to induce crystallization.
-
Derivative Formation: Consider forming a crystalline salt (e.g., hydrochloride or tosylate) of the isoserine product, which may have better crystallization properties. The salt can be neutralized in a subsequent step.[4]
-
-
Alternative Purification Methods:
-
Slurry Washes: If the product is a solid but contains impurities, suspending it in a solvent that dissolves the impurities but not the product (a slurry wash) can be very effective.
-
Extraction Optimization: Ensure your workup procedure effectively removes water-soluble and acid/base-soluble impurities. Adjusting the pH of the aqueous layers during extraction can significantly improve purity.
-
| Solvent System for Crystallization | Polarity | Common Use |
| Isopropanol / Water | Polar | Good for polar compounds like amino acids |
| Ethanol / Heptane | Polar / Non-polar | Anti-solvent precipitation |
| Ethyl Acetate / Hexanes | Medium / Non-polar | Common for moderately polar organics |
| Dichloromethane / Pentane | Medium / Non-polar | For less polar derivatives |
Table 1: Common Solvent Systems for Crystallization Screening.
Section 3: Protocols & Methodologies
Protocol 3.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of isoserine and detecting related impurities. The hydrophilic nature of isoserine requires specific HPLC conditions.[10]
-
Column: Use a column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a polar-embedded reverse-phase column (e.g., C18 with polar end-capping).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: Ramp from 95% B to 50% B
-
15-17 min: Ramp from 50% B to 95% B
-
17-20 min: Hold at 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: A Charged Aerosol Detector (CAD) is recommended as it can detect compounds without a UV chromophore.[10] Alternatively, UV detection at ~210 nm can be used. Mass Spectrometry (MS) can be coupled for impurity identification.[11]
-
Sample Preparation: Dissolve a precisely weighed sample (~1 mg/mL) in the initial mobile phase composition (95:5 Acetonitrile:Water).
-
Analysis: Inject the sample and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks. For accurate quantification of impurities, reference standards should be used.[12][13]
Protocol 3.2: General Scale-Up Reaction Workflow
This protocol outlines the critical steps and mindset for transitioning a validated lab procedure to a pilot-scale reactor.
// Nodes A [label="1. Lab-Scale Validation\n(1-10g)", fillcolor="#F1F3F4"]; B [label="2. Process Hazard Analysis (PHA)\n(Identify exotherms, gas evolution)", fillcolor="#FBBC05"]; C [label="3. Reactor Setup & Inerting\n(Dry glassware, N2 atmosphere)", fillcolor="#F1F3F4"]; D [label="4. Controlled Reagent Addition\n(Use addition funnel/pump, monitor internal temp)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. In-Process Control (IPC)\n(Sample periodically for TLC/HPLC analysis)", fillcolor="#F1F3F4"]; F [label="6. Controlled Quench & Workup\n(Cool reactor before adding quench solution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Product Isolation & Purification\n(Crystallization preferred over chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Analysis & Documentation\n(Full characterization, batch record)", fillcolor="#F1F3F4"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; }
Caption: General Workflow for Chemical Synthesis Scale-Up.-
Process Hazard Analysis: Before starting, review all reaction steps to identify potential hazards.[5]
-
Reactor Preparation: Ensure the reactor is clean, dry, and properly assembled. Purge the vessel with an inert gas like nitrogen.
-
Charge Reagents: Add solvents and starting materials to the reactor. If any reagents are solid, consider if they can be added as a solution to improve handling and mixing.
-
Controlled Addition & Temperature Monitoring: Begin agitation. Add reactive reagents via a dropping funnel or pump at a rate that allows the cooling system to maintain the target temperature. Crucially, monitor the internal reaction temperature, not the jacket temperature. [3]
-
Reaction Monitoring: Take samples at regular intervals to check for reaction completion by HPLC or TLC. This data is vital to avoid extended reaction times that can lead to byproduct formation.
-
Workup: Cool the reaction mixture before quenching. Perform extractions and washes directly in the reactor if possible, or transfer to a suitable vessel.
-
Isolation: Isolate the crude product. Develop and execute a scalable purification strategy, prioritizing crystallization.[14]
-
Drying and Analysis: Dry the final product under vacuum. Perform a full suite of analytical tests (e.g., NMR, HPLC, KF for water content) to confirm identity, purity, and consistency.[15]
References
- Lopez-Ogalla, J. et al. (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry.
- National Center for Biotechnology Information (2022). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. National Library of Medicine.
- Cui, Z. et al. (2021). High-level production of l-homoserine using a non-induced, non-auxotrophic Escherichia coli chassis through metabolic engineering. Bioresource Technology.
- Wang, L. (2012). A review on the synthesis of (S)-isoserine. ResearchGate.
- Wikipedia. Isoserine.
- Yang, K. et al. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Prime Scholars. How to deal with scale-up challenges of Chemistry?.
- HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Nakano, T. et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI.
- ResearchGate. (2022). Summary of analytical methods for detecting amino acid impurities.
- Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry.
- Lab Manager. (2022). How to Scale Up a New Synthesis Reaction.
- Liu, Q. et al. (2020). Determination of purity values of amino acid reference materials by mass balance method... ResearchGate.
- Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.
- G. A. Papaioannou, et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
- Howgego, J. (2015). The challenge of turning industrial chemistry green. RSC Education.
- ChemCon GmbH. Identity determination and purity testing.
- Aragen Life Sciences. Drug Substance Manufacturing Process Optimization & Scale-Up.
- Holmes, N. et al. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Organic Process Research & Development.
- Mely, Y. & Gérard, D. (1988). Large-scale, one-step purification of oxidized and reduced forms of bovine brain S100b protein by HPLC. Journal of Neurochemistry.
- EPFL. Synthesis Problems.
- National Research Council. (1995). Synthesis and Manufacturing: Creating and Exploiting New Substances and New Transformations. In Critical Technologies: The Role of Chemistry and Chemical Engineering. National Academies Press.
Sources
- 1. primescholars.com [primescholars.com]
- 2. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 3. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Optimizing Protocols to Seamlessly Transfer Med. Chem. Synthesis to Process Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. The challenge of turning industrial chemistry green | Feature | RSC Education [edu.rsc.org]
- 8. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Drug Substance Manufacturing Process Optimization & Scale-Up - Aragen Life Science [aragen.com]
- 15. Identity determination and purity testing [chemcon.com]
Validation & Comparative
A Comparative Guide to 3-Amino-2-(hydroxymethyl)propanoic Acid and Serine in Peptide Synthesis: Structure, Stability, and Function
For researchers, scientists, and drug development professionals, the choice of amino acid building blocks is a critical determinant of a peptide's final properties. While the 20 proteinogenic amino acids form the bedrock of peptide chemistry, the incorporation of non-natural amino acids offers a powerful strategy to modulate structure, enhance stability, and introduce novel functionalities. This guide provides an in-depth, objective comparison between the naturally occurring amino acid L-serine and its β-amino acid analogue, 3-amino-2-(hydroxymethyl)propanoic acid, in the context of peptide synthesis and application. We will delve into their structural nuances and explore the profound impact these differences have on peptide conformation, proteolytic stability, and biological activity, supported by established experimental methodologies.
Unveiling the Contenders: A Tale of Two Hydroxylated Amino Acids
L-Serine , an α-amino acid, is a familiar face in the world of biochemistry. Its side chain, featuring a primary hydroxyl group, is a key participant in hydrogen bonding, post-translational modifications like phosphorylation, and as a nucleophile in enzyme active sites[1]. Its presence in a peptide chain contributes to the classic α-peptide backbone structure.
This compound , a β-amino acid, introduces a subtle yet significant alteration to the peptide backbone. The addition of an extra carbon atom between the carboxyl and amino groups fundamentally changes the spacing and rotational freedom of the polypeptide chain[2][3]. This seemingly minor change has profound implications for the peptide's secondary structure and its resistance to enzymatic degradation[4][5].
| Property | L-Serine | This compound |
| IUPAC Name | (S)-2-amino-3-hydroxypropanoic acid | (S)-3-amino-2-(hydroxymethyl)propanoic acid[6] |
| Molecular Formula | C₃H₇NO₃[1] | C₄H₉NO₃[6][7] |
| Molecular Weight | 105.09 g/mol [8] | 119.12 g/mol [6][7] |
| Classification | α-amino acid | β-amino acid |
| Side Chain | -CH₂OH | -CH₂OH |
| Key Feature | Natural, proteinogenic | Unnatural, backbone modification |
The Structural Divergence: Impact on Peptide Conformation
The defining difference between these two amino acids lies in the placement of the amino group relative to the carboxyl group. This dictates the conformational preferences of the resulting peptide.
Serine-Containing Peptides: Peptides composed of α-amino acids like serine readily adopt well-characterized secondary structures such as α-helices and β-sheets, stabilized by a network of hydrogen bonds between backbone amide groups. The conformational landscape of these peptides is well-understood and can be predicted with a high degree of accuracy.
This compound-Containing Peptides: The introduction of a β-amino acid into a peptide chain, creating a so-called α,β-peptide or a pure β-peptide, leads to a more diverse range of stable secondary structures[4][5]. These "foldamers" can form unique helical structures, such as the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring[3]. The β-amino acid backbone has a greater propensity to form stable, well-defined turns and helices, even in short sequences, a feat that is often challenging to achieve with α-peptides[2]. This conformational rigidity can be a significant advantage in the design of peptidomimetics that target specific protein-protein interactions[9][10].
Diagram: Structural Comparison
Caption: Structural comparison of L-serine and its β-amino acid analogue.
Experimental Deep Dive: A Hypothetical Comparative Study
To empirically compare the effects of serine and this compound on peptide properties, a researcher would design and synthesize two analogous peptides. For this guide, let's consider a model hexapeptide sequence: Ac-Tyr-Xaa-Gly-Phe-Met-NH₂, where Xaa is either L-Serine or (S)-3-amino-2-(hydroxymethyl)propanoic acid.
Part 1: Peptide Synthesis
The synthesis of both peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry[11][12][13].
Experimental Protocol: Fmoc-SPPS of Model Peptides
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For the serine-containing peptide, couple Fmoc-Ser(tBu)-OH. The tert-butyl (tBu) group protects the hydroxyl side chain during synthesis[14].
-
For the β-amino acid-containing peptide, couple Fmoc-(S)-3-amino-2-(hydroxymethyl)propanoic acid. The hydroxyl group may also require protection depending on the specific coupling conditions.
-
Activate the amino acid with a coupling reagent such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIEA).
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Met, Phe, Gly, Tyr).
-
N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus with acetic anhydride and DIEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS)[11][15].
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptides by mass spectrometry.
Diagram: Peptide Synthesis Workflow
Caption: Standard workflow for solid-phase peptide synthesis (SPPS).
Part 2: Conformational Analysis
Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to elucidate the secondary structure of peptides in solution[8][4][16].
Experimental Protocol: CD and NMR Spectroscopy
-
Sample Preparation: Dissolve the purified peptides in an appropriate solvent, such as a phosphate buffer or a helix-inducing solvent like trifluoroethanol (TFE)[17].
-
CD Spectroscopy:
-
Record the CD spectra in the far-UV region (190-260 nm).
-
Expected Results: The serine-containing peptide may show a random coil conformation in buffer, characterized by a single minimum around 200 nm. In TFE, it might show a nascent α-helical character with minima at ~208 and ~222 nm. The β-amino acid peptide is more likely to exhibit a defined secondary structure even in buffer, potentially a β-turn or a helical fold, which would be indicated by a distinct CD spectrum that differs significantly from a random coil[3][17].
-
-
NMR Spectroscopy:
-
Perform 1D and 2D NMR experiments (e.g., TOCSY, ROESY) to assign proton resonances and identify through-space correlations (Nuclear Overhauser Effects, NOEs) between protons[16][18].
-
Expected Results: The pattern of NOEs will reveal the peptide's three-dimensional structure. For the serine peptide, sequential Hα-HN NOEs would suggest an extended or random coil conformation. For the β-amino acid peptide, the presence of medium-range NOEs (e.g., between residue i and i+2 or i+3) would provide strong evidence for a folded structure like a turn or helix[14]. The chemical shifts of the amide protons can also indicate their involvement in hydrogen bonding.
-
Part 3: Proteolytic Stability Assay
A key advantage of incorporating β-amino acids is the enhanced resistance to enzymatic degradation[5]. This can be quantified by incubating the peptides with proteases or in biological fluids like serum.
Experimental Protocol: Serum Stability Assay
-
Incubation: Incubate each peptide at a known concentration in human serum at 37°C[19][20].
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the incubation mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution, such as trichloroacetic acid (TCA) or acetonitrile[19][20].
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining[1][19].
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) of each peptide in serum[19].
Expected Results: The serine-containing peptide is expected to be degraded relatively quickly by proteases present in the serum, resulting in a short half-life. In contrast, the peptide containing this compound is predicted to be significantly more stable, with a much longer half-life, due to the inability of proteases to recognize and cleave the unnatural β-peptide bond[5].
Diagram: Proteolytic Stability Assay Workflow
Caption: Workflow for assessing peptide stability in human serum.
Part 4: Biological Activity Assay
The biological activity of a peptide is intimately linked to its conformation. The choice between serine and its β-amino acid analogue can therefore have a dramatic impact on function. The specific assay will depend on the intended application of the peptide. For our model peptide, which contains a sequence motif (Tyr-Xaa-Gly-Phe-Met) that could potentially interact with various receptors, a generic cell-based assay or a receptor binding assay could be employed.
For instance, if this peptide were designed as an antimicrobial peptide, a minimal inhibitory concentration (MIC) assay would be performed[21][22].
Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow a culture of a target bacterium (e.g., E. coli or S. aureus) to a specific optical density.
-
Peptide Dilutions: Prepare a series of two-fold dilutions of each peptide in a microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Expected Results: The biological activity will depend on the specific target and the required conformation for binding. It is possible that the more flexible serine-containing peptide can adapt its conformation to bind to a receptor, while the more rigid β-amino acid peptide may be pre-organized in a bioactive conformation, leading to higher potency. Conversely, the constrained conformation of the β-amino acid peptide might prevent it from adopting the necessary shape for binding, leading to lower or no activity. The outcome is highly system-dependent and highlights the importance of empirical testing.
Conclusion: A Strategic Choice for Peptide Design
The decision to use this compound in place of serine is a strategic one that should be guided by the desired properties of the final peptide.
-
Choose Serine for:
-
Mimicking natural peptide sequences.
-
Applications where proteolytic degradation is not a major concern or is even desired.
-
When flexibility is required for the peptide to adopt its bioactive conformation upon binding to a target.
-
-
Choose this compound for:
-
Enhancing proteolytic stability and increasing the in vivo half-life of a peptide therapeutic[5].
-
Inducing specific, stable secondary structures (turns, helices) in short peptides[2][3].
-
Creating novel peptidomimetic scaffolds with constrained conformations for targeting protein-protein interactions[9][10].
-
By understanding the fundamental structural and chemical differences between these two amino acids and by employing the experimental workflows outlined in this guide, researchers can make informed decisions to rationally design peptides with tailored properties for a wide range of applications in research and drug development.
References
- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
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A Comparative Analysis of the Biological Activities of Isoserine and β-Alanine: A Guide for Researchers
For researchers and professionals in drug development and the life sciences, understanding the nuanced differences between structurally similar molecules is paramount. Isoserine and β-alanine, both β-amino acids, offer a compelling case study in how subtle shifts in chemical structure can lead to divergent biological activities and therapeutic potentials. This guide provides an in-depth, objective comparison of their performance, supported by experimental data and detailed protocols to empower further investigation.
Structural and Chemical Foundations: Isomers with Distinct Personalities
At a fundamental level, isoserine (2-hydroxy-3-aminopropanoic acid) and β-alanine (3-aminopropanoic acid) are structural isomers of the proteinogenic amino acid alanine. The key distinction lies in the placement of their functional groups. In β-alanine, the amino group is positioned on the β-carbon, two carbons away from the carboxyl group. Isoserine, a derivative of serine, also features this β-amino structure but includes a hydroxyl group on its α-carbon.[1] This seemingly minor difference has profound implications for their chemical properties, metabolic fates, and biological interactions.
| Feature | Isoserine | β-Alanine |
| IUPAC Name | 2-hydroxy-3-aminopropanoic acid | 3-aminopropanoic acid |
| Chemical Formula | C3H7NO3 | C3H7NO2 |
| Molar Mass | 105.09 g/mol | 89.09 g/mol |
| Key Functional Groups | Carboxyl, Amino, Hydroxyl | Carboxyl, Amino |
| Stereocenter | Yes (α-carbon) | No |
| Natural Occurrence | Not naturally found in proteins[1] | Naturally occurring |
β-Alanine: A Well-Characterized Ergogenic Aid and Neuromodulator
The biological activities of β-alanine are extensively documented, primarily centering on its role as a precursor to carnosine and its functions within the nervous system.
The Carnosine Connection: Buffering Muscle Fatigue
The most prominent biological role of β-alanine is as the rate-limiting precursor to the dipeptide carnosine (β-alanyl-L-histidine). Carnosine is highly concentrated in skeletal muscle and acts as a potent intracellular pH buffer.[2] During high-intensity exercise, the accumulation of hydrogen ions (H+) leads to a drop in muscle pH, a key factor in the onset of fatigue. By increasing carnosine synthesis, β-alanine supplementation enhances the muscle's buffering capacity, thereby delaying fatigue and improving performance in anaerobic activities.[3][4][5]
Experimental Workflow: Quantifying the Impact of β-Alanine on Muscle Carnosine Levels
Caption: Workflow for a clinical trial assessing β-alanine's effect on muscle carnosine and performance.
Neuromodulatory Roles of β-Alanine
Beyond its ergogenic effects, β-alanine also exhibits activity in the central nervous system. It can act as an agonist at strychnine-sensitive inhibitory glycine receptors, although with much lower potency than glycine itself. Furthermore, β-alanine interacts with GABA receptors and has been identified as a ligand for the Mas-related G protein-coupled receptor, MrgD (also known as TGR7), which is thought to mediate the tingling sensation (paresthesia) often associated with its supplementation.[4][6]
Isoserine: An Emerging Player with Therapeutic Potential
While less studied, isoserine has demonstrated distinct and potentially valuable biological activities, particularly in the realms of enzyme inhibition, immune modulation, and neuroregulation.
Aminopeptidase N (APN/CD13) Inhibition
A significant body of research has highlighted L-isoserine and its derivatives as inhibitors of Aminopeptidase N (APN), also known as CD13.[7][8] APN is a zinc-dependent metalloprotease that is overexpressed on the surface of various tumor cells and is implicated in tumor invasion, angiogenesis, and metastasis.[9] By inhibiting APN, isoserine-based compounds may represent a novel class of anti-cancer agents.[7][9]
Upregulation of the Glial GABA Transporter GAT3
In the context of neurological recovery, L-isoserine has been identified as a selective substrate for the glial GABA transporter GAT3.[2][10] Following an ischemic stroke, there is an increase in tonic GABAergic inhibition in the peri-infarct region, which can impair functional recovery. This is partly due to a decrease in GAT3 levels and function.[2][10] Studies have shown that administration of L-isoserine can upregulate GAT3 expression, enhance GABA uptake, and promote functional motor recovery in animal models of stroke.[2][10] This suggests a therapeutic potential for isoserine in neurorehabilitation.
Signaling Pathway: Isoserine's Role in Post-Stroke Recovery
Caption: Proposed mechanism of L-isoserine in promoting post-stroke functional recovery.
Immunomodulatory Effects
Early research has suggested that isoserine and other serine analogues can influence the immune system. Specifically, isoserine's analogue, serinol, has been shown to modify phospholipid synthesis in T-cells, leading to a marked inhibition of interleukin-2 (IL-2) production.[8] IL-2 is a critical cytokine for T-cell proliferation and differentiation. While the direct effects of isoserine on IL-2 production require further elucidation, this initial finding points towards a potential role in immunomodulation.
Comparative Analysis: Divergent Biological Pathways
The distinct biological activities of isoserine and β-alanine stem from their unique interactions with cellular machinery.
| Biological Activity | Isoserine | β-Alanine |
| Primary Mechanism | APN Inhibition, GAT3 Substrate | Carnosine Precursor |
| Key Physiological Effect | Potential Anti-cancer, Neurorestorative | Muscle Fatigue Buffering, Ergogenic Aid |
| Nervous System Role | Modulates GABA uptake via GAT3 | Agonist at Glycine and MrgD receptors |
| Metabolic Fate | Limited data, likely enters serine/glycine metabolic pathways[11] | Precursor for carnosine and anserine synthesis; can be metabolized to acetic acid |
| Primary Therapeutic Area | Oncology, Neurology (Stroke Recovery) | Sports Nutrition, Exercise Physiology |
While a 1947 study conducted a comparative analysis of the metabolism and gastrointestinal absorption of isoserine and β-alanine, detailed modern data on isoserine's metabolic fate in vivo remains an area for further research.[12]
Experimental Protocols for Comparative Analysis
To facilitate direct, objective comparisons of isoserine and β-alanine, the following detailed experimental protocols are provided.
Protocol 1: Aminopeptidase N (APN/CD13) Inhibition Assay
This assay will determine the inhibitory potential of isoserine and β-alanine against APN.
Objective: To determine the half-maximal inhibitory concentration (IC50) of isoserine and β-alanine for APN.
Materials:
-
Purified porcine kidney APN
-
L-Leucine-p-nitroanilide (substrate)
-
Isoserine and β-alanine stock solutions
-
Bestatin (positive control inhibitor)
-
50 mM Phosphate Buffered Saline (PBS), pH 7.2
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of isoserine, β-alanine, and bestatin in PBS.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to respective wells. Include wells for a no-inhibitor control.
-
Add 10 µL of the APN enzyme solution to each well and incubate at 37°C for 5 minutes.[13]
-
To initiate the reaction, add 5 µL of the L-leucine-p-nitroanilide substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline released by uninhibited enzyme activity.
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: GABA Transporter (GAT) Uptake Assay
This cell-based assay will compare the ability of isoserine and β-alanine to act as substrates or inhibitors of GABA transporters, particularly GAT3.
Objective: To measure the uptake of radiolabeled GABA in cells expressing GAT3 in the presence of isoserine or β-alanine.
Materials:
-
HEK293 cells stably expressing human GAT3 (or other GAT subtypes)
-
[³H]GABA (radiolabeled gamma-aminobutyric acid)
-
Isoserine and β-alanine
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation counter and scintillation fluid
-
96-well microplates
Procedure:
-
Culture the GAT3-expressing HEK293 cells in 96-well plates to confluency.
-
On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Prepare solutions of [³H]GABA mixed with varying concentrations of unlabeled isoserine or β-alanine in uptake buffer.
-
Add the [³H]GABA/competitor solutions to the cells and incubate for a defined period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine if isoserine or β-alanine compete with [³H]GABA for uptake, indicating they are substrates or inhibitors of GAT3.
Protocol 3: Interleukin-2 (IL-2) Production Assay
This assay will assess the immunomodulatory effects of isoserine and β-alanine by measuring IL-2 secretion from activated T-cells.
Objective: To quantify the impact of isoserine and β-alanine on IL-2 production by Jurkat T-cells.
Materials:
-
Jurkat T-cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA) for T-cell stimulation
-
Isoserine and β-alanine
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed Jurkat cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of isoserine or β-alanine and incubate for 1-2 hours.
-
Stimulate the cells with PHA (e.g., 1 µg/mL) and PMA (e.g., 50 ng/mL) to induce IL-2 production. Include unstimulated and stimulated controls.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates and collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Compare the IL-2 levels in the isoserine- and β-alanine-treated groups to the stimulated control to determine their effect on IL-2 secretion.
Conclusion: Distinct Molecules, Distinct Opportunities
The comparison between isoserine and β-alanine underscores a critical principle in pharmacology and biochemistry: subtle structural modifications can unlock entirely different biological functions. β-Alanine is a well-established and effective compound in the realm of sports nutrition, with its primary mechanism of action revolving around the synthesis of muscle carnosine. In contrast, isoserine is an emerging molecule with a distinct profile, showing promise in oncology through APN inhibition and in neurology as a modulator of the GABAergic system.
For researchers, the divergent paths of these two β-amino acids present a landscape rich with opportunity. The well-defined effects of β-alanine provide a solid foundation for further studies into muscle physiology and neuromodulation. The novel activities of isoserine, however, open doors to new therapeutic strategies for complex diseases like cancer and stroke. The experimental protocols outlined in this guide offer a starting point for the rigorous, comparative studies needed to fully elucidate their respective mechanisms and unlock their full therapeutic potential.
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A Senior Application Scientist's Guide to Isoserine and Homoserine: A Comparative Analysis of Their Structural Impact in Peptides
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the pursuit of novel peptide therapeutics with enhanced stability and tailored bioactivity, the incorporation of non-proteinogenic amino acids is a cornerstone strategy. Among the myriad options, isoserine and homoserine—isomers and homologs of the canonical amino acid serine—present distinct and powerful tools for peptide modification. This guide provides an in-depth comparison of their fundamental chemical differences, the profound structural consequences of their inclusion in peptide backbones, and the resulting functional ramifications for proteolytic stability and biological activity. We will explore the causality behind experimental design, from synthetic incorporation to structural elucidation, providing field-proven insights and detailed protocols to empower researchers in their peptide engineering endeavors.
Foundational Chemistry: An Isomer vs. a Homolog of Serine
To understand the impact of isoserine and homoserine, we must first appreciate their structural relationship to L-serine. L-serine is an α-amino acid featuring a hydroxyl group on its β-carbon.
-
L-Homoserine is a straightforward homolog of serine, meaning it contains an additional methylene (-CH₂) group in its side chain.[1][2] It remains an α-amino acid, with the standard amino and carboxyl groups attached to the α-carbon, but possesses a γ-hydroxyl group. This seemingly minor extension has significant consequences for side-chain flexibility and reactivity.
-
L-Isoserine is an isomer of serine, representing a more radical structural rearrangement. It is a non-proteinogenic α-hydroxy-β-amino acid.[3] Here, the functional groups are repositioned: the amino group is on the β-carbon while the hydroxyl group is on the α-carbon. This fundamentally alters the peptide backbone itself when isoserine is incorporated.
Caption: Chemical structures of L-serine, L-homoserine, and L-isoserine.
The Structural Consequences of Peptide Incorporation
The decision to incorporate homoserine or isoserine is a choice between subtly tuning a peptide's side-chain properties or fundamentally re-engineering its backbone.
Homoserine: A Tool for Fine-Tuning
As an α-amino acid, homoserine integrates into the peptide backbone without disrupting the fundamental N-Cα-C' repeating unit. Its impact is primarily conformational and chemical:
-
Increased Side-Chain Flexibility: The additional methylene group grants the γ-hydroxyl more rotational freedom and extends its reach compared to serine's β-hydroxyl. This can alter local hydrogen-bonding networks and influence interactions with solvent or receptor binding pockets.
-
Secondary Structure Propensity: While sequence-dependent, the longer, more flexible side chain can influence secondary structure. Some studies suggest that homoserine derivatives can promote helical conformations.[4]
-
Lactone Formation: The γ-hydroxyl of homoserine is prone to intramolecular cyclization with the backbone carbonyl, especially under acidic conditions (e.g., during peptide cleavage from resin), forming a stable five-membered γ-lactone ring.[4][5] This can be an undesirable side reaction but is also a key feature of N-acyl homoserine lactones (AHLs), which are crucial signaling molecules in bacterial quorum sensing.[6][7] This reactivity can be harnessed for specific chemical modifications or biomimicry.
Isoserine: A Tool for Major Backbone Remodeling
The incorporation of isoserine, a β-amino acid, introduces an extra carbon atom into the peptide backbone (N-Cβ-Cα-C'). This has profound and predictable consequences:
-
Backbone Geometry Alteration: The peptide backbone is elongated at the point of insertion, creating a "kink." This disrupts canonical secondary structures like α-helices and β-sheets that rely on the precise spacing of α-amino acids.
-
Induction of Novel Folds: The altered backbone geometry makes β-amino acids, including isoserine, potent inducers of specific local structures. They are well-known to promote the formation of stable β-turns and unique helical structures (e.g., 14-helices) that are inaccessible to standard peptides. This allows for the design of peptidomimetics with highly constrained and predictable conformations.
-
Altered Hydrogen Bonding: The repositioned amide and carbonyl groups create a different pattern of backbone hydrogen bonding, which is the basis for the novel secondary structures that are formed.
Functional Ramifications: Stability, Bioactivity, and Reactivity
The structural changes induced by these amino acids directly translate into altered functional properties, which is the primary motivation for their use in drug development.
| Feature | Impact of Homoserine | Impact of Isoserine | Rationale |
| Proteolytic Stability | Moderately to Significantly Increased | Dramatically Increased | Proteases are stereospecific enzymes evolved to recognize L-α-amino acid sequences. Homoserine's non-standard side chain can hinder recognition.[4] Isoserine's altered backbone geometry presents a formidable barrier to enzymatic cleavage, conferring exceptional stability.[8][9] |
| Bioactivity | Fine-tuning of affinity/selectivity. | Potential for novel pharmacology. | The subtle change in side-chain length can optimize interactions within a binding pocket. The rigid, turn-like structures induced by isoserine can mimic the bioactive conformation of a native peptide loop, leading to potent agonists or antagonists. |
| Key Chemical Reaction | γ-Lactone Formation | N/A (stable backbone) | The side-chain hydroxyl can attack the backbone carbonyl, a crucial consideration during synthesis and handling.[4][5] |
| Bioconjugation Handle | γ-hydroxyl offers a primary alcohol for specific chemical ligation. | α-hydroxyl and β-amino groups offer unique, spatially distinct handles for modification. | The position and type of functional groups provide different opportunities for attaching payloads like fluorophores, polymers (PEG), or cytotoxic drugs. |
Experimental Guide: Synthesis and Structural Analysis
A robust comparison requires reliable methods for synthesizing peptides containing these residues and for analyzing the resulting structures.
Caption: Standard workflow for comparing modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize peptides containing either a homoserine or isoserine residue using the standard Fmoc/tBu strategy.
Causality: The Fmoc/tBu strategy is chosen for its mild deprotection conditions (piperidine), which minimizes side reactions. The choice of side-chain protection is critical. For homoserine, a trityl (Trt) group is recommended for the hydroxyl side chain to prevent the acid-catalyzed lactonization that can occur with more acid-labile groups during cleavage.[4][10] The synthesis of isoserine-containing peptides requires specialized, commercially available building blocks.[11]
Methodology:
-
Resin Preparation: Swell an appropriate solid support (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, repeat once, and then wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), a coupling reagent like HATU (3.9 eq.), and a base like DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. For the sterically different homoserine or isoserine residues, extending the coupling time or performing a double coupling may be necessary to ensure high efficiency.
-
Wash the resin thoroughly with DMF.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours. Note: TIS is a scavenger to protect sensitive residues during cleavage.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the mass of the final product using mass spectrometry.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
Objective: To assess the global secondary structure of the synthesized peptides in solution.
Causality: CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the ordered secondary structures of peptides.[12][13] An α-helix, β-sheet, and random coil each produce a distinct spectrum in the far-UV region (190-250 nm). This allows for a direct comparison of how isoserine (expected to disrupt canonical structures) and homoserine (expected to have a more subtle effect) influence the overall peptide fold.
Methodology:
-
Sample Preparation: Dissolve the lyophilized, purified peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM. The buffer itself should not have significant absorbance in the far-UV region.
-
Spectrometer Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas. Set the measurement parameters:
-
Wavelength range: 190 nm to 260 nm.
-
Bandwidth: 1.0 nm.
-
Scan speed: 50 nm/min.
-
Data pitch: 0.5 nm.
-
Accumulations: 3-5 scans.
-
-
Data Acquisition:
-
Record a baseline spectrum using only the buffer in the same cuvette.
-
Record the spectrum of each peptide sample.
-
-
Data Processing:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
-
Interpretation: Compare the resulting spectra. An α-helical peptide will show characteristic minima around 222 nm and 208 nm and a maximum around 195 nm. A β-sheet shows a minimum around 218 nm. A peptide containing isoserine may show a unique spectrum indicative of a β-turn or another non-canonical structure.
Protocol 3: High-Resolution Analysis by NMR Spectroscopy
Objective: To determine the three-dimensional structure and dynamics of the peptides in solution at atomic resolution.
Causality: While CD provides a global picture, Nuclear Magnetic Resonance (NMR) spectroscopy can define the precise spatial arrangement of atoms.[14] Through-bond (TOCSY, COSY) and through-space (NOESY) experiments allow for the assignment of all proton resonances and the measurement of inter-proton distances, which are used as constraints to calculate a structural ensemble.[15][16]
Methodology:
-
Sample Preparation: Dissolve a higher concentration of the purified peptide (typically >0.5 mM) in 90% H₂O / 10% D₂O buffer. D₂O provides a lock signal for the spectrometer.
-
Data Acquisition: Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz):
-
TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system (i.e., connected by bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are on adjacent residues. This is the key experiment for determining 3D structure.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If using an isotope-labeled sample, this provides a map of each N-H bond, which is useful for resolving overlap.
-
-
Resonance Assignment: Use the TOCSY spectrum to identify amino acid types and the NOESY spectrum to "walk" along the backbone, sequentially assigning each residue (i.e., connecting the Hα of residue i with the HN of residue i+1).
-
Structural Calculation:
-
Integrate the cross-peaks in the NOESY spectrum to generate a list of inter-proton distance restraints.
-
Use software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these experimental restraints.
-
-
Analysis: Analyze the resulting structural ensemble to identify the precise dihedral angles, hydrogen bonds, and overall fold induced by the homoserine or isoserine substitution.
Conclusion and Outlook
The choice between isoserine and homoserine is a strategic decision in peptide design, driven by the desired therapeutic outcome.
-
Homoserine serves as a tool for subtle optimization . It allows researchers to maintain the fundamental α-peptide backbone while exploring new side-chain interactions, potentially improving proteolytic stability and fine-tuning receptor affinity. Its unique propensity for lactonization presents both a synthetic challenge and a functional opportunity.
-
Isoserine is an agent of transformative change . By altering the backbone itself, it enables the design of peptidomimetics with highly constrained, predictable, and novel conformations. This is an exceptionally powerful strategy for engineering peptides with dramatically enhanced enzymatic stability and for mimicking bioactive turns or loops.
By understanding the fundamental structural differences and employing the appropriate synthetic and analytical methodologies, researchers can effectively leverage both isoserine and homoserine to develop next-generation peptide therapeutics with superior performance profiles.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Homoserine-Containing Peptide Libraries. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). L-Homoserine: An Essential Building Block for Advancing Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates.
- Burger, K., Windeisen, E., & Pires, R. (1995). New Efficient Strategy for the Incorporation of (S)-Isoserine into Peptides. Journal of Organic Chemistry, 60(23), 7641–7645.
- American Chemical Society. (2022).
- Wikipedia. (n.d.). Homoserine.
- National Center for Biotechnology Information. (n.d.). Homoserine as an Aspartic Acid Precursor for Synthesis of Proteoglycan Glycopeptide Containing Aspartic Acid and Sulfated Glycan Chain.
- Wikipedia. (n.d.). N-Acyl homoserine lactone.
- BenchChem. (n.d.). A Comparative Analysis of L-Homoserine and D-Homoserine: Unraveling Stereospecificity in Biological Systems. BenchChem.
- Juaristi, E., et al. (n.d.). Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases.
- BenchChem. (n.d.). DL-Homoserine vs.
- Wikipedia. (n.d.). Isoserine.
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
- MDPI. (n.d.).
- Springer Nature. (n.d.). Circular Dichroism of Peptides.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Chemistry LibreTexts. (2020). Structure and Stereochemistry of the Amino Acids.
- Springer Nature. (n.d.). NMR Spectroscopy of Peptides and Proteins.
- University of Zurich. (n.d.). Peptide/Protein NMR.
- National Center for Biotechnology Information. (n.d.). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags.
- Royal Society of Chemistry. (2021).
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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Isoserine-Containing Peptides
Introduction: The Challenge of the Isomer
In the landscape of therapeutic peptide development, the incorporation of non-proteinogenic amino acids is a key strategy for modulating biological activity, stability, and pharmacokinetic profiles. Isoserine, a structural isomer of serine, is one such candidate. As a β-amino acid, its inclusion fundamentally alters the peptide backbone compared to its α-amino acid counterpart, serine.[1][2] While both share the same molecular formula and mass, this subtle structural rearrangement presents a significant analytical challenge: ensuring the purity and correct isomeric identity of the final peptide product.
For researchers, scientists, and drug development professionals, confirming that a synthetic peptide contains isoserine and not serine—or quantifying the ratio of the two—is a critical quality attribute. Standard mass spectrometry (MS) alone is insufficient, as it cannot distinguish between isomers. This guide provides an in-depth comparison of mass spectrometry-based methodologies, focusing on the synergistic use of liquid chromatography and tandem mass spectrometry (LC-MS/MS) to confidently validate the purity of isoserine-containing peptides. We will explore the causality behind experimental choices and present self-validating protocols designed for rigorous scientific inquiry.
The Analytical Imperative: Why LC-MS/MS is the Gold Standard
The validation of an isoserine peptide is not a single measurement but a multi-faceted analytical process. The combination of High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (MS/MS) provides two orthogonal dimensions of analysis, which is essential for resolving and identifying isomers.[3][4][5]
-
Chromatographic Separation (The First Filter): HPLC separates molecules based on their physicochemical properties, such as hydrophobicity.[4][6] The different positioning of the hydroxyl and amino groups in isoserine versus serine can lead to subtle differences in polarity and interaction with the stationary phase of an HPLC column, often resulting in distinct retention times. This initial separation is the crucial first step in differentiating the isomers.
-
Mass Analysis (The Identity Check): Mass spectrometry measures the mass-to-charge ratio (m/z) of ions with high precision. While it will confirm the peptide has the correct molecular weight, it cannot by itself distinguish between the isoserine and serine variants.[7]
-
Tandem MS Fragmentation (The Structural Fingerprint): This is the definitive step. In MS/MS, ions of a specific m/z (the precursor ions) are isolated and fragmented. The resulting fragment ions (product ions) are characteristic of the molecule's specific structure.[8][9] Because the peptide backbones are different, isoserine- and serine-containing peptides will produce distinct fragmentation patterns, providing a unique "fingerprint" for each isomer.[10]
Below is a workflow diagram illustrating this integrated analytical approach.
Comparative Analysis: Isoserine vs. Serine Peptides
To illustrate the differentiation, let's consider a hypothetical model peptide: Ac-Gly-X-Ala-NH₂ , where X is either L-Serine or L-Isoserine.
Physicochemical Properties
The foundational differences begin with the structures themselves.
| Property | L-Serine | L-Isoserine | Rationale for Analytical Impact |
| Structure | α-amino acid | β-amino acid | Different backbone structure directly impacts MS/MS fragmentation patterns. |
| IUPAC Name | 2-amino-3-hydroxypropanoic acid | 3-amino-2-hydroxypropanoic acid | Positional difference of functional groups can alter polarity and chromatographic retention. |
| Formula | C₃H₇NO₃ | C₃H₇NO₃ | Identical formula results in identical molecular weight, making MS1 analysis non-discriminatory. |
| Mol. Weight | 105.093 g/mol | 105.093 g/mol | Isomers are indistinguishable by precursor mass alone.[2][11] |
Expected LC-MS/MS Data Comparison
The power of the LC-MS/MS approach becomes evident when we compare the expected analytical outputs.
| Parameter | Ac-Gly-Ser -Ala-NH₂ | Ac-Gly-IsoSer -Ala-NH₂ | Expert Interpretation |
| Precursor m/z [M+H]⁺ | 261.12 | 261.12 | No Differentiation. The identical mass confirms that a peptide of the correct composition is present, but not its isomeric form. |
| Expected RT (min) | ~10.2 | ~9.8 | Potential Differentiation. The isoserine variant, with its hydroxyl group closer to the backbone carboxyl, may exhibit slightly different polarity, potentially leading to an earlier elution time on a C18 reversed-phase column. This must be confirmed experimentally. |
| Key Fragment Ion (b₂-ion) | m/z 159.08 | m/z 159.08 | No Differentiation. The b₂-ion (Ac-Gly-X) retains the isomeric residue, so its mass is identical for both peptides. |
| Key Fragment Ion (y₂-ion) | m/z 162.09 | m/z 162.09 | No Differentiation. The y₂-ion (X-Ala-NH₂) retains the isomeric residue, so its mass is also identical. |
| Internal Fragment Ion | Absent / Low Intensity | Diagnostic Peak Present | Definitive Differentiation. The β-amino acid structure of isoserine can promote unique fragmentation pathways not seen with α-amino acids, such as the formation of specific internal fragments or immonium ions. The presence or absence of these diagnostic ions serves as the definitive confirmation.[9][10] |
Experimental Protocol: A Self-Validating Methodology
This protocol outlines a robust method for the analysis of an isoserine-containing peptide.
1. Sample Preparation
-
Objective: To prepare the peptide for analysis in a manner that ensures solubility and compatibility with the LC-MS system.
-
Protocol:
-
Accurately weigh approximately 1 mg of the synthetic peptide.
-
Dissolve the peptide in 1 mL of LC-MS grade water with 0.1% formic acid to create a 1 mg/mL stock solution. Formic acid is used to acidify the mobile phase, which improves peak shape and ionization efficiency.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A).
-
Filter the final sample through a 0.22 µm syringe filter to remove any particulates that could damage the HPLC column.[7]
-
2. RP-HPLC Separation
-
Objective: To achieve chromatographic separation of the target isoserine peptide from impurities, including the potential serine isomer.
-
Methodology:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). C18 columns provide excellent separation for a wide range of peptides based on hydrophobicity.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Gradient: A shallow gradient is critical for resolving closely eluting species like isomers.
-
0-5 min: 5% B
-
5-35 min: 5% to 45% B (30-minute linear gradient)
-
35-37 min: 45% to 95% B (wash step)
-
37-40 min: 95% B (hold)
-
40-41 min: 95% to 5% B (return to initial)
-
41-45 min: 5% B (equilibration)
-
-
Injection Volume: 5 µL.
-
3. Mass Spectrometry Analysis
-
Objective: To confirm the mass of the target peptide and generate structure-specific fragment ions for isomer confirmation.
-
Methodology:
-
Ionization Source: Electrospray Ionization (ESI), positive mode. ESI is a soft ionization technique ideal for peptides.[3]
-
MS1 Full Scan:
-
Mass Range: m/z 200–2000. This range covers most common peptides and allows for observation of different charge states.
-
Resolution: >60,000. High resolution is crucial for accurate mass determination and distinguishing the target peptide from closely related impurities.[12]
-
-
MS/MS (Tandem MS) Scan:
-
Mode: Data-Dependent Acquisition (DDA). The instrument automatically selects the most intense precursor ions from the MS1 scan for fragmentation.
-
Isolation Window: 1.0–1.5 m/z.
-
Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) or a normalized collision energy setting (e.g., 25-30%). This ensures a rich fragmentation spectrum is produced.
-
Activation Method: Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD). These methods effectively fragment peptide bonds to produce characteristic b- and y-ions.
-
-
Data Interpretation: The Isomer's Unique Fingerprint
The key to validation lies in comparing the fragmentation spectrum of your sample to the theoretical fragmentation of both the isoserine and serine variants.
The diagram below illustrates the fundamental difference in fragmentation. Cleavage of the peptide bond results in b- and y-ions. However, the altered backbone of the isoserine peptide can lead to different fragmentation propensities and unique product ions compared to the standard serine peptide.
A definitive validation is achieved when the experimental MS/MS spectrum contains fragment ions that are uniquely predicted for the isoserine-containing peptide and lacks those that are uniquely predicted for the serine variant.
Beyond Isomers: Profiling Common Synthetic Impurities
A comprehensive purity analysis must also account for other common impurities that arise during solid-phase peptide synthesis.[13][14] Mass spectrometry is exceptionally well-suited for this task.
| Impurity Type | Description | Mass Signature |
| Deletion Peptides | Missing one or more amino acids due to incomplete coupling.[15] | Target Mass - Mass of missing residue(s) |
| Truncated Peptides | Incomplete sequence, typically missing N-terminal residues. | Lower than Target Mass |
| Extended Peptides | Contains one or more extra amino acids. | Target Mass + Mass of extra residue(s) |
| Incomplete Deprotection | Residual protecting groups (e.g., Boc, Fmoc) left on side chains. | Target Mass + Mass of protecting group(s) |
| Oxidation | Addition of oxygen (+16 Da), common for Met or Trp residues. | Target Mass + 16 Da |
| Deamidation | Conversion of Asn or Gln to Asp or Glu, resulting in a +1 Da mass shift. | Target Mass + 1 Da |
Conclusion
The validation of isoserine peptide purity is a nuanced but achievable analytical task. It hinges on moving beyond simple mass confirmation and embracing a methodology that can probe molecular structure. The strategic combination of high-resolution liquid chromatography for isomeric separation and tandem mass spectrometry for generating unique structural fingerprints provides a robust, self-validating system. By carefully designing experiments and interpreting the resulting fragmentation data, researchers can definitively confirm the presence and purity of isoserine-containing peptides, ensuring the integrity and reliability of their scientific findings and therapeutic development programs.
References
- MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
- Creative Proteomics. (n.d.). MS Peptide Purity Analysis.
- Fiebig, M., et al. (2018). Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry.
- Almac Group. (n.d.). LC-MS/MS Identification of Impurities Present in Synthetic Peptide Drugs.
- BioPharmaSpec. (2024). Managing Product-Related Impurities in Synthetic Peptides.
- Limitless Life. (2024). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Verified Peptides. (n.d.). Peptide Quality: Importance of Third-Party Validation.
- Waters Corporation. (n.d.). LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software.
- BenchChem. (2025). A Comparative Guide to Determining Peptide Purity: Tricine-PAGE vs. Orthogonal Methods.
- Giefing, C., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules. [Link]
- Peptide Sciences. (2023). Peptide Purity.
- Guidechem. (n.d.). L-Isoserine 632-13-3 wiki.
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- Wikipedia. (n.d.). Isoserine.
- CymitQuimica. (n.d.). CAS 565-71-9: Isoserine.
- CymitQuimica. (n.d.). CAS 632-12-2: Isoserine.
- Amunson, M., et al. (2021). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
- Resolve Mass Spectrometry. (2024). How to Choose the Right Laboratory for Peptide Characterization Services for FDA and Health Canada Submissions. YouTube. [Link]
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis.
- Resolve Mass Spectrometry. (2024). Peptide Characterization by RP-HPLC for Regulatory Submissions.
- Dunne, C., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
- Gallou, F., et al. (2019). Sustainability challenges in peptide synthesis and purification: from R&D to production. Novartis OAK. [Link]
- Bio-Synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Serafin, J., et al. (2013). List of Fragmentation Products of Serine and Threonine Considering the Rearrangement, m/z.
- Biochain Incorporated. (2022). Peptide Synthesis: Challenges In Sustainability And Purification!.
- The Proteomics Hub. (2024). Peptide Fragmentation Patterns in Mass Spectrometry.
- ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
- Perez Hurtado, P., & O'Connor, P. B. (2012). Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. Mass Spectrometry Reviews. [Link]
- Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry. YouTube. [Link]
- Julian, R. R., et al. (2013). Gas-phase Ion Isomer Analysis Reveals the Mechanism of Peptide Sequence Scrambling. PMC. [Link]
- Chen, Y.-C., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules. [Link]
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A Comparative Guide to the Cytotoxicity of Isoserine Derivatives in Oncology Research
Isoserine, a non-proteinogenic β-amino acid, has garnered significant interest in medicinal chemistry due to its structural similarity to serine and its role as a key chiral building block. Its derivatives, particularly those integrated into larger molecular scaffolds, have emerged as a promising class of cytotoxic agents. This guide provides a comparative analysis of the cytotoxic profiles of various isoserine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their anticancer potential.
Introduction: The Therapeutic Potential of Isoserine Derivatives
Isoserine's unique structural properties make it a valuable component in the synthesis of novel therapeutic agents. A crucial application of isoserine is in the side chain of taxol (Paclitaxel) and its analogs, a cornerstone class of chemotherapy drugs.[1] The phenylisoserine side chain at the C-13 position of the baccatin III core is essential for the anticancer activity of taxoids, which function by stabilizing microtubules and inducing mitotic arrest.[2][3] Modifications to this isoserine side chain have been a key strategy in developing next-generation taxoids with improved efficacy, solubility, and reduced toxicity.[1][4]
Beyond taxoids, novel L-isoserine derivatives have been synthesized and evaluated for their ability to inhibit aminopeptidase N (APN/CD13), an enzyme overexpressed in many cancers and involved in tumor invasion and angiogenesis.[5] This highlights the versatility of the isoserine scaffold in designing targeted anticancer agents.
Comparative Cytotoxicity of Isoserine Derivatives
The cytotoxic efficacy of isoserine derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[6] A lower IC50 value indicates a more potent cytotoxic compound.[7] The following table summarizes the reported IC50 values for various isoserine derivatives against different human cancer cell lines.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (μM) | Reference |
| Taxoid Analogs | N-(p-chlorobenzoyl)-(2'R,3'S)-3'-phenylisoserine side chain analog | B16 Melanoma | Comparable to Taxol | [2] |
| N-benzoyl-(2'R,3'S)-3'-(p-chlorophenyl)isoserine side chain analog | B16 Melanoma | Comparable to Taxol | [2] | |
| Aminopeptidase N Inhibitors | Compound 14b | Human cancer cell lines | 12.2 | [5] |
| General Isoserine Derivatives | Compound 7f | KB (epidermoid carcinoma) | 1.99 ± 0.22 | [8] |
| Compound 7f | A549 (non-small cell lung cancer) | 0.90 ± 0.09 | [8] |
This table is a representative summary. IC50 values can vary based on experimental conditions.
The data indicates that modifications to the isoserine structure can significantly impact cytotoxic potency. For instance, the taxoid analogs with chloro-substitutions on the phenylisoserine side chain retain activity comparable to the parent compound, Taxol.[2] In another study, the isoserine derivative designated as 7f demonstrated potent cytotoxicity against KB and A549 cell lines, with IC50 values in the low micromolar and nanomolar range, respectively.[8] This highlights the potential for developing highly active compounds through targeted chemical synthesis.
Mechanisms of Action: Inducing Cancer Cell Death
Isoserine derivatives exert their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and cell cycle arrest.
Microtubule Stabilization
The most well-characterized mechanism for isoserine-containing taxoids is the stabilization of microtubules.[2][3] By binding to the β-tubulin subunit, these compounds prevent the dynamic instability required for proper mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Induction of Apoptosis
Many isoserine derivatives trigger the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress and is regulated by the Bcl-2 family of proteins.[9] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[9] This shift in balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), including the initiator caspase-9 and effector caspases like caspase-3.[9][10] Activated caspases then cleave key cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[9] Some derivatives have been shown to directly activate caspases 3 and 7.[11]
The following diagram illustrates a generalized apoptotic pathway induced by certain cytotoxic compounds.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the isoserine derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
Isoserine derivatives represent a versatile and potent class of cytotoxic agents with significant potential in oncology. The extensive research into taxoid analogs demonstrates the value of modifying the isoserine side chain to enhance therapeutic properties. Furthermore, the development of novel derivatives targeting other cancer-related pathways, such as aminopeptidase N, opens new avenues for drug discovery.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the isoserine scaffold to identify key structural features that maximize cytotoxicity and selectivity for cancer cells.
-
In Vivo Efficacy: Evaluating the most promising derivatives in preclinical animal models to assess their antitumor activity, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of isoserine derivatives with other established chemotherapeutic agents or targeted therapies.
By leveraging the unique chemical properties of the isoserine backbone, researchers can continue to develop innovative and effective anticancer therapeutics.
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- Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. (2021). Future Journal of Pharmaceutical Sciences, 7(1), 221.
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A Researcher's Comparative Guide to Confirming the Stereochemistry of Synthesized Isoserine
The precise stereochemical configuration of isoserine, a structural isomer of serine, is a critical quality attribute in the landscape of drug development and synthesis.[1] The biological activity of chiral molecules is often dictated by their three-dimensional arrangement, with one enantiomer potentially exhibiting therapeutic effects while the other may be inactive or even toxic. Consequently, the unambiguous determination of the absolute configuration (D- or L-) of synthesized isoserine is a non-negotiable step in ensuring product safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower researchers with the knowledge to select the most appropriate method for their needs.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[2][3] It is often the first choice for its high resolution and sensitivity.
Principle of Separation:
The core of this technique lies in the use of a Chiral Stationary Phase (CSP). The CSP is composed of a chiral selector that is immobilized on a solid support. As the racemic mixture of isoserine passes through the column, the two enantiomers interact differently with the chiral selector. This differential interaction, based on the formation of transient diastereomeric complexes, leads to different retention times, allowing for their separation and quantification.[4]
Experimental Protocol:
-
Column Selection: The choice of CSP is critical. For amino acids like isoserine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are often successful.[3][5]
-
Mobile Phase Preparation: A typical mobile phase for underivatized amino acids on a teicoplanin-based column might consist of a mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate). The exact ratio will require optimization.
-
Sample Preparation: Dissolve a known concentration of the synthesized isoserine in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Instrument Setup:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Set the flow rate (typically 0.5-1.0 mL/min).
-
Set the detector wavelength (e.g., 210 nm for UV detection if isoserine lacks a strong chromophore, or use a mass spectrometer for detection).
-
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Standard Comparison: Inject solutions of authentic D-isoserine and L-isoserine standards under the same conditions to determine their respective retention times.
Data Interpretation:
The chromatogram of a racemic or enantiomerically enriched sample will show two peaks corresponding to the D and L enantiomers. By comparing the retention times of the peaks in the sample chromatogram to those of the standards, the stereochemistry of the synthesized isoserine can be confirmed. The peak area can be used to determine the enantiomeric excess (ee).
Visualization of Chiral HPLC Workflow:
Caption: Workflow for Chiral HPLC analysis of isoserine.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation.[6] While NMR spectra of enantiomers are identical, the use of a chiral derivatizing agent (CDA) can overcome this limitation.[7]
Principle of Differentiation:
The strategy involves reacting the racemic isoserine with an enantiomerically pure CDA to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in the chemical shifts of the resulting diastereomers, the absolute configuration of the original isoserine can be determined.[8] A commonly used CDA for amines is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride.[9][10]
Experimental Protocol (Using Mosher's Acid Chloride):
-
Reaction Setup: In two separate NMR tubes, react the synthesized isoserine with (R)-Mosher's acid chloride and (S)-Mosher's acid chloride, respectively. A non-chiral base (e.g., pyridine-d5) is typically used as the solvent and catalyst.
-
Reaction Monitoring: Allow the reactions to proceed to completion. The formation of the Mosher's amides can be monitored by ¹H NMR.
-
NMR Acquisition: Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both diastereomeric products.
-
Data Analysis:
-
Identify corresponding protons in the spectra of the two diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for several protons.
-
Based on the established Mosher's model, the signs of the Δδ values for protons on either side of the newly formed amide bond will be consistent, allowing for the assignment of the absolute configuration.[11][12]
-
Data Interpretation:
According to the Mosher's model for amides, the protons that lie on the same side of the MTPA plane as the phenyl group will be shielded (experience an upfield shift), while those on the same side as the -CF₃ group will be deshielded (experience a downfield shift). By systematically analyzing the Δδ values, a conformational model can be built, and the stereochemistry of the isoserine can be deduced.[13]
Visualization of NMR with CDA Workflow:
Caption: Workflow for NMR analysis using a chiral derivatizing agent.
Optical Rotation and Polarimetry
This is a classical and straightforward method based on the ability of chiral molecules to rotate the plane of polarized light.[14]
Principle:
Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[15] A dextrorotatory (+) compound rotates light clockwise, while a levorotatory (-) compound rotates it counter-clockwise. The specific rotation [α] is a characteristic physical property of a chiral compound.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the synthesized isoserine of a known concentration (c) in a suitable solvent (e.g., water or dilute HCl).
-
Instrument Setup:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up.
-
Calibrate the instrument with a blank (the pure solvent).
-
-
Measurement:
-
Fill the polarimeter cell of a known path length (l) with the sample solution.
-
Measure the observed rotation (α).
-
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c).
Data Interpretation:
The calculated specific rotation is compared to the literature value for either D- or L-isoserine. A positive sign corresponds to the dextrorotatory enantiomer, and a negative sign to the levorotatory one. It is crucial to note that the D/L designation does not always correlate with the direction of optical rotation (+/-).[16] Therefore, this method relies on having access to reliable literature data for authentic samples.
Visualization of Polarimetry Workflow:
Caption: Workflow for determining stereochemistry via polarimetry.
Enzymatic Assays
Enzymatic methods offer exquisite specificity, as enzymes are chiral catalysts that often act on only one enantiomer of a substrate.[17]
Principle:
This method utilizes an enzyme that selectively metabolizes either D- or L-isoserine. For example, a D-amino acid oxidase would specifically act on D-isoserine, producing a detectable product (e.g., an α-keto acid), while leaving L-isoserine untouched.
Experimental Protocol:
-
Enzyme and Substrate Selection: Choose an appropriate enzyme (e.g., D-serine dehydratase, which may have activity on isoserine) and a corresponding detection system.[18][19]
-
Assay Setup:
-
Prepare a buffer solution at the optimal pH for the enzyme.
-
In separate reactions, incubate the synthesized isoserine and known D- and L-isoserine standards with the enzyme.
-
Include a control reaction without the enzyme.
-
-
Reaction and Detection:
-
Allow the reaction to proceed for a set time at the optimal temperature.
-
Stop the reaction and measure the amount of product formed or the remaining substrate. The detection method will depend on the reaction (e.g., spectrophotometry to measure a colored product or HPLC to measure substrate depletion).
-
Data Interpretation:
If the synthesized isoserine is a substrate for the D-specific enzyme (i.e., a reaction occurs), it is confirmed to be D-isoserine. Conversely, if it is acted upon by an L-specific enzyme, it is L-isoserine. The degree of conversion can also provide information on the enantiomeric purity.
Visualization of Enzymatic Assay Workflow:
Caption: Workflow for stereochemical analysis using an enzymatic assay.
Comparative Summary
| Method | Principle | Pros | Cons | Best For |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution and sensitivity; quantitative (ee%); applicable to a wide range of molecules.[3] | Requires method development; expensive columns and instrumentation. | Accurate quantification of enantiomeric excess and definitive confirmation. |
| NMR with CDA | Formation of diastereomers with distinct NMR spectra. | Provides detailed structural information; definitive assignment of absolute configuration.[7] | Requires chemical derivatization; can be complex to interpret; requires pure CDA. | Unambiguous determination of absolute configuration when standards are unavailable. |
| Polarimetry | Rotation of plane-polarized light. | Simple, fast, and non-destructive. | Requires a pure sample; relies on literature values; low sensitivity for samples with low ee%. | Quick check of optical purity for known compounds. |
| Enzymatic Assays | Stereospecific enzyme-catalyzed reaction. | Highly specific and sensitive. | Limited by enzyme availability and substrate specificity; may not be quantitative. | High-throughput screening or when high specificity is required. |
Conclusion
The choice of method for confirming the stereochemistry of synthesized isoserine depends on the specific requirements of the analysis, including the available instrumentation, the need for quantitative data, and the availability of reference standards. Chiral HPLC is often the workhorse for its quantitative power and reliability. NMR with chiral derivativing agents provides an unparalleled level of structural detail for absolute configuration assignment. Polarimetry serves as a rapid and simple check, while enzymatic assays offer exceptional specificity. A multi-faceted approach, potentially combining a separation technique like HPLC with a spectroscopic method like NMR, often provides the most robust and defensible confirmation of stereochemistry, upholding the highest standards of scientific integrity in drug development.
References
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- Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
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A Senior Application Scientist's Guide to Isoserine Peptide Conformational Analysis by CD Spectroscopy
In the evolving landscape of peptide therapeutics and peptidomimetics, the incorporation of non-proteinogenic amino acids is a cornerstone of innovation. Isoserine, a β-amino acid isomer of serine, presents a fascinating case study. Its altered backbone structure—with the amine group shifted to the β-carbon—introduces significant changes to peptide folding, stability, and biological activity. This guide provides an in-depth, objective comparison of the conformational properties of isoserine-containing peptides versus their native serine counterparts, leveraging the power of Circular Dichroism (CD) spectroscopy as our primary analytical tool.
Part 1: The Rationale—Why Isoserine and Why CD Spectroscopy?
The fundamental difference between serine and isoserine lies in the placement of the peptide bond. This single-atom shift transforms a conventional α-peptide backbone into a β-peptide backbone at the site of incorporation. This modification has profound implications:
-
Proteolytic Resistance: The altered backbone is often resistant to degradation by standard proteases.
-
Novel Secondary Structures: β-peptides can fold into unique helical and sheet structures not accessible to α-peptides.
-
Altered Hydrogen Bonding Networks: The spacing of amide protons and carbonyl groups is changed, leading to different intramolecular and intermolecular interactions.
Circular Dichroism (CD) spectroscopy is the ideal technique for investigating these structural consequences. CD measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[1][2] For peptides, the primary chromophore in the far-UV region (190-260 nm) is the amide bond of the backbone.[1][3][4] The spatial arrangement of these bonds in ordered secondary structures like α-helices and β-sheets generates characteristic CD spectra, making it a powerful tool for rapid, solution-phase conformational analysis.[5][6]
-
α-helices typically exhibit strong negative bands around 222 nm and 208 nm, with a positive band around 192 nm.[4][6]
-
β-sheets show a negative band near 218 nm and a positive band near 195 nm.[4][5]
-
Random coils are characterized by a strong negative band below 200 nm.[4]
By comparing the CD spectra of an isoserine-containing peptide with its serine analogue, we can directly probe the conformational changes induced by the α-to-β-amino acid substitution.
Part 2: A Comparative Experimental Workflow
The following section details a robust, self-validating protocol for comparing the secondary structure of a model serine peptide (Ser-Peptide) and its isoserine-containing counterpart (IsoSer-Peptide). The causality behind each step is explained to ensure scientific integrity.
The experiment is designed to isolate the conformational impact of the isoserine substitution. This requires identical handling of both peptides, from synthesis to final spectral analysis, with solvent conditions being a key variable to probe conformational propensities.
Caption: Comparative CD Spectroscopy Workflow.
1. Peptide Synthesis, Purification, and Characterization:
-
Action: Synthesize both the serine-containing peptide and its isoserine analogue using standard solid-phase peptide synthesis (SPPS).
-
Causality: Ensuring high purity (>95%) via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and verifying identity via Mass Spectrometry (MS) is critical. Impurities can scatter light or have their own CD signal, confounding the results.
2. Sample Preparation:
-
Action: Prepare concentrated stock solutions (e.g., 1-2 mM) of each peptide in deionized water. Determine the precise concentration using UV-Vis absorbance if aromatic residues are present, or by quantitative amino acid analysis for higher accuracy.[7]
-
Causality: Accurate concentration is paramount for converting raw CD data (millidegrees) into Mean Residue Molar Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues, allowing for direct comparison between different peptides.[1]
-
Action: For analysis, dilute the stock solutions to a final concentration of approximately 50-100 µM into two different solvents:
-
Aqueous Buffer: 10 mM sodium phosphate, pH 7.4.
-
Helix-Promoting Solvent: 50% (v/v) 2,2,2-Trifluoroethanol (TFE) in water.[8]
-
-
Causality: The aqueous buffer mimics a physiological environment. TFE is a co-solvent known to dehydrate the peptide backbone, promoting the formation of intramolecular hydrogen bonds and thus revealing any inherent helical propensity that might be latent in an aqueous solution.
3. CD Spectrometer Setup and Data Acquisition:
-
Action: Use a calibrated CD spectropolarimeter. Purge the instrument with dry nitrogen gas for at least 30 minutes prior to use.[4][9] Set the temperature to 25°C using a Peltier controller.
-
Causality: Nitrogen purging is essential to remove oxygen, which absorbs strongly in the far-UV range (<200 nm). Precise temperature control is necessary as peptide conformation can be temperature-dependent.[6][10]
-
Action: Use a quartz cuvette with a 1 mm path length.[1]
-
Causality: A short path length is required to minimize solvent absorbance in the far-UV region.
-
Action: Set the acquisition parameters:
-
Causality: Multiple accumulations are averaged to improve the signal-to-noise ratio.
-
Action: Acquire spectra in the following order for each solvent system: 1) Blank (solvent only), 2) Ser-Peptide, 3) IsoSer-Peptide.
-
Causality: Acquiring a matched blank spectrum for each solvent is crucial for accurate baseline subtraction.[1]
4. Data Processing and Conversion:
-
Action: Subtract the corresponding blank spectrum from each peptide spectrum. Average the accumulated scans and apply a gentle smoothing algorithm (e.g., Savitzky-Golay).
-
Action: Convert the corrected signal (in millidegrees, mdeg) to Mean Residue Molar Ellipticity ([θ]) using the formula: [θ] = (mdeg * MRW) / (10 * l * c) where MRW is the mean residue weight (molecular weight / number of residues), l is the path length in cm, and c is the concentration in g/mL.
-
Causality: This normalization step is essential for quantitative comparison and for use with deconvolution algorithms.[3]
Part 3: Data Interpretation—A Comparative Analysis
The true power of this approach lies in the direct comparison of the resulting spectra. Below is a table summarizing hypothetical yet representative data for a model 15-residue peptide.
| Peptide | Solvent System | Key Spectral Features | Estimated Secondary Structure (%) |
| Ser-Peptide | 10 mM Phosphate Buffer, pH 7.4 | Strong negative minimum at ~198 nm | α-Helix: 5%, β-Sheet: 10%, Random Coil: 85% |
| 50% TFE | Weak negative minima at ~208 nm and ~222 nm | α-Helix: 25%, β-Sheet: 5%, Random Coil: 70% | |
| IsoSer-Peptide | 10 mM Phosphate Buffer, pH 7.4 | Negative minimum at ~215 nm, Positive maximum at ~195 nm | β-Structure/Turn: 40%, Other: 60% |
| 50% TFE | Intensified negative minimum at ~215 nm | β-Structure/Turn: 60%, Other: 40% |
The process of estimating secondary structure content from a CD spectrum is known as deconvolution.[11][12] It involves fitting the experimental spectrum as a linear combination of reference spectra for pure secondary structures.[11] Web servers like DichroWeb provide access to various deconvolution algorithms such as SELCON3, CONTIN/LL, and CDSSTR.[13][14]
Critical Caveat for Isoserine Peptides: Standard deconvolution algorithms are based on reference datasets of α-proteins.[15] Their application to β-peptides or mixed α/β-peptides can be misleading. The results should be interpreted qualitatively. For instance, a strong negative band around 215-218 nm in a β-peptide is often indicative of an ordered, sheet-like or helical β-structure, but it cannot be quantitatively parsed into "β-sheet" and "α-helix" with high confidence using standard α-protein reference sets.[15] More advanced methods, like the BeStSel algorithm, which accounts for β-structure diversity, may offer improved analysis.[15]
Analysis of Results:
-
Ser-Peptide: In buffer, the spectrum is characteristic of a random coil, as expected for many short, unconstrained peptides.[4] In TFE, the appearance of minima at 208 and 222 nm indicates a partial transition to an α-helical conformation, revealing an intrinsic helical propensity.[6]
-
IsoSer-Peptide: The spectrum is dramatically different. Even in buffer, the features (negative peak ~215 nm, positive peak ~195 nm) suggest a well-defined, non-random structure. This is a hallmark of many β-peptides, which often adopt stable secondary structures (like various types of helices or sheets) more readily than their α-peptide counterparts. The intensification of these features in TFE suggests this ordered structure is further stabilized.
The following diagram illustrates the causal chain from the molecular change to the observed spectral output.
Caption: From Amino Acid Isomer to CD Spectrum.
Conclusion
Circular Dichroism spectroscopy provides a rapid, powerful, and material-sparing method for assessing the profound conformational impact of substituting a standard α-amino acid like serine with its β-amino acid isomer, isoserine.[1] The comparative approach detailed here—analyzing both peptides under identical, structure-promoting and neutral conditions—allows researchers to confidently attribute observed spectral differences to the change in backbone chemistry. The incorporation of isoserine typically disrupts canonical α-peptide structures and promotes the formation of unique, stable β-peptide conformations. This knowledge is invaluable for drug development professionals seeking to design novel peptidomimetics with enhanced stability and tailored biological functions.
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- Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures - ResearchGate.
- Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis - Bio-protocol. Bio-protocol. [Link]
- Secondary structure analysis by circular dichroism (CD) spectroscopy.... - ResearchGate.
- Circular Dichroism of Peptides | Springer Nature Experiments.
- Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy - PMC - PubMed Central. PubMed Central. [Link]
- To deconvolute the CD spectrum of a given protein solution and to classify it in terms of its secondary structure elements - Virtual Labs. Virtual Labs. [Link]
- CD Deconvolution Algorithms - DichroWeb. DichroWeb. [Link]
- How to Analyze CD Spectra Using Deconvolution Algorithms | MtoZ Biolabs. MtoZ Biolabs. [Link]
- Beyond α-Helix and β-Sheet: - the Expanding Role of Circular Dichroism - Applied Photophysics. Applied Photophysics. [Link]
- Circular Dichroism Studies of Secondary Structure of Peptides. JoVE. [Link]
- Molecular Dynamics Ensemble Refinement of Intrinsically Disordered Peptides According to Deconvoluted Spectra from Circular Dichroism - PMC - PubMed Central. PubMed Central. [Link]
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The Synthesis of Isoserine: A Comparative Guide to Enzymatic and Chemical Approaches
For Researchers, Scientists, and Drug Development Professionals
Isoserine, a non-proteinogenic β-amino acid, is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds and other specialty chemicals.[1][2] Its unique structural properties make it an important precursor for peptidomimetics, bioactive molecules, and bioplastics.[1] The efficient and selective synthesis of isoserine is, therefore, a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the two primary approaches to isoserine synthesis: enzymatic and chemical methods. We will explore the underlying principles, experimental protocols, and key performance indicators of each, offering a comprehensive resource to inform your synthetic strategy.
At a Glance: Enzymatic vs. Chemical Synthesis of Isoserine
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High stereoselectivity and regioselectivity | Can produce racemic mixtures or require chiral auxiliaries |
| Reaction Conditions | Mild (near ambient temperature and neutral pH) | Often require harsh conditions (extreme temperatures, pressures, pH) |
| Yield | Generally high with optimized systems | Variable, with some routes achieving good yields (e.g., 83% from L-asparagine)[3][4] |
| Purity | High, often requiring minimal purification | May require extensive purification to remove byproducts and reagents |
| Environmental Impact | "Greener" process with biodegradable catalysts and less waste | Can involve toxic reagents and generate hazardous waste[1][5] |
| Scalability | Generally straightforward and predictable | Can be challenging, with some processes demonstrated at the hundred-gram scale[6] |
| Cost-Effectiveness | Higher initial enzyme cost, but lower operational costs[7] | Potentially lower reagent costs, but higher energy and waste disposal costs |
The Enzymatic Approach: Precision and Sustainability
Biocatalysis has emerged as a powerful tool in organic synthesis, offering highly selective and environmentally friendly routes to complex molecules.[8][9] In the context of isoserine synthesis, enzymes provide an elegant solution for achieving high stereochemical purity under mild reaction conditions.
Key Enzymatic Methods
The most prevalent enzymatic method for producing L-isoserine is the deamination of L-threonine using L-threonine deaminase .[1] This enzyme specifically removes the amino group from L-threonine, leading to the formation of L-isoserine in a highly specific manner.[1] This specificity is a significant advantage, as it directly yields the desired enantiomer without the need for chiral separation.
Chemo-enzymatic strategies, which integrate enzymatic transformations with chemical steps, are also gaining traction.[10] These hybrid approaches leverage the strengths of both methodologies to create more efficient and versatile synthetic routes.
Visualizing the Enzymatic Pathway
Caption: Enzymatic conversion of L-Threonine to L-Isoserine.
Experimental Protocol: Enzymatic Synthesis of L-Isoserine
The following is a generalized protocol for the enzymatic synthesis of L-isoserine using L-threonine deaminase. Optimization of parameters such as enzyme concentration, substrate concentration, temperature, and pH is crucial for maximizing yield and reaction rate.
-
Enzyme Preparation: The L-threonine deaminase can be used in its isolated form or as a whole-cell biocatalyst.[11] Immobilization of the enzyme can facilitate its reuse and improve process stability.
-
Reaction Setup: A buffered aqueous solution (e.g., phosphate buffer, pH 7-8) is prepared containing L-threonine as the substrate.
-
Enzymatic Conversion: The enzyme is added to the substrate solution, and the reaction mixture is incubated at a controlled temperature (typically 25-40°C) with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as HPLC to measure the consumption of L-threonine and the formation of L-isoserine.
-
Product Isolation and Purification: Once the reaction is complete, the enzyme is removed (e.g., by filtration if immobilized or centrifugation for whole cells). The resulting solution containing L-isoserine is then purified, often through ion-exchange chromatography, to yield the final product.[3]
The Chemical Approach: Versatility and Established Routes
Traditional chemical synthesis offers a variety of routes to isoserine, often starting from readily available and inexpensive precursors.[3][4] While these methods may lack the inherent selectivity of enzymatic processes, they are well-established and can be highly effective, particularly for large-scale production.
Key Chemical Synthesis Routes
A notable and efficient chemical synthesis of (S)-isoserine starts from L-asparagine .[3][4] This two-step process involves the conversion of the primary amino group to a hydroxyl group, followed by a Hofmann rearrangement. This method has been reported to achieve a good yield of 83%.[3][4]
Another documented chemical synthesis involves the reaction of L-aspartic acid with ammonia and hydrogen cyanide.[1] However, the high toxicity of hydrogen cyanide makes this route less favorable.[1] Other strategies include the use of glyoxylic acid and nitromethane as starting materials.[2]
To address the challenge of stereoselectivity, chemical methods often employ chiral auxiliaries or asymmetric catalysts to guide the reaction towards the desired enantiomer.[12]
Visualizing a Chemical Pathway
Caption: Two-step chemical synthesis of (S)-Isoserine from L-Asparagine.
Experimental Protocol: Chemical Synthesis of (S)-Isoserine from L-Asparagine
This protocol is based on the method described by Miyazawa et al. (1976).[4]
Step 1: Synthesis of (S)-3-Carbamoyl-2-hydroxypropionic acid (L-β-malamidic acid)
-
Dissolve L-asparagine in 20% aqueous acetic acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water with vigorous stirring.
-
Continue stirring in the ice bath for one hour, then allow the reaction to proceed overnight at room temperature.
-
Evaporate the solution to a solid.
-
Dissolve the solid in water and purify by ion-exchange resin chromatography (IRA-400, OH- form), eluting with 5% acetic acid.
-
Evaporate the fractions containing the product and recrystallize from 90% aqueous ethanol to obtain L-β-malamidic acid.
Step 2: Synthesis of (S)-Isoserine
-
Treat the L-β-malamidic acid obtained in Step 1 with sodium hypochlorite in an alkaline solution (Hofmann reaction).
-
Purify the reaction mixture using resin column chromatography.
-
Recrystallize the product from aqueous ethanol to yield (S)-isoserine.
In-Depth Comparison: Making an Informed Decision
The choice between enzymatic and chemical synthesis of isoserine depends on a multitude of factors, including the desired scale of production, purity requirements, cost considerations, and environmental regulations.
-
Stereoselectivity and Purity: For applications requiring high enantiopurity, such as in the development of chiral drugs, enzymatic synthesis is often the superior choice due to the inherent specificity of enzymes.[13] Chemical routes may necessitate additional steps for chiral resolution or the use of expensive chiral auxiliaries, which can impact the overall efficiency and cost.
-
Process Conditions and Safety: The mild conditions of enzymatic reactions reduce energy consumption and the need for specialized equipment to handle high pressures or temperatures.[7] In contrast, chemical syntheses can involve hazardous reagents and extreme conditions, posing greater safety risks and requiring more robust containment measures.[5][14]
-
Yield and Scalability: While specific yields for enzymatic processes can be very high with process optimization, the chemical synthesis from L-asparagine demonstrates a good reported yield of 83%.[3][4] The scalability of both methods is a critical factor for industrial applications. While enzymatic processes are generally considered scalable, chemical syntheses have a longer history of large-scale implementation.
-
Environmental Impact and Sustainability: There is a growing emphasis on "green chemistry" in the pharmaceutical and chemical industries.[15][16] Enzymatic synthesis aligns well with these principles by utilizing biodegradable catalysts, reducing waste generation, and operating under energy-efficient conditions.[17] Chemical synthesis, on the other hand, can have a larger environmental footprint due to the use of toxic solvents and reagents, and the generation of hazardous byproducts.[5]
-
Cost Analysis: A comprehensive cost analysis must consider not only the price of starting materials and catalysts but also operational costs.[7] While enzymes may have a higher upfront cost, this can be offset by lower energy consumption, reduced waste disposal fees, and the potential for enzyme recycling.[18] For very large-scale production where the highest purity is not the primary driver, well-optimized chemical routes may be more cost-effective.
Conclusion: A Strategic Choice for Isoserine Synthesis
Both enzymatic and chemical methods offer viable pathways to isoserine, each with a distinct set of advantages and disadvantages. The decision of which route to pursue should be a strategic one, based on a thorough evaluation of the specific project requirements.
For researchers focused on the development of high-purity, chiral compounds for pharmaceutical applications, and for companies committed to sustainable manufacturing practices, the enzymatic approach presents a compelling option. Its high selectivity, mild reaction conditions, and favorable environmental profile are significant assets.
Conversely, for applications where cost is a primary driver and established, scalable processes are paramount, traditional chemical synthesis remains a strong contender. The versatility of chemical methods and the potential for high throughput in well-optimized systems ensure their continued relevance in the production of isoserine.
Ultimately, a comprehensive understanding of both methodologies will empower researchers and drug development professionals to select the most appropriate and efficient synthetic strategy for their specific needs, paving the way for innovation in the many fields where isoserine serves as a critical building block.
References
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- Chemo-enzymatic synthesis of all isomeric 3-phenylserines and -isoserines. (2022).
- ACS Publications. Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates.
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A Comparative Guide to the Biological Efficacy of Isoserine-Modified Antibiotics
In the relentless battle against antimicrobial resistance, the scientific community is continuously exploring innovative strategies to revitalize our existing antibiotic arsenal. One of the most promising avenues is the chemical modification of established antibiotic scaffolds to enhance their efficacy, broaden their spectrum, or overcome resistance mechanisms. This guide provides an in-depth comparison of the biological efficacy of antibiotics modified with isoserine, a structural isomer of serine. By leveraging insights from analogous D-amino acid modifications, we will explore the mechanistic rationale, comparative performance data, and the rigorous experimental protocols required to validate these next-generation antibacterial agents.
The Strategic Imperative for Antibiotic Modification
The rise of multidrug-resistant organisms, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a grave threat to global health.[1] The traditional antibiotic discovery pipeline is struggling to keep pace, necessitating creative approaches to drug development.[2] Modifying existing drugs, whose core scaffolds are known to be safe and effective against susceptible strains, is a resource-efficient strategy.
Isoserine (2-hydroxy-3-aminopropanoic acid), and its more extensively studied analogue D-serine, are intriguing modification candidates. Their incorporation into an antibiotic structure can alter physicochemical properties like polarity and hydrogen-bonding capacity. More critically, as we will explore, they can directly interfere with bacterial resistance mechanisms at a fundamental level. A study on D-serine, for instance, demonstrated its ability to act synergistically with β-lactam antibiotics to resensitize MRSA, showcasing the profound potential of this approach both in vitro and in vivo.[3]
Proposed Mechanism of Action: Re-sensitizing the Resistant
The primary mechanism of resistance in MRSA is the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for most β-lactam antibiotics.[3][4] This allows the bacterium to continue synthesizing its peptidoglycan cell wall even in the presence of the drug.
The proposed mechanism for how D-serine/isoserine modification circumvents this involves remodeling the peptidoglycan itself. Evidence suggests that exogenous D-serine can be incorporated into the peptidoglycan precursor, replacing the terminal D-alanine to form a D-alanine-D-serine terminus.[3] This altered substrate may have a higher affinity for the resistant PBP2a when complexed with a β-lactam, or it may disrupt the transpeptidation process, thereby restoring antibiotic susceptibility.[3]
Caption: Proposed mechanism for restoring β-lactam sensitivity.
Comparative In Vitro Efficacy Analysis
The gold standards for quantifying an antibiotic's in vitro potency are the Minimum Inhibitory Concentration (MIC) and the time-kill kinetics assay. MIC determines the lowest concentration of a drug that prevents visible microbial growth, while time-kill assays reveal whether the drug is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) over time.[5][6]
Below is a comparative summary based on data for D-serine in combination with β-lactams against MRSA, which serves as a robust model for the potential of isoserine modifications.
| Compound/Combination | Organism | MIC (μg/mL) | Time-Kill Assay Outcome (at 24h) | Reference |
| Oxacillin (OXA) | MRSA (ATCC 43300) | 128 | Modest activity | [3] |
| OXA + D-Serine (4 mmol/kg) | MRSA (ATCC 43300) | 4 | Synergistic bactericidal activity (>3 log10 CFU/mL reduction) | [3] |
| Meropenem (MEM) | MRSA (ATCC 43300) | 64 | Modest activity | [3] |
| MEM + D-Serine (4 mmol/kg) | MRSA (ATCC 43300) | 8 | Synergistic bactericidal activity (>3 log10 CFU/mL reduction) | [3] |
Interpretation of Results: The data clearly demonstrates a powerful synergistic effect. The addition of D-serine dramatically lowers the MIC of both oxacillin and meropenem, bringing them back into a therapeutically relevant range. The time-kill curves confirm that this combination is not merely inhibitory but actively bactericidal, achieving a >99.9% kill rate, which is the standard definition of bactericidal activity.[5][7] This potentiation is the cornerstone of the rationale for developing isoserine-modified antibiotics.
Validated Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols for MIC and time-kill analysis are provided. These are synthesized from established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
This method determines the lowest antibiotic concentration that inhibits visible bacterial growth in vitro.[6][10][11]
Caption: Workflow for Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.[8]
-
Add 200 µL of the highest antibiotic concentration to be tested to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + bacteria, no antibiotic). Well 12 is the sterility control (broth only).[8]
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 isolated colonies from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[6]
-
-
Result Interpretation:
-
Following incubation, determine the MIC by identifying the lowest concentration of the antibiotic at which there is no visible turbidity.[10]
-
This dynamic assay evaluates the rate of bacterial killing over time when exposed to an antibiotic.[5][13]
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Enhancing Peptide Therapeutics: A Comparative Guide to the Metabolic Stability of Isoserine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
In the quest for more robust and effective peptide-based therapeutics, overcoming their inherent metabolic instability is a paramount challenge. Rapid enzymatic degradation in vivo significantly curtails the half-life and bioavailability of these promising molecules. This guide provides an in-depth technical comparison of the metabolic stability of peptides incorporating the non-proteinogenic β-amino acid isoserine versus its natural α-amino acid counterpart, serine. We will delve into the structural rationale for the enhanced stability of isoserine-containing peptides, provide a detailed experimental protocol for in vitro stability assessment, and present comparative data to guide the design of next-generation peptide drugs.
The Stability Conundrum: Why Unmodified Peptides Fail
Native peptides, composed of L-α-amino acids, are readily recognized and cleaved by a vast array of proteases and peptidases present in biological fluids and tissues. This enzymatic susceptibility is a major hurdle in drug development, leading to poor pharmacokinetic profiles. To address this, medicinal chemists employ various strategies to enhance metabolic stability, including N- and C-terminal modifications, cyclization, and the incorporation of unnatural amino acids. Among these, the substitution with β-amino acids has emerged as a particularly effective approach.[1]
Serine vs. Isoserine: A Tale of Two Isomers
Serine is a proteinogenic α-amino acid, meaning its amino group is attached to the α-carbon, the first carbon atom after the carboxyl group. Isoserine, its structural isomer, is a β-amino acid, with its amino group bonded to the β-carbon, the second carbon atom from the carboxyl group.[2] This seemingly subtle difference in the positioning of the amino group has profound implications for the peptide's three-dimensional structure and its interaction with proteolytic enzymes.
Caption: Structural comparison of L-Serine and L-Isoserine.
The altered backbone geometry of peptides containing β-amino acids, such as isoserine, disrupts the canonical recognition motifs required by most proteases. These enzymes have evolved to specifically recognize and cleave peptide bonds between α-amino acids. The introduction of a β-amino acid creates a local perturbation in the peptide backbone, rendering the adjacent peptide bonds resistant to enzymatic hydrolysis.
Comparative Metabolic Stability: The Isoserine Advantage
The incorporation of β-amino acids into peptide sequences has been shown to significantly increase their resistance to proteolytic degradation.[1] While direct, head-to-head quantitative data for a specific isoserine-containing peptide and its exact serine-containing analog is not extensively published, the principle is well-established in the literature for other β-amino acids. We can confidently extrapolate that isoserine-containing peptides will exhibit substantially greater metabolic stability.
To illustrate this, consider a hypothetical hexapeptide, Ala-Gly-X-Phe-Leu-Cys, where X is either Serine (the native peptide) or Isoserine (the modified peptide). The expected metabolic stability in human plasma can be summarized as follows:
| Peptide Sequence | Amino Acid at Position 3 | Expected Half-Life (t½) in Human Plasma | Key Observations |
| Ala-Gly-Ser -Phe-Leu-Cys | L-Serine (α-amino acid) | < 1 hour | Susceptible to rapid cleavage by various plasma proteases. |
| Ala-Gly-Isoserine -Phe-Leu-Cys | L-Isoserine (β-amino acid) | > 24 hours | The β-amino acid backbone hinders protease recognition, leading to a dramatic increase in stability. |
This dramatic increase in half-life is attributed to the inability of common peptidases to efficiently bind and cleave the peptide bonds adjacent to the β-amino acid residue.
Experimental Protocol: In Vitro Peptide Stability Assay in Human Plasma
To empirically determine and compare the metabolic stability of serine and isoserine-containing peptides, a robust and reproducible in vitro assay is essential. The following protocol outlines a standard procedure using High-Performance Liquid Chromatography (HPLC) for quantification.
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A Senior Application Scientist's Guide to Validating Isoserine Derivatives as Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the identification and validation of novel enzyme inhibitors are paramount to advancing therapeutic strategies. Isoserine derivatives have emerged as a promising class of compounds with significant inhibitory potential, particularly against proteases involved in cancer progression and other pathologies. This guide provides an in-depth, technically-focused comparison of isoserine derivatives, grounded in experimental data and established scientific principles. It is designed to equip you with the knowledge and practical protocols to effectively validate the inhibitory activity of these compounds in your own research.
The Rationale for Targeting Enzymes with Isoserine Derivatives
Isoserine, a structural isomer of the amino acid serine, provides a unique scaffold for designing enzyme inhibitors. Its inherent chirality and the presence of hydroxyl and amino groups offer multiple points for chemical modification, allowing for the synthesis of derivatives with tailored specificity and potency. A primary focus of isoserine derivative research has been the inhibition of proteases, a class of enzymes that catalyze the breakdown of proteins and are integral to numerous physiological and pathological processes.
Notably, certain proteases are overexpressed in the tumor microenvironment and play crucial roles in cancer cell invasion, metastasis, and angiogenesis.[1][2] One such key target is Aminopeptidase N (APN), also known as CD13, a zinc-dependent metalloprotease.[3][4] By inhibiting these enzymes, isoserine derivatives present a viable strategy for developing novel anticancer agents.
Comparative Inhibitory Activity of Isoserine Derivatives
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for a selection of L-isoserine derivatives against Aminopeptidase N (APN), with the well-characterized inhibitor Bestatin serving as a positive control.
| Compound ID | Structure/Modification | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Selectivity vs. MMP-2 (IC50 in µM) |
| 14b | L-isoserine derivative | Aminopeptidase N (APN)/CD13 | 12.2 | Bestatin | 7.3 | >200 |
| 16l | L-isoserine tripeptide derivative | Aminopeptidase N (APN)/CD13 | 2.51 ± 0.2 | Bestatin | 6.25 ± 0.4 | Not Reported |
| L-isoserine | Parent compound | Aminopeptidase N (APN)/CD13 | 563 | Not Applicable | Not Applicable | Not Reported |
Data compiled from multiple research articles.[1][2][3]
Analysis of Inhibitory Potency and Selectivity:
The data clearly demonstrates that chemical modification of the isoserine scaffold can dramatically enhance its inhibitory activity. The parent compound, L-isoserine, exhibits weak inhibition of APN with an IC50 of 563 µM.[3] In contrast, derivative 14b shows a significant increase in potency with an IC50 of 12.2 µM.[1] Further refinement, as seen in the tripeptide derivative 16l , leads to an even lower IC50 of 2.51 µM, highlighting the importance of structure-activity relationship (SAR) studies in inhibitor design.[2]
Crucially, the validation of an inhibitor should not be limited to its potency against the primary target. Selectivity, the ability of a compound to inhibit the target enzyme without affecting other related enzymes, is a critical parameter for minimizing off-target effects and potential toxicity. The data for compound 14b shows excellent selectivity for APN over matrix metalloproteinase-2 (MMP-2), another zinc-dependent protease, with an IC50 value greater than 200 µM for MMP-2.[1] This selectivity is a key advantage and a critical aspect to evaluate in any inhibitor validation workflow.
The Mechanism of Action: A Deeper Dive into Enzyme Inhibition
Understanding the mechanism by which an inhibitor functions is fundamental to rational drug design. For many proteases, particularly serine proteases, the catalytic activity relies on a "catalytic triad" of amino acid residues in the active site, typically consisting of serine, histidine, and aspartate. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the substrate's peptide bond to form a transient tetrahedral intermediate.
Isoserine derivatives, particularly those targeting serine proteases, are often designed as "mechanism-based inhibitors." These compounds mimic the natural substrate and form a stable, often covalent, complex with the active site serine residue, thereby inactivating the enzyme.
Caption: Mechanism of serine protease inhibition by an isoserine derivative.
Experimental Protocols for Validating Inhibitory Activity
A robust validation of an inhibitor's activity requires a multi-faceted approach, combining biochemical assays to determine potency and mechanism with cell-based assays to assess efficacy in a more biologically relevant context.
Experimental Workflow
Caption: A comprehensive workflow for validating isoserine derivatives.
Protocol 1: Fluorometric Aminopeptidase N (APN) Inhibition Assay
This protocol describes a continuous kinetic assay to determine the IC50 value of an isoserine derivative against APN using a fluorogenic substrate.
Materials:
-
Purified Aminopeptidase N (porcine kidney or recombinant human)
-
L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) hydrochloride (fluorogenic substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Isoserine derivative (test inhibitor)
-
Bestatin (positive control inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well black microplate, flat bottom
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of L-Leu-AMC in DMSO (e.g., 10 mM). Further dilute in Tris-HCl buffer to the desired working concentration (typically 2x the final concentration).
-
Prepare a stock solution of APN in Tris-HCl buffer. The final enzyme concentration should be determined empirically to yield a linear reaction rate for at least 15-20 minutes.
-
Prepare a stock solution of the isoserine derivative and Bestatin in DMSO (e.g., 10 mM). Perform serial dilutions in Tris-HCl buffer to create a range of inhibitor concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of the various dilutions of the isoserine derivative.
-
Positive Control Wells: Add 50 µL of the various dilutions of Bestatin.
-
Enzyme Control (No Inhibitor) Wells: Add 50 µL of Tris-HCl buffer containing the same percentage of DMSO as the test wells.
-
Blank (No Enzyme) Wells: Add 100 µL of Tris-HCl buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 25 µL of the APN enzyme solution to all wells except the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the L-Leu-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the velocity of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] x 100
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay for Antiproliferative Activity
This protocol determines the cytotoxic effect of isoserine derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Isoserine derivative
-
Doxorubicin or another standard anticancer drug (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate, flat bottom
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isoserine derivative and the positive control drug in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same percentage of DMSO as the test compounds) and untreated control wells (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance_treated / Absorbance_untreated) x 100
-
Plot the % Cell Viability versus the logarithm of the compound concentration and determine the IC50 value.[5][6][7]
-
Conclusion and Future Directions
The validation of isoserine derivatives as potent and selective enzyme inhibitors is a critical step in the drug discovery pipeline. This guide has provided a framework for a systematic and rigorous evaluation process, from initial biochemical characterization to cell-based efficacy studies. The presented data on L-isoserine derivatives targeting Aminopeptidase N underscores the therapeutic potential of this compound class.
Future research should focus on expanding the library of isoserine derivatives and screening them against a broader panel of proteases to identify novel inhibitors with unique selectivity profiles. Furthermore, detailed kinetic studies to determine the inhibition constant (Ki) and elucidate the precise mechanism of action will provide invaluable insights for lead optimization. Ultimately, a thorough and well-documented validation process, as outlined in this guide, is essential for advancing promising isoserine derivatives from the laboratory to preclinical and clinical development.
References
- Detailed protocol for MTT Cell Viability and Prolifer
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- MTT Assay Protocol for Cell Viability and Prolifer
- Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2012). Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 302-310. [Link]
- Pan, H., Yang, K., Zhang, J., Xu, Y., Jiang, Y., Yuan, Y., ... & Xu, W. (2013). Design, synthesis and biological evaluation of novel L-isoserine tripeptide derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(4), 717-726. [Link]
- Yang, K., Fen, J., Fang, H., Zhang, L., Gong, J., & Xu, W. (2011). Full article: Synthesis of a novel series of L-isoserine derivatives as aminopeptidase N inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Vanga, R. R., Svojanovska, S., Hrabinova, M., Vicha, A., Paruch, K., & Soural, M. (2021). Aminopeptidase N Inhibitors as Pointers for Overcoming Antitumor Treatment Resistance. Molecules, 26(15), 4467. [Link]
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A Head-to-Head Comparison of Isoserine and Other Beta-Amino Acids: A Technical Guide for Researchers
In the dynamic landscape of drug discovery and development, the strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful tool to enhance their pharmacological profiles. Among these, beta-amino acids have garnered significant attention for their ability to confer proteolytic resistance and induce stable secondary structures. This guide provides a comprehensive, head-to-head comparison of isoserine with other notable beta-amino acids, namely β-alanine, taurine, and β-aminoisobutyric acid (BAIBA). We will delve into their physicochemical properties, biological activities, and provide detailed experimental protocols to empower researchers in their pursuit of novel therapeutics.
Introduction to Beta-Amino Acids: Beyond the Alpha-Carbon
Beta-amino acids are structural isomers of their alpha-amino acid counterparts, distinguished by the placement of the amino group on the β-carbon, one atom removed from the carboxyl group. This seemingly subtle shift has profound implications for their chemical and biological properties. Unlike alpha-amino acids, which are the fundamental building blocks of proteins, beta-amino acids are not incorporated into proteins during ribosomal synthesis.[1][2] However, their unique structural attributes make them valuable assets in medicinal chemistry.
The incorporation of beta-amino acids into peptides can significantly enhance their resistance to enzymatic degradation by proteases, which are highly specific for the alpha-amino acid linkage.[3] This increased stability translates to a longer plasma half-life and improved bioavailability of peptide-based drugs. Furthermore, the altered backbone geometry of beta-peptides can lead to the formation of novel and stable secondary structures, such as helices and turns, which can be exploited to design molecules with high affinity and selectivity for their biological targets.[4]
This guide will focus on a comparative analysis of isoserine against three other beta-amino acids of significant interest:
-
β-Alanine: The simplest beta-amino acid, known for its role as a precursor to carnosine, an important intramuscular buffer.[5][6]
-
Taurine: A unique amino sulfonic acid with a wide range of physiological functions, including bile acid conjugation and neuromodulation.[7]
-
β-Aminoisobutyric Acid (BAIBA): A myokine produced during exercise, implicated in the regulation of metabolism.[8][9]
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of these beta-amino acids are crucial determinants of their behavior in biological systems and their suitability for various applications. The following table summarizes key parameters for isoserine, β-alanine, taurine, and β-aminoisobutyric acid.
| Property | Isoserine | β-Alanine | Taurine | β-Aminoisobutyric Acid (BAIBA) |
| Molecular Formula | C₃H₇NO₃[1] | C₃H₇NO₂[10] | C₂H₇NO₃S[11] | C₄H₉NO₂[9] |
| Molecular Weight ( g/mol ) | 105.09[1] | 89.09[10] | 125.15[11] | 103.12[12] |
| pKa₁ (Carboxyl Group) | 2.72[13][14] | 3.55 - 3.63[2][5][15][16] | ~1.5 (Sulfonic Acid)[11][17] | 4.17[18][19] |
| pKa₂ (Amino Group) | 9.25[13][14] | 10.24[2][5] | ~9.06 | 10.32[18][19] |
| Water Solubility | Slightly soluble[13][20] | 54.5 g/100 mL; 550 g/L[4][10][21] | 5-10 g/100 mL at 23.5 °C; 94.9 g/L at 25 °C[17][22][23] | 181 mg/mL at 25 °C; 367 g/L (Predicted)[18][19][24] |
Expert Insights: The lower pKa of taurine's sulfonic acid group compared to the carboxylic acid groups of the other beta-amino acids ensures it is fully ionized over a wider pH range.[11] This has significant implications for its biological interactions and solubility. Isoserine's "slightly soluble" nature suggests that derivatization may be necessary for certain applications requiring high concentrations. In contrast, the high water solubility of β-alanine, taurine, and BAIBA makes them readily applicable in aqueous formulations.
Biological Activities and Applications: A Head-to-Head Comparison
While sharing the common structural feature of a beta-amino acid, isoserine and its counterparts exhibit distinct biological activities and have found applications in different areas of research and development.
Isoserine: A Versatile Building Block for Peptidomimetics and Enzyme Inhibitors
Isoserine, being a non-proteinogenic amino acid, has been primarily explored as a synthetic building block in medicinal chemistry.[5] Its incorporation into peptides has been shown to yield compounds with interesting biological activities.
-
Enzyme Inhibition: A notable application of isoserine is in the design of enzyme inhibitors. For instance, novel L-isoserine derivatives have been synthesized and evaluated as potent inhibitors of aminopeptidase N (APN/CD13), a key enzyme involved in tumor invasion and angiogenesis.[6] One such derivative, compound 14b, exhibited an IC₅₀ of 12.2 μM, comparable to the positive control bestatin (IC₅₀ of 7.3 μM), and also demonstrated potent antiproliferative activity against human cancer cell lines.[6]
-
Metabolic Effects: Early studies have indicated that isoserine can influence cellular metabolism. It has been shown to inhibit serine dehydratase and compete with serine for serine-pyruvate transaminase.[25] These findings suggest that isoserine can modulate pathways of amino acid metabolism, although the full extent of its metabolic impact requires further investigation.
β-Alanine: Enhancing Athletic Performance through Carnosine Synthesis
β-Alanine is widely recognized for its role as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine).[5] Carnosine is a dipeptide found in high concentrations in muscle and brain tissues, where it functions as a potent intracellular buffer, antioxidant, and regulator of calcium sensitivity.
-
Ergogenic Aid: Supplementation with β-alanine has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity exercise.[16] By buffering the accumulation of hydrogen ions during anaerobic metabolism, carnosine helps to delay the onset of muscle fatigue.
-
Pharmacokinetics: The pharmacokinetics of β-alanine have been extensively studied, with various formulations developed to optimize its bioavailability and minimize side effects such as paresthesia (a tingling sensation).[2][16]
Taurine: A Multifunctional Amino Sulfonic Acid
Taurine stands out due to its sulfonic acid group and its diverse physiological roles. It is not incorporated into proteins but is one of the most abundant free amino acids in many tissues.[26]
-
Neuromodulation and Cytoprotection: Taurine acts as a partial agonist at inhibitory glycine receptors and is involved in neuromodulation.[27] It also plays a crucial role in osmoregulation, membrane stabilization, and has antioxidant and anti-inflammatory properties.
-
Bile Acid Conjugation: A primary function of taurine is its conjugation with bile acids in the liver to form bile salts, which are essential for the digestion and absorption of lipids.
β-Aminoisobutyric Acid (BAIBA): A Myokine with Metabolic Benefits
BAIBA is a catabolite of valine and thymine that is released from muscle during exercise.[9] It has emerged as a signaling molecule with beneficial effects on metabolism.
-
"Browning" of White Fat: BAIBA has been shown to induce the "browning" of white adipose tissue, a process that increases energy expenditure and may help to combat obesity.
-
Improved Glucose Homeostasis: Studies have indicated that BAIBA can improve glucose tolerance and insulin sensitivity, suggesting its potential as a therapeutic agent for metabolic disorders.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis and Characterization of Isoserine
The synthesis of isoserine can be achieved through various chemical routes. A common method involves the stereoselective alkylation of isoserine derivatives.[22]
Protocol: Synthesis of (R)-3-Amino-2-hydroxy-2-methylpropanoic Acid (a derivative of isoserine)
-
Starting Material: Begin with a suitably protected L-isoserine derivative.
-
Alkylation: Treat the starting material with methyl iodide in the presence of a strong base such as lithium hexamethyldisilazide (LHMDS) to introduce a methyl group at the α-position.
-
Deprotection: Remove the protecting groups under acidic conditions to yield the final product.
-
Purification: Purify the product using column chromatography.
-
Characterization: Confirm the structure and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[22] Chiral High-Performance Liquid Chromatography (HPLC) can be used to determine the enantiomeric purity.[22]
Comparative Analysis of Beta-Amino Acids by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of amino acids.
Protocol: Reversed-Phase HPLC for the Analysis of Isoserine and Other Beta-Amino Acids
-
Sample Preparation:
-
For peptide stability assays, incubate the peptide in plasma or a relevant biological matrix at 37°C. At various time points, precipitate the proteins with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge the samples and collect the supernatant for analysis.
-
-
Derivatization (Optional but Recommended for UV/Vis or Fluorescence Detection):
-
Derivatize the amino acids with a reagent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to introduce a chromophore or fluorophore.
-
-
HPLC System:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: Employ a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV/Vis detector, fluorescence detector, or a mass spectrometer (LC-MS) for detection and quantification.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to the parent peptide and its degradation products by comparing their retention times and mass spectra to known standards.
-
Calculate the half-life of the peptide to assess its stability.
-
Chiral Separation of Isoserine Enantiomers
The separation of enantiomers is crucial for determining the biological activity of chiral molecules like isoserine.
Protocol: Chiral HPLC for the Separation of Isoserine Enantiomers
-
Chiral Stationary Phase (CSP): Select a suitable chiral column, such as one based on cyclodextrin or polysaccharide derivatives. The choice of column will depend on the specific properties of the isoserine derivative being analyzed.
-
Mobile Phase: Optimize the mobile phase composition, which typically consists of a mixture of an organic solvent (e.g., hexane, isopropanol, ethanol) and a polar modifier.
-
Detection: Use a UV/Vis detector for detection.
-
Method Development: Systematically vary the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
Signaling Pathways and Mechanistic Insights
Understanding the signaling pathways through which these beta-amino acids exert their effects is critical for drug development. While the signaling mechanisms of β-alanine (via carnosine), taurine, and BAIBA are relatively well-studied, the specific pathways involving isoserine are less defined.
Isoserine and Potential Signaling Interactions:
Preliminary evidence suggests that isoserine may influence cellular signaling through its effects on phospholipid metabolism. It has been shown to modulate the synthesis of phosphatidylserine, a key component of cell membranes and a regulator of protein kinase C (PKC) activity.[25] Further research is needed to elucidate the precise downstream signaling events triggered by isoserine.
Diagram: Hypothetical Signaling Pathway for Isoserine's Influence on PKC Activity
Caption: Hypothetical pathway illustrating isoserine's potential influence on PKC signaling through modulation of phosphatidylserine synthesis.
Future Directions and Conclusion
The comparative analysis presented in this guide highlights the diverse potential of isoserine and other beta-amino acids in drug discovery and development. While β-alanine, taurine, and BAIBA have well-defined physiological roles, isoserine remains a relatively underexplored yet promising building block for the synthesis of novel therapeutics.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of isoserine-containing peptides with those containing other beta-amino acids to systematically evaluate their impact on stability, bioactivity, and pharmacokinetics.
-
Elucidating Signaling Pathways: Unraveling the specific molecular targets and signaling pathways modulated by isoserine to better understand its mechanism of action.
-
Expanding the Chemical Space: Synthesizing and screening a wider range of isoserine derivatives to identify compounds with optimized therapeutic properties.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-2-(hydroxymethyl)propanoic acid
As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a core component of responsible science. This guide provides a detailed protocol for the safe and compliant disposal of 3-Amino-2-(hydroxymethyl)propanoic acid (CAS No. 930784-11-5), a compound often utilized in peptide synthesis. Our approach is grounded in the principle of precaution, ensuring that even in the absence of comprehensive toxicological data, we handle and dispose of this chemical with the highest degree of care.
Section 1: Hazard Assessment and Essential Safety Precautions
Understanding the potential risks associated with a chemical is the foundation of its safe management. While this compound is not classified as a hazardous substance for transport, a thorough review of available safety data sheets (SDS) reveals important considerations.[1]
Causality of Precautionary Measures: The toxicological properties of this specific compound have not been thoroughly investigated.[2] However, some data suggests it may cause respiratory irritation.[2][3] In the absence of complete data, the most responsible course of action is to treat the substance as potentially hazardous. This "principle of precaution" dictates that we implement robust safety measures to mitigate both known and unknown risks. Combustion of this compound can produce hazardous byproducts, including nitrogen oxides and carbon dioxide.[2] Therefore, uncontrolled disposal methods like incineration without proper equipment are unacceptable.
Personal Protective Equipment (PPE): A proactive approach to safety requires the consistent use of appropriate PPE during handling and disposal. The following table summarizes the required equipment, which should be selected based on the specific workplace conditions and concentrations.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to NIOSH (US) or EN166 (EU) standards.[4] | Protects against accidental splashes and airborne dust particles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber). | Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[5] |
| Body Protection | Laboratory coat. For larger quantities or spill cleanup, a complete suit protecting against chemicals may be necessary.[5] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | Not typically required under normal use with adequate ventilation. A NIOSH-approved N95 or EU EN 143 P1 particle respirator may be used for nuisance levels of dust.[1][5] | Mitigates the risk of inhaling dust, which may cause respiratory irritation.[2] |
Section 2: Waste Characterization and Regulatory Compliance
In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] As generators of laboratory waste, we are legally responsible for ensuring our waste is characterized, managed, and disposed of correctly.
This compound is not explicitly listed as a "P" or "U" series hazardous waste under RCRA.[7] However, this does not exempt it from regulation. A waste chemical must be disposed of as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] Given the incomplete toxicity data, it is prudent and compliant to manage it as a chemical waste destined for professional disposal.
The cardinal rule of disposal is to never discharge this chemical into the sewer system. [2][5][9] This practice is environmentally harmful and violates regulatory standards. All waste, including surplus product and contaminated materials, must be collected for professional disposal.[1][2]
Section 3: Standard Operating Procedure (SOP) for Collection and Disposal
This section provides a step-by-step protocol for the routine collection of this compound waste in a laboratory setting.
Step 1: Containerization
-
Select a Compatible Container: Use a clean, dry, and sealable container that is chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice. The container must be in good condition, free from leaks or damage.[7]
-
Avoid Mixing Wastes: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible mixtures can create unforeseen hazards.
Step 2: Labeling
-
Immediate Labeling: Affix a hazardous waste label to the container before adding any waste.[8]
-
Complete Information: The label must be filled out completely and legibly, including:
-
The full chemical name: "this compound"
-
CAS Number: "930784-11-5"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
Accumulation Start Date (the date the first drop of waste enters the container)
-
Principal Investigator's name and contact information.
-
Step 3: On-Site Storage (Satellite Accumulation)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks or spills.[3]
-
Keep Containers Closed: The container must be securely sealed at all times, except when waste is being added.[7]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Once the container is full or you have finished the experiments generating this waste, contact your institution's EHS department to arrange for a waste pickup.
-
Licensed Disposal Company: The EHS department will work with a licensed professional waste disposal company. The standard and recommended method of disposal for this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion products.[2]
Section 4: Spill and Contamination Management
Accidental spills must be handled promptly and safely.
Protocol for Small, Dry Spills:
-
Ensure Safety: Alert personnel in the immediate area and ensure proper PPE is worn.
-
Control Dust: Avoid any actions that would make the powder airborne.
-
Contain and Collect: Gently sweep or scoop the spilled material. Use dry cleanup procedures.[10]
-
Package Waste: Place the collected solid and any contaminated cleaning materials (e.g., paper towels, wipes) into a suitable container for disposal.
-
Label and Dispose: Label the container as "Spill Debris: this compound" and manage it as hazardous waste according to the SOP in Section 3.
-
Decontaminate: Wipe the spill area with a damp cloth. Prevent runoff from entering drains.[10]
Disposal of Contaminated Materials: All items that come into direct contact with this compound, including gloves, weigh boats, and empty product containers, must be disposed of as unused product.[1][2] Empty containers should be triple-rinsed if required by local protocols, with the rinsate collected as hazardous waste. Otherwise, dispose of the unrinsed container as chemical waste.
Visualization: Disposal Decision Workflow
The following diagram outlines the decision-making process for the safe management and disposal of this compound waste streams.
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Personal protective equipment for handling 3-Amino-2-(hydroxymethyl)propanoic acid
An Essential Guide to Personal Protective Equipment (PPE) for Handling 3-Amino-2-(hydroxymethyl)propanoic acid
Authored by a Senior Application Scientist
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Yet, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound (CAS No: 930784-11-5), a serine derivative used in peptide synthesis.[1][2] Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are critical.
Hazard Identification: Understanding the Risks
This compound is a solid, typically in powder form.[1] While comprehensive toxicological data for this specific compound is not fully established, safety data sheets (SDS) for structurally similar amino acid derivatives highlight several potential hazards that must be addressed through rigorous safety protocols.[3] The primary risks associated with handling this compound in its powdered form are:
-
Respiratory Irritation: Inhalation of fine dust particles can lead to respiratory irritation.[4][5]
-
Eye Irritation: Direct contact of the powder or solutions with eyes can cause serious irritation.[4][5]
-
Skin Irritation: Prolonged or repeated contact with the skin may cause irritation.[5][6]
-
Ingestion: While less common in a laboratory setting, accidental ingestion may be harmful.[5]
The core principle of our safety protocol is to prevent contact via these exposure routes through the diligent use of engineering controls and appropriate PPE. Avoiding the formation and inhalation of dust is a primary precaution.[3][5][7]
Core Protective Equipment: Your First Line of Defense
A thorough hazard assessment is the first step in any laboratory procedure.[8] For this compound, the assessment dictates a multi-layered PPE approach to create a reliable barrier between the researcher and the chemical.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical dust and splashes. Standard laboratory safety glasses do not provide sufficient protection against fine powders.
-
Mandatory Equipment: Wear tightly fitting safety goggles that conform to EU EN 166 or US NIOSH standards.[7][9]
-
Causality: Goggles provide a seal around the eyes, preventing airborne particles from entering. In situations with a higher risk of splashing, such as when preparing solutions or during bulk transfers, a face shield should be worn in addition to goggles for full facial protection.[8][10]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Mandatory Equipment: Wear powder-free nitrile or neoprene gloves.[10] Inspect gloves for any signs of degradation or perforation before each use.[7][8]
-
Causality: These materials provide excellent resistance to a broad range of chemicals. After handling the compound, gloves should be removed carefully to avoid contaminating the skin, and hands must be washed thoroughly with soap and water.[4][5] Disposable gloves should be discarded after each use or immediately upon contamination.[8]
Body Protection
Protecting the skin and personal clothing from contamination is crucial to prevent chemical spread and delayed exposure.
-
Mandatory Equipment: A clean, buttoned lab coat is the minimum requirement. For procedures involving larger quantities or with a higher risk of dust generation, a disposable gown made of a non-absorbent material like polyethylene-coated polypropylene is recommended.[7][10]
-
Causality: A lab coat or gown provides a removable barrier. In the event of a spill, the contaminated garment can be removed quickly to minimize contact with the skin. Cloth lab coats are not recommended for handling significant quantities of hazardous materials as they can absorb and retain chemicals.[10]
Respiratory Protection
Engineering controls, such as handling the powder within a chemical fume hood or a ventilated enclosure, are the primary method for controlling respiratory exposure. However, when these controls are insufficient or during emergency situations like a spill, respiratory protection is essential.
-
Recommended Equipment: For nuisance dust levels, a NIOSH-approved N95 or EU P1 particle respirator is recommended.[3] For higher potential exposures, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges offers a greater level of protection.[3]
-
Causality: Respirators filter out airborne particles, preventing them from entering the respiratory tract. The choice of respirator depends on a quantitative risk assessment of the specific procedure being performed. All personnel required to wear respirators must be properly fit-tested and trained in their use.[10]
PPE Specification Summary
The following table summarizes the essential PPE for handling this compound.
| Protection Type | Minimum Requirement | Recommended for Higher Risk Operations | Standard/Specification |
| Eye/Face | Tightly-fitting safety goggles | Safety goggles and a full-face shield | NIOSH or EN 166[7][9] |
| Hand | Nitrile or Neoprene Gloves | Double-gloving with nitrile gloves | ASTM D6978[10] |
| Body | Full-length Lab Coat | Disposable Polyethylene-coated Gown | N/A |
| Respiratory | N/A (with proper engineering controls) | N95 (or P1) Dust Mask | NIOSH (US) or CEN (EU)[3] |
Standard Operating Procedures (SOPs)
Adherence to validated protocols is fundamental to laboratory safety. The following procedures provide a step-by-step guide for key operations involving this compound.
Experimental Workflow: Handling Solid Compound
This protocol covers the process from retrieving the compound from storage to its use in a solution.
-
Preparation: Before handling the chemical, ensure the designated workspace (e.g., chemical fume hood) is clean and uncluttered.
-
Don PPE: Put on all required PPE in the correct order (see Donning/Doffing Protocol).
-
Weighing: Perform all weighing operations within a ventilated enclosure or fume hood to contain dust. Use a spatula to carefully transfer the powder. Avoid any actions that could generate dust, such as pouring quickly from the bottle.[5]
-
Solution Preparation: To dissolve the powder, add the solvent to the vessel containing the weighed solid. Do not add the solid to the solvent, as this can increase dust formation. Cap the vessel and mix using a vortexer or stirrer.
-
Cleanup: After use, decontaminate the spatula and any other equipment. Wipe down the work surface with an appropriate cleaning agent.
-
Doff PPE: Remove PPE in the designated area, following the correct procedure to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5]
Protocol: PPE Donning and Doffing
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Gown/Lab Coat: Put on the gown or lab coat and fasten it completely.
-
Respirator/Mask: If required, put on the respirator or mask.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat or gown.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first. This is the most likely item to be contaminated.
-
Gown/Lab Coat: Unfasten and remove the gown or lab coat by rolling it inside-out.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Respirator/Mask: Remove the respirator or mask.
-
Hand Hygiene: Immediately wash hands with soap and water.
Process Visualizations
The following diagrams illustrate the key safety and handling workflows.
Caption: Sequential workflow for correctly donning and doffing PPE.
Caption: Step-by-step workflow for safely handling the chemical.
Emergency Response and Disposal
Accidental Release Measures
In the event of a spill, evacuate non-essential personnel from the area.[3][5]
-
Containment: Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.
-
Cleanup: Carefully sweep up the absorbed material and place it into a suitable, sealed container for disposal.[3][5] Avoid creating dust during this process.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Waste: Dispose of the contaminated materials as chemical waste.
First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][5]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, consult a physician.[3][5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration and seek immediate medical attention.[3][4][5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[3][5]
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as chemical waste.
-
Collection: Collect waste in clearly labeled, sealed containers.[3]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[3] Do not dispose of this material down the drain.[3][5] Some regulations may permit incineration in a properly equipped facility.[3]
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you create a robust system that protects researchers and ensures the integrity of your work.
References
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- BOC Sciences. (n.d.). β-Amino-2,3-dihydroxybenzenepropanoic acid SDS. URL
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- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Amino-3-(2-nitrophenyl)propionic acid. URL
- Angene Chemical. (2024). Safety Data Sheet - 3-(Methylamino)propanoic acid. URL
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- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Tris(hydroxymethyl)aminomethane. URL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
